molecular formula C5H8FNO2 B166661 (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid CAS No. 131176-02-8

(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid

Cat. No.: B166661
CAS No.: 131176-02-8
M. Wt: 133.12 g/mol
InChI Key: ZIWHMENIDGOELV-IUYQGCFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C5H8FNO2 and its molecular weight is 133.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FNO2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2H2,(H,8,9)/t3-,4+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIWHMENIDGOELV-IUYQGCFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN[C@H]1C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427477
Record name (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131176-02-8
Record name (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties of (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid, a fluorinated analog of the amino acid proline. This document is intended for researchers, scientists, and drug development professionals interested in the application of this compound in medicinal chemistry and peptide synthesis.

Chemical and Physical Properties

This compound is a synthetic amino acid derivative. The introduction of a fluorine atom at the 4-position of the pyrrolidine ring significantly influences its conformational preferences and electronic properties, making it a valuable tool in peptide and protein engineering.

Quantitative Data

The following table summarizes the key quantitative chemical and physical properties of this compound and its common N-protected forms. It is important to note that some of the presented data are predicted values due to the limited availability of experimental data for this specific stereoisomer.

PropertyThis compound(2R,4S)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid
Molecular Formula C₅H₈FNO₂C₁₀H₁₆FNO₄
Molecular Weight 133.12 g/mol 233.24 g/mol [1]
CAS Number 2507-61-1 (for the corresponding (2S,4R) isomer)[2][3]681128-50-7[1]
Physical Form Solid[2][3]Solid
Melting Point 264 °C (for the corresponding (2S,4R) isomer)[4]Not available
pKa (predicted) Not available3.53 ± 0.40
LogP (calculated) -0.229 (for the (2S,4S) isomer)[5]Not available
Storage Temperature Room Temperature or 2-8 °C[2][3]2-8 °C

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and characterization of this compound are crucial for its application in research.

Synthesis

The enantioselective synthesis of this compound can be achieved through various synthetic routes, often starting from chiral precursors. A general approach involves the fluorination of a protected hydroxyproline derivative with subsequent deprotection steps.

Example Synthetic Protocol (Conceptual):

  • Protection: Start with a commercially available protected (2R,4S)-4-hydroxypyrrolidine-2-carboxylic acid derivative, for instance, the N-Boc protected methyl ester.

  • Fluorination: The hydroxyl group at the 4-position is converted to a fluorine atom using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. This reaction typically proceeds with inversion of stereochemistry.

  • Deprotection: The protecting groups (e.g., Boc and methyl ester) are removed under appropriate acidic or basic conditions to yield the final product.

  • Purification: The crude product is purified by techniques such as recrystallization or column chromatography to obtain the pure this compound.

Purification

Purification of fluorinated proline analogs is often achieved using reversed-phase high-performance liquid chromatography (RP-HPLC).

General HPLC Purification Protocol:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of acetonitrile in water with an ion-pairing agent like trifluoroacetic acid (TFA) is typically employed.

  • Detection: UV detection at a wavelength of 214 nm is suitable for monitoring the peptide bond.

  • Fraction Collection: Fractions corresponding to the desired product peak are collected, and the solvent is removed by lyophilization.

Spectroscopic Characterization

The structure and purity of this compound are confirmed using various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the pyrrolidine ring. The chemical shifts and coupling constants are influenced by the presence of the fluorine atom. The acidic proton of the carboxylic acid typically appears as a broad singlet at a downfield chemical shift (>10 ppm).[6]

    • ¹³C NMR: The carbon NMR spectrum will display five distinct signals for the pyrrolidine ring carbons. The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant. The carbonyl carbon of the carboxylic acid will resonate at a characteristic downfield position (around 170-180 ppm).[6]

  • Infrared (IR) Spectroscopy:

    • The IR spectrum will exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid.

    • A strong absorption band around 1700-1750 cm⁻¹ is characteristic of the C=O stretching of the carboxyl group.

    • A C-F stretching vibration is expected in the region of 1000-1400 cm⁻¹.

  • Mass Spectrometry (MS):

    • Mass spectrometry is used to confirm the molecular weight of the compound. The fragmentation pattern can provide structural information. For proline-containing peptides, cleavage N-terminal to the proline residue is a common fragmentation pathway.

Biological Context and Signaling Pathways

This compound and its stereoisomers have been instrumental in studying the structure and stability of collagen, the most abundant protein in mammals. The hydroxylation of proline residues is a critical post-translational modification in collagen biosynthesis, essential for the stability of the collagen triple helix.

Collagen Biosynthesis and the Role of Proline Hydroxylation

Collagen synthesis is a complex process that involves multiple enzymatic steps. Prolyl 4-hydroxylase is a key enzyme that catalyzes the formation of 4-hydroxyproline from proline residues within the procollagen chains in the endoplasmic reticulum.[7][8] This hydroxylation is crucial for the formation of a stable triple helix at physiological temperatures.[7][9]

Collagen_Biosynthesis cluster_ER Endoplasmic Reticulum cluster_Extracellular Extracellular Matrix Translation Translation Hydroxylation Hydroxylation Translation->Hydroxylation Pro-alpha chains Glycosylation Glycosylation Hydroxylation->Glycosylation Hydroxyproline formation (Prolyl 4-hydroxylase) Triple_Helix_Formation Triple_Helix_Formation Glycosylation->Triple_Helix_Formation Glycosylated chains Golgi Golgi Triple_Helix_Formation->Golgi Procollagen Cleavage Cleavage Fibril_Assembly Fibril_Assembly Cleavage->Fibril_Assembly Tropocollagen Collagen_Fibers Collagen_Fibers Fibril_Assembly->Collagen_Fibers Cross-linking Ribosome Ribosome Ribosome->Translation mRNA Secretion Secretion Golgi->Secretion Vesicular transport Secretion->Cleavage Procollagen

Collagen Biosynthesis Pathway

The use of this compound as a substitute for hydroxyproline in collagen model peptides has provided valuable insights into the forces that stabilize the triple helix, suggesting that stereoelectronic effects play a more significant role than hydrogen bonding.

Experimental Workflow for Collagen Stability Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique used to study the secondary structure of proteins, including the triple helical conformation of collagen. The thermal stability of collagen and its analogs can be assessed by monitoring the CD signal as a function of temperature.

CD_Workflow Sample_Prep Prepare collagen/peptide solution in appropriate buffer CD_Spectrometer Load sample into CD spectrometer cuvette Sample_Prep->CD_Spectrometer Initial_Spectrum Record CD spectrum at low temperature (e.g., 4 °C) to confirm triple helix CD_Spectrometer->Initial_Spectrum Thermal_Melt Increase temperature gradually and record CD signal at a specific wavelength (e.g., 222 nm) Initial_Spectrum->Thermal_Melt Data_Analysis Plot CD signal vs. Temperature to determine the melting temperature (Tm) Thermal_Melt->Data_Analysis Conclusion Compare Tm values to assess the relative stability of different collagen analogs Data_Analysis->Conclusion

Collagen Stability Analysis Workflow

This workflow allows for the quantitative comparison of the stability of collagen peptides containing this compound with those containing natural proline or hydroxyproline, thereby elucidating the structural effects of fluorination.[10][11][12]

References

A Technical Guide to the Spectroscopic Analysis of (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid is a fluorinated analog of the amino acid proline. The introduction of fluorine into organic molecules can significantly alter their chemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. Consequently, fluorinated amino acids are of great interest to researchers in drug development and chemical biology. Accurate structural characterization is paramount, and for this, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools. This guide provides a detailed overview of the experimental protocols for acquiring NMR and MS data for this compound, presents expected (hypothetical) spectroscopic data in a structured format, and illustrates the general workflow for such an analysis.

Experimental Protocols

Detailed methodologies for acquiring high-quality NMR and MS data are crucial for unambiguous structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A comprehensive NMR analysis would involve acquiring ¹H, ¹³C, and ¹⁹F spectra, along with 2D correlation experiments (e.g., COSY, HSQC) to confirm assignments.

Sample Preparation:

  • Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.[1][2]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterium oxide (D₂O) or methanol-d₄ are common choices for polar molecules like amino acids. The typical volume required is 0.6-0.7 mL.[1]

  • Dissolution: Add the deuterated solvent to the vial containing the sample. Gently vortex or sonicate the vial to ensure complete dissolution.

  • Filtration and Transfer: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[3]

  • Internal Standard: For precise chemical shift referencing, an internal standard can be added. For aqueous samples, DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) is a common choice. Alternatively, the residual solvent signal can be used for calibration if its chemical shift is known under the experimental conditions.[1]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of detecting ¹H, ¹³C, and ¹⁹F nuclei.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected range of chemical shifts (approx. 0-10 ppm), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.[1]

  • ¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. ¹⁹F NMR is highly sensitive due to the 100% natural abundance of the nucleus.[4][5] The spectral width should be large enough to encompass the expected chemical shifts for fluoroalkanes (e.g., -150 to -250 ppm).[4][6]

  • 2D NMR: Experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) should be performed to unambiguously assign all proton and carbon signals.

Mass Spectrometry (MS)

Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing polar and thermally labile molecules like amino acids, as it minimizes fragmentation during ionization.[7]

Sample Preparation:

  • Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent such as water or methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase-like solvent mixture, typically containing water, acetonitrile, and a small amount of an acid (e.g., 0.1% formic acid) to promote protonation for positive ion mode analysis.[8][9]

Data Acquisition:

  • Instrumentation: A mass spectrometer equipped with an ESI source, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer. High-resolution mass spectrometry (HRMS) is preferred for accurate mass determination.

  • Infusion/Chromatography: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or, for complex mixtures, via liquid chromatography (LC-MS).

  • Ionization Mode: Positive ion mode is typically used for amino acids, as the basic nitrogen atom is readily protonated.

  • Data Collection:

    • Full Scan MS: Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the protonated molecular ion [M+H]⁺.

    • Tandem MS (MS/MS): To obtain structural information, perform a tandem MS experiment. Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern can help confirm the structure.[10]

Hypothetical Spectroscopic Data

While experimental data for this specific molecule is not publicly available, the following tables summarize the expected spectroscopic data based on its chemical structure and known values for similar compounds.

Table 1: Expected ¹H NMR Data

(Solvent: D₂O, Reference: DSS at 0.00 ppm)

Proton PositionExpected Chemical Shift (δ, ppm)MultiplicityExpected Coupling Constants (J, Hz)
H23.8 - 4.2dddJH2-H3a, JH2-H3b, JH2-H5a, JH2-H5b
H3a, H3b2.2 - 2.8m-
H45.1 - 5.5dtmJH4-F ≈ 45-55, JH4-H3a,b, JH4-H5a,b
H5a, H5b3.4 - 3.9m-

Note: The presence of fluorine will cause complex splitting patterns, especially for H4 and adjacent protons.

Table 2: Expected ¹³C NMR Data

(Solvent: D₂O, Proton Decoupled)

Carbon PositionExpected Chemical Shift (δ, ppm)Multiplicity (due to ¹⁹F)Expected ¹JC-F (Hz)
C2 (CH)60 - 65d~20-30 (²JCF)
C3 (CH₂)35 - 40d~20-30 (²JCF)
C4 (CHF)88 - 95d~170-190 (¹JCF)
C5 (CH₂)52 - 58d~20-30 (²JCF)
COOH175 - 180s-

Note: Carbons will appear as doublets due to coupling with the ¹⁹F nucleus, with the magnitude of the coupling constant decreasing with the number of bonds separating the nuclei.[11]

Table 3: Expected ¹⁹F NMR Data

(Solvent: D₂O, Proton Decoupled)

Fluorine PositionExpected Chemical Shift (δ, ppm)
F4-170 to -190

Note: The ¹⁹F chemical shift is highly sensitive to the chemical environment.[4][12]

Table 4: Expected Mass Spectrometry Data

(Technique: ESI-MS, Positive Ion Mode)

IonFormulaCalculated m/zDescription
[M+H]⁺[C₅H₉FNO₂]⁺134.0612Protonated Molecular Ion
[M-H₂O+H]⁺[C₅H₇FNO]⁺116.0506Loss of water from the carboxylic acid
[M-COOH+H]⁺[C₄H₈FN]⁺90.0662Loss of the carboxylic acid group (decarboxylation)

Note: The fragmentation of proline derivatives is often characterized by the loss of water and the carboxylic acid group.[13][14]

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a novel fluorinated compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation synthesis Synthesis & Purification sample_prep Sample Preparation (Dissolution, Filtration) synthesis->sample_prep nmr_acq NMR Acquisition (1D: ¹H, ¹³C, ¹⁹F) (2D: COSY, HSQC) sample_prep->nmr_acq ms_acq MS Acquisition (Full Scan, MS/MS) sample_prep->ms_acq nmr_proc NMR Data Processing (Referencing, Integration, Peak Picking) nmr_acq->nmr_proc ms_proc MS Data Processing (Mass Determination, Fragmentation Analysis) ms_acq->ms_proc structure_elucid Structure Elucidation nmr_proc->structure_elucid ms_proc->structure_elucid final_report Final Report & Data Archiving structure_elucid->final_report

References

Unveiling the Solid-State Architecture of (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid, a fluorinated proline analogue of significant interest in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field of drug discovery and materials science, offering detailed crystallographic data, experimental protocols, and a visualization of its biological mechanism of action.

This compound, also known as (2S,4R)-4-fluoroproline, is a synthetic amino acid that has been shown to act as an inhibitor of collagen biosynthesis.[1] Its incorporation into peptides and proteins can significantly influence their conformational stability and biological activity.[2][3] Understanding its precise three-dimensional structure is paramount for designing novel therapeutics and biomaterials.

Crystallographic Data Summary

The crystal structure of the enantiomeric form, (2S,4R)-4-fluoropyrrolidinium-2-carboxylate, has been determined by single-crystal X-ray diffraction. As enantiomers, (2R,4S) and (2S,4R) forms will exhibit identical unit cell parameters and crystal packing arrangements, differing only in their absolute stereochemistry. The compound crystallizes in the orthorhombic space group P2₁2₁2₁ and exists as a zwitterion in the solid state, characterized by intermolecular N—H···O hydrogen bonding between the ammonium and carboxylate groups.[4] The five-membered pyrrolidine ring adopts an envelope conformation.[4]

Parameter Value [4]
Chemical FormulaC₅H₈FNO₂
Molecular Weight133.12 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.6530 (6)
b (Å)8.4128 (6)
c (Å)8.6286 (6)
α (°)90
β (°)90
γ (°)90
Volume (ų)555.54 (7)
Z4
Temperature (K)100
Radiation typeMo Kα
Wavelength (Å)0.71073
R-factor0.038
wR-factor0.073

Experimental Protocols

Synthesis and Crystallization

A scalable and cost-effective synthesis of 4-fluoroproline has been developed, which avoids the use of potentially explosive aminosulfur trifluoride reagents.[3] The synthesis starts from N-Boc-4(R)-hydroxyproline methyl ester (Boc-Hyp-OMe). This precursor is treated with trifluoromethanesulfonic anhydride, followed by reaction with tetrabutylammonium fluoride (TBAF) to introduce the fluorine atom.[3] Subsequent removal of the Boc and methyl ester protecting groups under acidic conditions (2 N HCl at reflux) yields the final product.[3]

For crystallization, the compound was recrystallized from a 50/50 (v/v) mixture of acetone and water.[4]

Single-Crystal X-ray Diffraction

A suitable single crystal of the compound is mounted on a diffractometer. The crystal is kept at a constant low temperature (e.g., 100 K) during the experiment to minimize thermal vibrations.[4] Data is collected using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å).[4] The diffraction pattern is recorded, and the intensities of the reflections are measured. The collected data is then processed to determine the unit cell dimensions and the crystal structure is solved and refined using standard crystallographic software.

Mechanism of Action: Inhibition of Collagen Biosynthesis

This compound acts as an inhibitor of collagen biosynthesis. It is recognized by prolyl-tRNA synthetase and incorporated into procollagen chains in place of proline. The presence of the electronegative fluorine atom alters the stereoelectronic properties of the pyrrolidine ring, which can interfere with the post-translational hydroxylation of proline residues by prolyl hydroxylase, a critical step in collagen maturation. This disruption of the collagen synthesis pathway leads to the formation of unstable collagen triple helices.

Collagen_Synthesis_Inhibition Inhibition of Collagen Biosynthesis by this compound cluster_Cell Fibroblast Proline Proline Prolyl-tRNA_Synthetase Prolyl-tRNA_Synthetase Proline->Prolyl-tRNA_Synthetase Binds to Prolyl-tRNA Prolyl-tRNA Prolyl-tRNA_Synthetase->Prolyl-tRNA Charges tRNA F-Prolyl-tRNA F-Prolyl-tRNA Prolyl-tRNA_Synthetase->F-Prolyl-tRNA Incorrectly charges tRNA Ribosome Ribosome Prolyl-tRNA->Ribosome Incorporated into Procollagen Procollagen Ribosome->Procollagen Synthesizes Procollagen_F Fluorinated Procollagen Ribosome->Procollagen_F Prolyl_Hydroxylase Prolyl_Hydroxylase Procollagen->Prolyl_Hydroxylase Substrate for Hydroxyproline Hydroxyproline Prolyl_Hydroxylase->Hydroxyproline Hydroxylates Proline Unstable_Collagen Unstable Collagen Prolyl_Hydroxylase->Unstable_Collagen Stable_Collagen Stable_Collagen Hydroxyproline->Stable_Collagen Enables folding of F-Proline (2R,4S)-4-fluoropyrrolidine- 2-carboxylic acid F-Proline->Prolyl-tRNA_Synthetase Competitive Inhibition F-Prolyl-tRNA->Ribosome Incorporated into Procollagen_F->Prolyl_Hydroxylase Inhibits hydroxylation Crystal_Structure_Workflow Workflow for Small Molecule Crystal Structure Determination Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Crystal_Selection Crystal Selection & Mounting Crystallization->Crystal_Selection Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation & Analysis Structure_Refinement->Validation Deposition Deposition to Database (e.g., CCDC) Validation->Deposition

References

Commercial Suppliers and Technical Guide for (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of commercial suppliers for (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid, a key building block in medicinal chemistry and drug development. The incorporation of fluorinated proline analogs can significantly influence the conformational properties and metabolic stability of peptides and peptidomimetics. This document also outlines a representative experimental protocol for its use in solid-phase peptide synthesis (SPPS).

Commercial Supplier Data

The following table summarizes the commercially available this compound and its hydrochloride salt from various suppliers. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

SupplierProduct NameCAS NumberPurityAvailable Quantities
CymitQuimica (distributing for Biosynth) This compound hydrochloride1143504-73-7Min. 95%250mg, 500mg, 1g, 2g, 5g[1]
Shanghai Joy Biotech Ltd. This compound hydrochlorideNot explicitly statedInformation not availableContact for details[2]
PharmaBlock Sciences (Nanjing), Inc. This compoundInformation not availableInformation not availableContact for details

Experimental Protocols: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized yet detailed protocol for the incorporation of this compound into a peptide sequence using Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • This compound hydrochloride

  • Fmoc-protected amino acids

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine) or N-methylmorpholine (NMM)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • Diethyl ether (cold)

  • Solid-phase synthesis vessel

Methodology:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1-2 hours in a solid-phase synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the Fmoc deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate the mixture for 20-30 minutes at room temperature.

    • Drain the solution and wash the resin thoroughly with DMF (3-5 times).

  • Coupling of this compound:

    • In a separate vial, dissolve this compound hydrochloride (e.g., 4 equivalents relative to resin loading), HBTU or HATU (e.g., 3.9 equivalents), and a base such as DIPEA or NMM (e.g., 8 equivalents) in DMF.

    • Allow the activation mixture to pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2-4 hours at room temperature. The progress of the coupling reaction can be monitored using a ninhydrin test.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove any unreacted reagents and by-products.

  • Peptide Chain Elongation: Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids in the desired sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Resin Washing and Drying:

    • Wash the peptide-resin extensively with DMF, followed by DCM, and finally with methanol.

    • Dry the resin under vacuum for several hours.

  • Cleavage and Deprotection:

    • Place the dried peptide-resin in a cleavage vessel.

    • Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

    • Gently agitate the mixture for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

The following diagrams illustrate key workflows in the utilization of this compound.

sps_workflow resin Fmoc-Rink Amide Resin swell 1. Resin Swelling (DMF) resin->swell deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 couple 3. Coupling ((2R,4S)-4-F-Pro, HBTU/HATU, DIPEA in DMF) deprotect1->couple wash1 4. Washing (DMF, DCM) couple->wash1 elongate 5. Chain Elongation (Repeat Steps 2-4) wash1->elongate deprotect2 6. Final Fmoc Deprotection elongate->deprotect2 wash_dry 7. Resin Washing & Drying deprotect2->wash_dry cleave 8. Cleavage from Resin (TFA/TIS/H2O) wash_dry->cleave precipitate 9. Precipitation & Purification (Cold Ether, RP-HPLC) cleave->precipitate final_peptide Purified Fluorinated Peptide precipitate->final_peptide

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

coupling_pathway amino_acid This compound COOH activated_ester Activated O-Acyl-isourea Ester amino_acid->activated_ester activating_agent HBTU / HATU + DIPEA activating_agent->activated_ester peptide_bond Peptide Bond Formation activated_ester->peptide_bond resin Deprotected Resin NH2 resin->peptide_bond coupled_product Resin-Bound Peptide peptide_bond->coupled_product

Caption: Amino Acid Activation and Coupling Pathway.

References

An In-depth Technical Guide to (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid and its Stereoisomer

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical guide provides a comprehensive overview of (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid, a fluorinated proline analogue of significant interest to researchers, scientists, and drug development professionals. Due to the greater availability of public data for its enantiomer, (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid, this guide will focus on the properties and applications of the (2S,4R) isomer while noting its stereochemical relationship to the (2R,4S) form. As enantiomers, they share identical physical and chemical properties, except for their interaction with other chiral molecules and the direction in which they rotate plane-polarized light. This compound and its derivatives are valuable building blocks in medicinal chemistry and peptide synthesis, primarily due to the unique properties conferred by the fluorine atom.

Physicochemical Properties

The introduction of a fluorine atom into the pyrrolidine ring significantly influences the molecule's conformational preferences and electronic properties. This has implications for its use in creating peptides with enhanced stability and biological activity.

Table 1: Physicochemical Data for (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid

PropertyValueReference
CAS Number 2507-61-1[1]
Molecular Formula C5H8FNO2[1]
Molecular Weight 133.12 g/mol [1]
Appearance White to off-white solid[1]
Purity ≥95% - 97%
Boiling Point 265.1 ± 40.0 °C at 760 mmHg
Storage Temperature Room Temperature or 2-8 °C
IUPAC Name (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid

Table 2: Data for Common Derivatives of Fluoropyrrolidine-2-carboxylic acid

DerivativeCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key CharacteristicsReference
(2R,4S)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid 681128-50-7C10H16FNO4233.24Boc-protected form for peptide synthesis.[2][3]
(2S,4S)-Fmoc-4-fluoro-pyrrolidine-2-carboxylic acid 203866-19-7C20H18FNO4355.36Fmoc-protected building block for solid-phase peptide synthesis.[4]

Experimental Protocols

The primary application of (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid in research is as a building block in peptide synthesis. This requires the protection of its amino group, most commonly with Fmoc (9-fluorenylmethoxycarbonyl).

General Asymmetric Synthesis

While specific, detailed synthesis protocols for (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid are proprietary, a general approach involves the asymmetric synthesis from suitable starting materials like gramicidin or chloromethyl ketone.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-(2S,4R)-4-fluoropyrrolidine-2-carboxylic acid

This protocol outlines the key steps for incorporating this fluorinated amino acid into a peptide chain using manual or automated solid-phase peptide synthesis.

  • Resin Selection and Swelling:

    • Choose a suitable resin based on the desired C-terminal of the peptide (e.g., Wang resin for a C-terminal carboxylic acid, Rink amide resin for a C-terminal amide).[5]

    • Swell the resin in a suitable solvent, such as N,N-dimethylformamide (DMF), for at least one hour to allow for the expansion of the polymer matrix and improve accessibility of reactive sites.[6]

  • Fmoc Deprotection:

    • Treat the resin-bound peptide with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminal amino acid.[5][6] This reaction is typically rapid, occurring within minutes.[7]

    • Wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene byproduct.[6]

  • Amino Acid Coupling:

    • Activate the carboxyl group of the incoming Fmoc-(2S,4R)-4-fluoropyrrolidine-2-carboxylic acid. Common activators include HBTU, HATU, or DIC/HOBt in DMF.[5]

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed. The reaction time can vary from one to several hours.

    • Wash the resin with DMF to remove any unreacted amino acid and coupling reagents.

  • Repeat Cycle:

    • Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

  • Final Cleavage and Deprotection:

    • Once the peptide synthesis is complete, treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane), to cleave the peptide from the resin and remove the side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether, then collect and dry it.

  • Purification:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide product by mass spectrometry and analytical HPLC.

G Fmoc-Based Solid-Phase Peptide Synthesis Workflow cluster_setup Setup cluster_cycle Synthesis Cycle (Repeat for each Amino Acid) cluster_final Final Steps Resin Select & Swell Resin Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Start Synthesis Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Deprotection Next Cycle Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA) Wash2->Cleavage Final Cycle Complete Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: A generalized workflow for Fmoc-based solid-phase peptide synthesis.

Biological Activity and Signaling Pathways

(2S,4R)-4-fluoropyrrolidine-2-carboxylic acid is a proline derivative, and its incorporation into peptides can influence their structure and function.[1] Fluorinated amino acids are known to enhance the biological activity and metabolic stability of peptides, making them valuable in drug development.[4]

Inhibition of Collagen Biosynthesis

As a proline analogue, this compound can interfere with collagen synthesis. Collagen is a critical structural protein, and its stability is dependent on the hydroxylation of proline residues, a process catalyzed by prolyl hydroxylase.[8] Introducing a fluorinated proline can alter the triple-helix structure of collagen, potentially inhibiting its formation and deposition.[8][9] This has therapeutic implications for fibrotic diseases, which are characterized by excessive collagen accumulation.[8]

G Collagen Biosynthesis and Potential Inhibition cluster_synthesis Intracellular Synthesis cluster_secretion Extracellular Processing Procollagen Procollagen Synthesis (in ER) Hydroxylation Proline & Lysine Hydroxylation Procollagen->Hydroxylation Glycosylation Glycosylation Hydroxylation->Glycosylation TripleHelix Triple Helix Formation Glycosylation->TripleHelix Secretion Secretion of Procollagen TripleHelix->Secretion Cleavage Cleavage of Propeptides Secretion->Cleavage Fibril Collagen Fibril Assembly Cleavage->Fibril Inhibitor (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid (Proline Analogue) Inhibitor->Hydroxylation Inhibits by substitution TGFb TGF-β Signaling TGFb->Procollagen Stimulates

Caption: The collagen biosynthesis pathway with a potential point of inhibition.

Role in Cancer Research: Arginase Inhibition

While direct studies on this compound as an arginase inhibitor are not prevalent, related pyrrolidine-based compounds have been developed as potent inhibitors of this enzyme, which is a promising target in immuno-oncology.[10] Arginase depletes L-arginine in the tumor microenvironment, which suppresses the T-cell response and allows cancer cells to evade the immune system.[11][12]

In many cancers, tumor cells are auxotrophic for arginine due to the decreased expression of argininosuccinate synthetase (ASS1).[13] Arginase inhibitors can restore L-arginine levels, thereby enhancing T-cell function and inhibiting tumor growth.[12] The PI3K/AKT/mTOR signaling pathway is often implicated in the regulation of arginase expression and its effects on cell proliferation and viability.[11]

G Arginine Metabolism & Inhibition in Cancer cluster_tumor Tumor Microenvironment cluster_tcell T-Cell Response Arginine L-Arginine Arginase Arginase (from MDSCs, TAMs) Arginine->Arginase TCell T-Cell Arginine->TCell Required for function Ornithine L-Ornithine + Urea Arginase->Ornithine Arginase->TCell Depletes Arginine, Suppresses T-Cells TCR T-Cell Receptor (TCR) Signaling TCell->TCR Proliferation T-Cell Proliferation & Anti-Tumor Activity TCR->Proliferation ArginaseInhibitor Pyrrolidine-based Arginase Inhibitor ArginaseInhibitor->Arginase Inhibits PI3K PI3K/AKT/mTOR Pathway PI3K->Arginase Can regulate expression

Caption: The role of arginine metabolism in the tumor microenvironment and the mechanism of arginase inhibitors.

Conclusion

This compound and its enantiomer are valuable tools in chemical biology and drug discovery. The strategic incorporation of fluorine provides a means to modulate the conformational properties of peptides, enhancing their stability and biological activity. Its role as a proline analogue makes it particularly useful for studying and potentially inhibiting collagen synthesis, with applications in fibrosis research. Furthermore, the broader class of pyrrolidine-containing molecules shows significant promise in cancer immunotherapy through the inhibition of arginase. This technical guide provides a foundational understanding for researchers looking to leverage the unique properties of this compound in their work.

References

The Influence of Fluorination on the Biological Activity of Proline Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into amino acids has emerged as a powerful tool in chemical biology and drug discovery. Among these, fluorinated proline analogs have garnered significant attention due to their profound and predictable effects on peptide and protein conformation, stability, and biological activity. This technical guide provides an in-depth exploration of the biological activities of fluorinated proline analogs, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular principles.

Conformational Control: The Impact of Fluorination on Proline Puckering and Peptide Bonds

The unique cyclic structure of proline imposes significant constraints on the peptide backbone. The pyrrolidine ring of proline can adopt two primary puckered conformations: Cγ-exo and Cγ-endo. Furthermore, the peptide bond preceding a proline residue can exist in either a cis or trans conformation. The introduction of a highly electronegative fluorine atom onto the proline ring, most commonly at the C4 position, stereochemically dictates these conformational preferences.

(2S,4R)-4-fluoroproline (Flp) , the trans-fluoroproline, favors a Cγ-exo ring pucker. This pre-organization of the ring structure promotes a trans conformation of the preceding peptide bond. Conversely, (2S,4S)-4-fluoroproline (flp) , the cis-fluoroproline, preferentially adopts a Cγ-endo pucker, which in turn stabilizes a cis peptide bond.[1][2] This stereoelectronic control allows for the rational design of peptides and proteins with desired secondary structures and enhanced stability.

G Conformational Preferences of 4-Fluoroprolines cluster_4R (2S,4R)-4-Fluoroproline (Flp) cluster_4S (2S,4S)-4-Fluoroproline (flp) Flp Cγ-exo Pucker Favored Trans_Amide Trans Amide Bond Stabilized Flp->Trans_Amide Promotes flp Cγ-endo Pucker Favored Cis_Amide Cis Amide Bond Stabilized flp->Cis_Amide Promotes Fluorination Fluorination at C4 Fluorination->Flp 4R stereocenter Fluorination->flp 4S stereocenter Proline Proline Proline->Fluorination

Diagram 1: Conformational influence of 4-fluoroproline stereoisomers.

Data Presentation: Quantitative Effects on Protein Stability

The conformational pre-organization induced by fluorinated prolines can translate into significant increases in protein stability. This is often quantified by measuring the melting temperature (Tm) and the Gibbs free energy of unfolding (ΔG).

Ubiquitin Stability

A notable example is the stabilization of human ubiquitin, a protein containing three proline residues that all adopt a Cγ-exo pucker in the native state. Substituting these with (2S,4R)-4-fluoroproline leads to a marked increase in thermal and chemical stability.[3][4]

Protein VariantpHMelting Temperature (Tm) (°C)ΔTm (°C)
Wild-type Ubiquitin1.862.5-
(4R)-FPro-Ubiquitin1.869.5+7.0
Wild-type Ubiquitin2.570.0-
(4R)-FPro-Ubiquitin2.577.0+7.0
Wild-type Ubiquitin3.2575.5-
(4R)-FPro-Ubiquitin3.2582.5+7.0
Table 1: Thermal stability of wild-type and (4R)-FPro-containing ubiquitin at various pH values.[3]
Protein VariantDenaturantΔGunfolding (kJ·mol-1)ΔΔGunfolding (kJ·mol-1)
Wild-type UbiquitinGdmCl (pH 2.0)26.16-
(4R)-FPro-UbiquitinGdmCl (pH 2.0)30.874.71
Table 2: Thermodynamic stability of wild-type and (4R)-FPro-containing ubiquitin determined by guanidinium chloride (GdmCl) denaturation.[3]
Collagen Stability

In collagen mimetic peptides with the sequence (Pro-Yaa-Gly)10, the substitution of the Yaa position proline with (2S,4R)-4-fluoroproline results in a significant increase in the triple helix melting temperature.[5][6]

PeptideMelting Temperature (Tm) (°C)
(Pro-Pro-Gly)1024
(Pro-Hyp-Gly)1041
(Pro-Flp-Gly)1047
Table 3: Melting temperatures of collagen mimetic peptides.[5]

Interestingly, the diastereomer (4S)-fluoroproline can also stabilize the collagen triple helix when incorporated at the Xaa position in (Xaa-Pro-Gly)10 repeats, a position that favors the endo ring pucker.[5] However, (4R)-FPro in the same position is destabilizing.[7]

Thioredoxin Stability

The effect of fluorination on protein stability is context-dependent. In a variant of E. coli thioredoxin (Trx1P), where the single cis-proline at position 76 is replaced, the introduction of 4,4-difluoroproline (Dfp) was found to be destabilizing.[8]

Thioredoxin VariantRedox StateΔG0 (kJ·mol-1)ΔΔG0 (kJ·mol-1)
Trx1POxidized-29.9 ± 0.3-
Trx1DfpOxidized-24.9 ± 0.6+5.0
Trx1PReduced-23.9 ± 0.4-
Trx1DfpReduced-22.3 ± 0.6+1.6
Table 4: Thermodynamic stability of thioredoxin variants at pH 7.0 and 25°C.[8]

Enzyme Inhibition

Fluorinated proline analogs are valuable scaffolds in the design of enzyme inhibitors. The conformational constraints imposed by the fluorinated ring can enhance binding affinity and selectivity.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

DPP-IV is a therapeutic target for type 2 diabetes. Peptides containing proline or its analogs are known to be inhibitors of this enzyme. While specific IC50 or Ki values for a series of fluoroproline-containing peptides are dispersed throughout the literature, the general principle is that the constrained ring system can be optimized for binding to the enzyme's active site. For example, dipeptides with a C-terminal proline have been shown to inhibit DPP-IV.[9] The incorporation of fluoroproline in these dipeptides can be a strategy to enhance their inhibitory potency.

Prolyl Oligopeptidase (POP) Inhibition

Prolyl oligopeptidase is implicated in neurodegenerative diseases. Inhibitors of POP often contain a proline-like moiety. The inhibitor KYP-2047, which contains a cyanopyrrolidine warhead, is a known potent inhibitor of POP.[10][11] The development of fluorinated analogs of such inhibitors is an active area of research to improve their pharmacokinetic and pharmacodynamic properties.

A comprehensive table of IC50/Ki values for fluoroproline-containing enzyme inhibitors is currently challenging to compile due to the scattered nature of the data. However, the examples above highlight the potential of these analogs in inhibitor design.

Role in Cellular Signaling Pathways

The direct role of fluorinated proline analogs in modulating specific signaling pathways, such as the TGF-β pathway, is an emerging area of research with limited current data. It is known that some perfluorinated compounds can modulate TGF-β signaling.[12] However, the specific effects of incorporating fluorinated proline into peptides or proteins involved in this pathway are not yet well-elucidated. Proline metabolism itself is linked to cellular signaling, influencing processes like collagen biosynthesis through pathways involving IGF-IR, β1-integrin, and NF-κB.[13] Future research may explore how the introduction of fluorinated prolines into key proteins in these pathways could offer a novel means of therapeutic intervention.

G Proline-Dependent Signaling Pathways Proline Proline Collagen_Biosynthesis Collagen_Biosynthesis Proline->Collagen_Biosynthesis Required for IGF_IR IGF-IR Signaling IGF_IR->Collagen_Biosynthesis Stimulates Integrin β1-Integrin Signaling Integrin->Collagen_Biosynthesis Stimulates NF_kB NF-κB Signaling NF_kB->Collagen_Biosynthesis Inhibits

Diagram 2: General overview of proline's role in signaling pathways influencing collagen biosynthesis.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Fluoroproline-Containing Peptide

This protocol outlines the manual Fmoc-SPPS of a generic peptide containing a (2S,4R)-4-fluoroproline residue.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-(2S,4R)-4-fluoroproline-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: HBTU/HOBt or HATU/HOAt

  • N,N-Diisopropylethylamine (DIEA)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and coupling reagents (e.g., HBTU/HOBt, 3 equivalents each) in DMF.

    • Add DIEA (6 equivalents) and add the solution to the resin.

    • Agitate for 1-2 hours.

    • Monitor the reaction completion using a Kaiser test.

  • Fluoroproline Coupling: For the incorporation of Fmoc-(2S,4R)-4-fluoroproline-OH, follow the same procedure as in step 3. A standard coupling time of 2 hours is generally sufficient.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

  • Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours.

  • Peptide Precipitation: Filter the cleavage solution and precipitate the peptide by adding it to cold diethyl ether.

  • Purification: Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the crude peptide by reverse-phase HPLC.

19F NMR for Conformational Analysis

This protocol describes the use of 19F NMR to determine the cis/trans isomer ratio of a peptide containing a 4-fluoroproline residue.

Sample Preparation:

  • Dissolve the purified fluoroproline-containing peptide in a suitable buffer (e.g., phosphate buffer in 90% H2O/10% D2O) to a final concentration of 1-5 mM.

NMR Data Acquisition:

  • Acquire 19F NMR spectra on a high-field NMR spectrometer equipped with a fluorine probe.

  • A standard one-pulse experiment is typically sufficient.

  • Key parameters:

    • Temperature: 298 K

    • Sweep width: Appropriate for the chemical shift range of the fluoroproline signals (e.g., 50-100 ppm).

    • Acquisition time: 1-2 seconds.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: Dependent on sample concentration, typically 128 to 1024 scans.

Data Processing and Analysis:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase and baseline correct the spectrum.

  • The cis and trans conformers will typically give rise to two distinct 19F signals.

  • Integrate the peaks corresponding to the cis and trans isomers.

  • The ratio of the integrals directly corresponds to the population ratio of the two conformers.

X-ray Crystallography of a Fluoroproline-Containing Protein

This protocol provides a general workflow for the crystallization and structure determination of a protein containing fluoroproline.

Protein Expression and Purification:

  • Express the protein containing the fluoroproline analog, for example, by using an E. coli auxotrophic strain.[3]

  • Purify the protein to homogeneity using standard chromatographic techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

Crystallization:

  • Concentrate the purified protein to 5-20 mg/mL.

  • Perform high-throughput screening of crystallization conditions using commercial screens (e.g., Hampton Research, Qiagen).

  • The hanging-drop or sitting-drop vapor diffusion method is commonly used. Mix the protein solution with the crystallization reagent in a 1:1 ratio.

  • Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).

  • Monitor for crystal growth over several days to weeks.

Data Collection and Structure Determination:

  • Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.

  • Collect X-ray diffraction data at a synchrotron source.

  • Process the diffraction data using software such as XDS or HKL2000.

  • Solve the structure by molecular replacement if a homologous structure is available.

  • Refine the model using software like PHENIX or Refmac5, and build the model into the electron density map using Coot.

  • Validate the final structure before deposition in the Protein Data Bank (PDB).

G General Experimental Workflow for Fluoroproline Analogs Synthesis Synthesis of Fluoroproline-Containing Peptide/Protein Purification Purification (HPLC, Chromatography) Synthesis->Purification Characterization Structural & Functional Characterization Purification->Characterization NMR 19F NMR Spectroscopy Characterization->NMR Xray X-ray Crystallography Characterization->Xray Activity_Assay Biological Activity/Enzyme Inhibition Assay Characterization->Activity_Assay Conformation Conformational Analysis (cis/trans ratio, pucker) NMR->Conformation 3D_Structure High-Resolution 3D Structure Xray->3D_Structure Bioactivity Quantitative Biological Activity (IC50, Ki) Activity_Assay->Bioactivity

Diagram 3: A generalized workflow for the synthesis and characterization of fluoroproline-containing biomolecules.

Conclusion

Fluorinated proline analogs represent a versatile and powerful tool for the rational design of peptides and proteins with tailored properties. Their ability to enforce specific conformational preferences translates into enhanced stability and provides a means to modulate biological activity. The methodologies outlined in this guide provide a framework for the synthesis, characterization, and application of these valuable building blocks in academic research and drug development. As our understanding of the subtle interplay between fluorine stereoelectronics and biological systems continues to grow, so too will the applications of fluorinated proline analogs in addressing complex biological questions and developing novel therapeutics.

References

Introduction to fluorinated amino acids in research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Fluorinated Amino Acids in Research

Introduction to Fluorinated Amino Acids

The strategic incorporation of fluorinated amino acids (FAAs) into peptides and proteins has become a pivotal strategy in drug discovery, medicinal chemistry, and chemical biology.[1][2] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly alter the physicochemical and biological properties of the resulting molecules.[3][4] These modifications can lead to enhanced metabolic stability, improved binding affinity, and altered conformational preferences, making FAAs powerful tools for developing novel therapeutics and for studying biological processes.[5][6] While only one naturally occurring fluorinated amino acid, 4-fluoro-L-threonine, is known, advances in synthetic chemistry have made a wide variety of FAAs accessible for research.[7][] This guide provides a comprehensive overview of the synthesis, properties, and applications of fluorinated amino acids, complete with quantitative data, detailed experimental protocols, and visualizations of key workflows and pathways.

Impact of Fluorination on Amino Acid and Peptide Properties

The introduction of fluorine can drastically change the biophysical properties of peptides and proteins.[9] These changes are often beneficial for therapeutic applications and can be leveraged to fine-tune molecular behavior.

Enhanced Hydrophobicity and Lipophilicity

One of the most significant effects of fluorination is the increase in hydrophobicity and lipophilicity.[2][7] This is due to the high electronegativity of fluorine, which creates a strong electron-withdrawing effect and reduces the ability of the side chain to form hydrogen bonds with water.[7] This enhanced lipophilicity can improve the cellular uptake and membrane permeability of peptide-based drugs. The partition coefficient (LogP) is a common measure of lipophilicity, with higher values indicating greater lipid solubility.

Amino Acid/DerivativeLogP (Octanol/Water)Change in Lipophilicity
Phenylalanine1.58Reference
4-Fluoro-phenylalanine1.83+ 0.25
4-Trifluoromethyl-phenylalanine2.85+ 1.27
Leucine1.86Reference
Hexafluoroleucine3.60+ 1.74

Table 1: Comparison of the partition coefficients (LogP) for selected fluorinated and non-fluorinated amino acids, illustrating the increase in lipophilicity upon fluorination.

Increased Structural and Thermal Stability

Fluorination can significantly enhance the conformational stability of peptides and proteins, a phenomenon often referred to as the "fluoro-stabilization effect".[2][7] The electron-withdrawing nature of fluorine can lead to favorable intramolecular interactions that stabilize secondary structures like α-helices and β-sheets.[2] This increased stability is reflected in a higher melting temperature (Tm).

Peptide VariantPosition of Fluorinated ResidueMelting Temperature (Tm) in °CChange in Tm (°C)
Native Trpzip2-47.9-
6F-Trp @ FaceTrp949.5+1.6
4F-Trp @ FaceTrp949.2+1.3

Table 2: Impact of fluorination on the thermal stability of a Tryptophan zipper peptide, demonstrating that strategic placement of fluorinated tryptophan can increase the melting temperature.[2]

Enhanced Proteolytic Resistance

A significant challenge in developing peptide-based drugs is their susceptibility to degradation by proteases.[5] The incorporation of fluorinated amino acids can sterically hinder the approach of these enzymes to the peptide backbone, thereby increasing the peptide's half-life in biological fluids.[2][5] The degree of protection depends on the position of the fluorinated residue relative to the cleavage site and the specific enzyme.[10]

PeptideEnzymeHalf-life (t1/2) in minutesFold Increase in Stability
Buforin II (Parent)Trypsin15-
Buforin II (Fluorinated)Trypsin> 180> 12
Magainin 2 (Parent)Chymotrypsin20-
Magainin 2 (Fluorinated)Chymotrypsin1206

Table 3: Enhancement of proteolytic stability of antimicrobial peptides by incorporation of fluorinated amino acids. The data shows a significant increase in the half-life of the peptides in the presence of proteases.[11]

Applications in Research and Drug Development

Fluorinated amino acids are versatile tools with a broad range of applications, from fundamental protein science to the development of new medicines.

  • Protein Engineering : By introducing FAAs, researchers can modulate protein folding, stability, and function.[] This allows for the design of proteins with novel properties or enhanced stability for industrial or therapeutic use.

  • Drug Design : FAAs are increasingly used in the design of both small-molecule drugs and peptide-based therapeutics.[1][12] Fluorination can improve a drug candidate's metabolic stability, bioavailability, and binding affinity for its target.[3]

  • ¹⁹F NMR Spectroscopy : The fluorine-19 nucleus is an excellent probe for NMR spectroscopy.[13] Incorporating FAAs into a protein provides a sensitive and background-free signal to study protein structure, dynamics, and interactions with other molecules.[14][15]

  • Positron Emission Tomography (PET) Imaging : The radioactive isotope ¹⁸F can be incorporated into amino acids to create PET imaging agents.[16] These tracers are valuable for diagnosing and visualizing diseases like cancer by monitoring amino acid metabolism.[][17]

Experimental Protocols

Biosynthetic Incorporation of Fluorinated Aromatic Amino Acids for ¹⁹F NMR Studies

This protocol describes a method for labeling proteins with fluorinated versions of aromatic amino acids in E. coli for subsequent analysis by ¹⁹F NMR.[18]

Materials:

  • E. coli BL21(DE3) cells harboring the expression plasmid for the protein of interest.

  • Minimal media (e.g., M9 salts).

  • Glyphosate solution.

  • Fluorinated amino acid (e.g., 3-Fluoro-L-tyrosine).

  • L-phenylalanine and L-tryptophan.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Procedure:

  • Grow a starter culture of the E. coli strain overnight in LB medium with the appropriate antibiotic.

  • Inoculate 1 L of minimal media with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6.

  • Reduce the shaker temperature to 18°C and continue to shake for one hour.

  • Add 1 g of glyphosate, 50 mg of the desired fluorinated amino acid (e.g., 3-F-L-tyrosine), and 50 mg each of the other two non-fluorinated aromatic amino acids (e.g., L-phenylalanine and L-tryptophan).[18]

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Incubate the culture at 18°C for 18-20 hours with shaking.

  • Harvest the cells by centrifugation at 4,000 rpm at 4°C.

  • Purify the fluorinated protein using standard chromatography techniques.

Characterization by ¹⁹F NMR Spectroscopy

This protocol outlines the general steps for acquiring a ¹⁹F NMR spectrum of a fluorinated protein.

Materials:

  • Purified fluorinated protein sample (typically 0.1-1 mM).

  • NMR buffer (e.g., phosphate buffer, pH 7.4, with 10% D₂O).

  • NMR spectrometer equipped with a fluorine probe.

Procedure:

  • Prepare the protein sample by buffer exchanging into the desired NMR buffer.

  • Transfer the sample to an NMR tube.

  • Set up the NMR experiment. A simple 1D ¹⁹F experiment is often sufficient. The large chemical shift dispersion of ¹⁹F typically provides well-resolved signals for each fluorinated residue.[13]

  • Acquire the spectrum. The spectral width will depend on the type of fluorinated amino acid but is generally much larger than for ¹H NMR.

  • Process the data (Fourier transformation, phasing, and baseline correction). The resulting spectrum will show distinct peaks for each fluorinated amino acid in the protein, with chemical shifts sensitive to the local environment.[13][19]

Protease Stability Assay

This protocol describes an HPLC-based assay to determine the stability of a peptide containing fluorinated amino acids against a specific protease.[10]

Materials:

  • Fluorinated peptide and non-fluorinated control peptide.

  • Protease (e.g., α-chymotrypsin or pepsin).

  • Assay buffer (e.g., 10 mM phosphate buffer, pH 7.4 for chymotrypsin; 10 mM acetate buffer, pH 4.0 for pepsin).[10]

  • Quenching solution (e.g., 10% trifluoroacetic acid).

  • Reverse-phase HPLC system with a C18 column and a fluorescence or UV detector.

Procedure:

  • Prepare stock solutions of the peptides and the protease in the appropriate assay buffer.

  • Initiate the reaction by adding the protease to the peptide solution at a specific enzyme-to-substrate ratio. Incubate at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and stop the reaction by adding the quenching solution.

  • Analyze the samples by RP-HPLC. The intact peptide will have a specific retention time. As the peptide is cleaved, its peak area will decrease, and new peaks corresponding to the cleavage fragments will appear.

  • Quantify the peak area of the intact peptide at each time point.

  • Plot the percentage of remaining intact peptide against time and calculate the half-life (t1/2) of the peptide under the assay conditions.[2]

Protein X-ray Crystallography

This is a general workflow for determining the crystal structure of a protein containing a fluorinated amino acid.

Materials:

  • Highly purified fluorinated protein (>95% purity).

  • Crystallization screens and reagents.

  • X-ray diffraction equipment (synchrotron or in-house source).

Procedure:

  • Crystallization: Screen a wide range of crystallization conditions (precipitants, buffers, salts, additives) to find conditions that yield well-diffracting crystals of the fluorinated protein. This is often done using high-throughput robotic systems.

  • Data Collection: Mount a suitable crystal and expose it to a focused beam of X-rays.[20] The crystal will diffract the X-rays into a specific pattern of spots, which is recorded on a detector.

  • Data Processing: Process the diffraction data to determine the intensities and positions of the diffraction spots. This provides information about the unit cell dimensions and symmetry of the crystal.

  • Structure Solution and Refinement: Use the processed data to solve the phase problem and generate an initial electron density map.[15] A model of the protein is then built into this map and refined to best fit the experimental data. The high electron density of the fluorine atom can aid in model building and validation.[21]

  • Structure Validation: Assess the quality of the final structural model using various crystallographic and stereochemical criteria.[22] The resulting structure will reveal the precise conformation of the fluorinated amino acid within the protein and its interactions with the surrounding residues.[23]

Visualizations

Experimental_Workflow_for_FAA_Incorporation cluster_synthesis Synthesis/Incorporation cluster_characterization Analysis Techniques SPPS Solid-Phase Peptide Synthesis Purification Purification (HPLC, FPLC) SPPS->Purification Biosynthesis Biosynthetic Incorporation (e.g., in E. coli) Biosynthesis->Purification Characterization Structural & Functional Characterization Purification->Characterization NMR 19F NMR Spectroscopy Characterization->NMR Xray X-ray Crystallography Characterization->Xray Assays Functional Assays (e.g., Protease Stability) Characterization->Assays Data Data Analysis & Interpretation NMR->Data Xray->Data Assays->Data

General workflow for synthesis and analysis of fluorinated peptides/proteins.

Protease_Stability_Assay_Workflow Start Prepare Peptide and Protease Solutions Incubate Incubate Peptide with Protease at 37°C Start->Incubate Sample Withdraw Aliquots at Different Time Points Incubate->Sample Quench Quench Reaction (e.g., with TFA) Sample->Quench HPLC Analyze by RP-HPLC Quench->HPLC Quantify Quantify Peak Area of Intact Peptide HPLC->Quantify Plot Plot % Remaining Peptide vs. Time Quantify->Plot Calculate Calculate Half-Life (t1/2) Plot->Calculate

Workflow for the protease stability assay using RP-HPLC.

mTOR_Signaling_Pathway AminoAcids Amino Acids (including Fluorinated Analogs) mTORC1 mTORC1 AminoAcids->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 phosphorylates, inactivating it ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis 4EBP1->ProteinSynthesis inhibits when active CellGrowth Cell Growth ProteinSynthesis->CellGrowth

Simplified mTOR signaling pathway activated by amino acids.[17]

Potential Challenges and Future Outlook

While the benefits of incorporating fluorinated amino acids are numerous, some challenges remain. The effects of fluorination can be difficult to predict and depend heavily on the specific context of the protein and the position of the substitution.[7] In some cases, fluorination can decrease binding affinity or disrupt protein function.[7] Furthermore, the in vivo metabolism of some fluorinated compounds can release toxic byproducts like fluoroacetate, which necessitates careful toxicological evaluation.[24][25][26]

Future research will likely focus on developing more precise methods for incorporating FAAs into proteins, expanding the diversity of available fluorinated building blocks, and improving our ability to predict the effects of fluorination through computational modeling.[12] The continued development in this field promises to yield new and improved peptide and protein therapeutics with enhanced efficacy and safety profiles.

References

Methodological & Application

Application Notes and Protocols: (2R,4S)-4-Fluoropyrrolidine-2-carboxylic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid, a fluorinated analog of proline, has emerged as a powerful tool in peptide and protein engineering. The strategic incorporation of this non-canonical amino acid offers a subtle yet potent method for modulating peptide conformation, stability, and biological activity. The strong inductive effect of the fluorine atom at the C4 position enforces a Cγ-exo ring pucker, which in turn favors a trans conformation of the preceding peptide bond. This conformational biasing can be leveraged to pre-organize peptide structures, enhance thermal stability, and fine-tune interactions with biological targets. These characteristics make this compound a valuable building block in the design of therapeutic peptides, peptidomimetics, and probes for studying protein structure and function.

Key Applications

Incorporation of this compound into peptide chains has been shown to:

  • Enhance Thermal Stability: By favoring a specific ring pucker and amide bond geometry, it can increase the melting temperature (Tm) and overall stability of peptides and proteins.

  • Modulate Biological Activity: The conformational constraints imposed by the fluorinated proline can optimize the presentation of key binding residues, leading to improved affinity for therapeutic targets.

  • Influence Peptide Folding: The acceleration of cis/trans prolyl peptide bond isomerization can impact the kinetics of peptide and protein folding.

  • Serve as a 19F NMR Probe: The fluorine atom provides a sensitive spectroscopic handle for studying peptide conformation, dynamics, and interactions without perturbing the overall structure significantly.

Data Presentation

The following tables summarize quantitative data from studies utilizing this compound (Flp) in peptide synthesis, highlighting its impact on peptide stability and conformation.

Table 1: Impact of (2R,4S)-4-Fluoroproline on Peptide Stability

Peptide/ProteinModificationTechniqueQuantitative ChangeReference
Collagen Model PeptidesPro -> FlpThermal DenaturationΔTm = +1.53 kJ mol⁻¹
UbiquitinPro -> FlpGuanidinium Chloride DenaturationΔΔG = -4.71 kJ·mol⁻¹ (increased stability)

Table 2: Conformational Preferences of Peptides Containing 4-Fluoroprolines

Peptide SequenceProline AnalogPredominant Ring PuckerFavored Amide Bond ConformationReference
Ac-Pro-OMe(2S,4R)-4-Fluoroproline (Flp)Cγ-exotrans
Ac-Pro-OMe(2S,4S)-4-Fluoroproline (flp)Cγ-endocis
PolyprolineC-terminal (Flp)₃ tripletNot specifiedStabilizes PPII (all trans)
PolyprolineC-terminal (flp)₃ tripletNot specifiedDestabilizes PPII

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid

This protocol outlines the manual solid-phase synthesis of a peptide incorporating Fmoc-(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid using a standard Fmoc/tBu strategy.

Materials:

  • Rink Amide resin (or other suitable resin depending on desired C-terminus)

  • Fmoc-protected amino acids

  • Fmoc-(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

  • Cold diethyl ether

  • Solid-phase synthesis vessel

  • Shaker or rocker

Methodology:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 15-20 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid (or Fmoc-(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid) and a slightly lower molar equivalent of the coupling reagent (e.g., HBTU) in a minimal amount of DMF.

    • Add 6-10 equivalents of DIPEA to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours. Note: Coupling of fluorinated prolines may be slower than standard amino acids.

    • Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • After the final coupling and deprotection, wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Characterize the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

Visualizations

experimental_workflow cluster_spps Solid-Phase Peptide Synthesis cluster_cleavage Cleavage and Purification resin Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, HBTU/HATU, DIPEA) ninhydrin Ninhydrin Test coupling->ninhydrin wash1->coupling Repeat for each AA wash2 DMF/DCM Wash wash2->deprotection Next cycle final_deprotection Final Fmoc Deprotection wash2->final_deprotection Final AA coupled ninhydrin->coupling Positive (Recouple) ninhydrin->wash2 Negative cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage precipitation Ether Precipitation cleavage->precipitation purification RP-HPLC Purification precipitation->purification analysis MS and HPLC Analysis purification->analysis

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

conformational_effects cluster_proline Proline Analog cluster_effects Conformational Consequences Flp (2R,4S)-4-Fluoroproline pucker Cγ-exo Ring Pucker Flp->pucker Inductive Effect amide trans-Peptide Bond pucker->amide Favors stability Increased Peptide Stability amide->stability Leads to

Caption: Conformational effects of incorporating this compound into a peptide chain.

Conclusion

This compound is a versatile and valuable tool for peptide chemists and drug developers. Its unique stereoelectronic properties allow for precise control over peptide conformation and stability. The provided protocols and data serve as a starting point for researchers looking to harness the potential of this fluorinated amino acid in their own research and development endeavors. Careful consideration of coupling conditions and thorough analytical characterization are essential for the successful synthesis and application of peptides containing this modification.

Application Notes and Protocols: Fmoc-Protection of (2R,4S)-4-Fluoropyrrolidine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids, such as derivatives of proline, is a critical strategy in modern drug discovery and peptide science. (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid is a valuable building block, and its site-specific incorporation into peptides requires effective N-terminal protection. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of solid-phase peptide synthesis (SPPS) due to its stability under various conditions and its facile removal under mild basic conditions.[][2][3] This document provides a detailed protocol for the Fmoc protection of this compound, a crucial step for its use in the synthesis of novel peptides and peptidomimetics.

Reaction Principle

The Fmoc protection of the secondary amine in this compound is typically achieved through nucleophilic substitution. The amino acid is reacted with an activated Fmoc reagent, such as 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl), under basic conditions.[2][4] Fmoc-OSu is often preferred due to its greater stability and a lower propensity for side reactions compared to the more reactive Fmoc-Cl.[3][5] The reaction proceeds by the attack of the deprotonated amine on the electrophilic carbonyl carbon of the Fmoc reagent, leading to the formation of the stable Fmoc-carbamate.

Quantitative Data Summary

The following table summarizes typical quantitative data for the Fmoc-protection of this compound. Please note that actual results may vary depending on the specific reaction conditions and scale.

ParameterValueMethod of Analysis
Starting Material This compound-
Reagent Fmoc-OSu (1.05 - 1.2 equivalents)-
Base Sodium Bicarbonate (2.0 - 3.0 equivalents)-
Solvent System 1,4-Dioxane/Water (1:1 v/v)-
Reaction Temperature 0 °C to Room Temperature-
Reaction Time 4 - 12 hoursTLC, HPLC
Typical Yield 85 - 95%Gravimetric
Product Purity >98%HPLC, NMR
Appearance White to off-white solidVisual

Experimental Protocol

This protocol details the procedure for the Fmoc-protection of this compound using Fmoc-OSu.

Materials:

  • This compound

  • N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution of Amino Acid: In a round-bottom flask, dissolve this compound (1 equivalent) in a 1:1 mixture of 1,4-dioxane and a 10% aqueous solution of sodium bicarbonate (2-3 equivalents). Stir the mixture at room temperature until the amino acid is fully dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Fmoc-OSu: In a separate container, dissolve Fmoc-OSu (1.05-1.2 equivalents) in 1,4-dioxane. Slowly add the Fmoc-OSu solution to the cooled amino acid solution dropwise over 30 minutes with vigorous stirring.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with deionized water.

    • Transfer the mixture to a separatory funnel and wash with diethyl ether (2-3 times) to remove unreacted Fmoc-OSu and N-hydroxysuccinimide byproduct.

    • Carefully acidify the aqueous layer to a pH of 2-3 with 1 M HCl. The Fmoc-protected product will precipitate as a white solid.

    • Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 times).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification (if necessary): If the crude product is not of sufficient purity, it can be further purified by column chromatography on silica gel or by recrystallization.

  • Characterization: Confirm the identity and purity of the final product, Fmoc-(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid, using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and HPLC.

Experimental Workflow

Fmoc_Protection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve_aa Dissolve Amino Acid in Dioxane/aq. NaHCO3 start->dissolve_aa cool Cool to 0 °C dissolve_aa->cool add_fmoc Add Fmoc-OSu in Dioxane cool->add_fmoc react Stir at RT (4-12h) add_fmoc->react monitor Monitor Reaction (TLC/HPLC) react->monitor dilute Dilute with Water monitor->dilute Reaction Complete wash_ether Wash with Diethyl Ether dilute->wash_ether acidify Acidify with HCl wash_ether->acidify extract Extract with Organic Solvent acidify->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify (optional) dry_concentrate->purify end End Product dry_concentrate->end purify->end

References

Application Notes and Protocols for Incorporating (2R,4S)-4-Fluoroproline into Bioactive Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proline is a unique proteinogenic amino acid due to its secondary amine constrained within a pyrrolidine ring, which significantly influences the conformation of the peptide backbone.[1] The strategic substitution of proline with synthetic analogs offers a powerful tool for modulating the structure, stability, and biological activity of peptides. Among these, (2R,4S)-4-fluoroproline has emerged as a valuable building block in peptide and protein engineering. The incorporation of fluorine, the most electronegative element, at the 4-position of the proline ring introduces potent stereoelectronic effects that can be harnessed to fine-tune peptide properties.[2][3]

The strong inductive effect of the fluorine atom in (2R,4S)-4-fluoroproline has three primary consequences: it enforces a Cγ-exo ring pucker, favors the trans conformation of the preceding peptide bond, and can accelerate the cis-trans isomerization of the prolyl peptide bond.[1][4][5] These conformational biases can pre-organize the peptide into a bioactive conformation, leading to enhanced stability and, in some cases, improved biological function. This makes (2R,4S)-4-fluoroproline a key component in the rational design of therapeutic peptides and proteins.[2][3][6]

Advantages of Incorporating (2R,4S)-4-Fluoroproline

The introduction of (2R,4S)-4-fluoroproline into a peptide sequence can offer several advantages for drug development:

  • Enhanced Conformational Stability: By favoring a specific ring pucker and amide bond geometry, (2R,4S)-4-fluoroproline can significantly increase the thermal and chemical stability of peptides and proteins.[2][3][6] This can lead to longer shelf-life and improved in vivo half-life.

  • Pre-organization for Biological Activity: The conformational constraint imposed by (2R,4S)-4-fluoroproline can lock the peptide into its bioactive conformation, potentially increasing its binding affinity to its target receptor or enzyme.[2][3]

  • Improved Proteolytic Resistance: The modified proline residue can sterically hinder the approach of proteases, thus increasing the peptide's resistance to enzymatic degradation.

  • Fine-tuning of Bioactivity: The precise stereoelectronic effects of the fluorine atom allow for the fine-tuning of a peptide's biological activity. For instance, while (2R,4S)-4-fluoroproline often maintains or enhances activity, its stereoisomer, (2S,4S)-4-fluoroproline, which favors a Cγ-endo pucker and cis amide bond, can have opposite effects, providing a means to probe structure-activity relationships.[2][3][7]

Data Presentation: Effects of (2R,4S)-4-Fluoroproline on Peptide and Protein Stability

The incorporation of (2R,4S)-4-fluoroproline has been shown to have a quantifiable impact on the stability of various peptides and proteins. The following tables summarize key findings from the literature.

Protein/PeptideProline Position(s) SubstitutedMethod of Stability AnalysisChange in Stability (ΔΔG)Reference
UbiquitinPro19, Pro37, Pro38Thermal and Guanidinium Chloride Denaturation-4.71 kJ·mol⁻¹[2][3]
Collagen Mimetic PeptideYaa positionCircular Dichroism (CD) SpectroscopyIncreased thermostability[4]
Peptide SystemEffect of (2R,4S)-Fluoroproline (Flp)Effect of (2S,4S)-Fluoroproline (flp)Reference
Polyproline HelicesStabilizes PPII structure, increases PPII → PPI conversion barrier by 1.53 kJ mol⁻¹Destabilizes PPII conformation, reduces PPII → PPI conversion barrier by 4.61 kJ mol⁻¹[8]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a (2R,4S)-4-Fluoroproline-Containing Peptide

This protocol outlines the manual Fmoc/tBu solid-phase synthesis of a generic peptide incorporating (2R,4S)-4-fluoroproline.[9][10][11][12]

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Fmoc-(2R,4S)-4-fluoroproline

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Water

  • Diethyl ether

  • SPPS reaction vessel

  • Shaker

Procedure:

  • Resin Swelling:

    • Place the desired amount of Fmoc-Rink Amide MBHA resin in the SPPS reaction vessel.

    • Wash the resin with DMF (3 x 5 mL) and then DCM (3 x 5 mL).

    • Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Shake for 5 minutes. Drain.

    • Repeat the piperidine treatment for another 10 minutes.

    • Wash the resin thoroughly with DMF (5 x 5 mL).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of OxymaPure® in DMF.

    • Add 4 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 1-2 hours at room temperature.

    • To monitor the coupling completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

  • Incorporation of Fmoc-(2R,4S)-4-fluoroproline:

    • Follow the same procedure as in step 3, using Fmoc-(2R,4S)-4-fluoroproline as the amino acid to be coupled. Due to potential steric hindrance, the coupling time may need to be extended.

  • Chain Elongation:

    • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection:

    • After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

    • Dry the resin under a stream of nitrogen.

    • Prepare a cleavage cocktail of TFA/TIS/EDT/Water (94:1:2.5:2.5 v/v).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation and Washing:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether (3 times).

    • Dry the peptide pellet under vacuum.

Protocol 2: Purification of the (2R,4S)-4-Fluoroproline-Containing Peptide by RP-HPLC

This protocol describes the purification of the crude peptide using reversed-phase high-performance liquid chromatography.[13][14][15]

Materials and Equipment:

  • Crude peptide

  • Water (HPLC grade)

  • Acetonitrile (ACN, HPLC grade)

  • Trifluoroacetic acid (TFA, HPLC grade)

  • Preparative RP-HPLC system with a C18 column

  • Lyophilizer

Procedure:

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/water with 0.1% TFA).

    • Filter the sample through a 0.45 µm filter to remove any particulates.

  • HPLC Method:

    • Equilibrate the C18 column with 95% Solvent A (0.1% TFA in water) and 5% Solvent B (0.1% TFA in ACN).

    • Inject the prepared peptide sample onto the column.

    • Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 65% over 30 minutes) at a suitable flow rate.

    • Monitor the elution profile at 214 nm and 280 nm.

  • Fraction Collection:

    • Collect fractions corresponding to the major peptide peak.

  • Purity Analysis:

    • Analyze the collected fractions by analytical RP-HPLC to confirm their purity.

    • Pool the fractions with the desired purity.

  • Lyophilization:

    • Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white powder.

Protocol 3: Characterization of the (2R,4S)-4-Fluoroproline-Containing Peptide by Mass Spectrometry

This protocol outlines the confirmation of the peptide's molecular weight using mass spectrometry.[13][16][17]

Materials and Equipment:

  • Purified peptide

  • Suitable solvent for mass spectrometry (e.g., 50% ACN/water with 0.1% formic acid)

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the purified peptide in the appropriate solvent.

  • Mass Spectrometry Analysis:

    • Infuse the sample into the mass spectrometer.

    • Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis:

    • Determine the experimental molecular weight of the peptide from the mass spectrum.

    • Compare the experimental molecular weight with the theoretical molecular weight to confirm the identity of the synthesized peptide.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Characterization Resin Fmoc-Rink Amide Resin Swelling Resin Swelling (DMF) Resin->Swelling Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swelling->Deprotection1 Coupling1 Amino Acid Coupling (Fmoc-AA, DIC, Oxyma) Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 FluoroProline_Coupling Fmoc-(2R,4S)-4-fluoroproline Coupling Deprotection2->FluoroProline_Coupling Chain_Elongation Repeat Deprotection & Coupling Cycles FluoroProline_Coupling->Chain_Elongation Final_Deprotection Final Fmoc Deprotection Chain_Elongation->Final_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation RP_HPLC Preparative RP-HPLC Precipitation->RP_HPLC Purity_Check Analytical RP-HPLC RP_HPLC->Purity_Check Lyophilization Lyophilization Purity_Check->Lyophilization Mass_Spec Mass Spectrometry (ESI-MS or MALDI-TOF) Lyophilization->Mass_Spec Final_Product Purified Peptide Mass_Spec->Final_Product

Caption: Experimental workflow for the synthesis and purification of a peptide containing (2R,4S)-4-fluoroproline.

stat3_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerizes DNA DNA STAT3_dimer->DNA Translocates & Binds to DNA Gene_Expression Target Gene Expression DNA->Gene_Expression Promotes Cytokine Cytokine Cytokine->Cytokine_Receptor Binds Peptide_Inhibitor Fluoroproline-Peptide Inhibitor Peptide_Inhibitor->STAT3_dimer Inhibits Dimerization

Caption: Proposed mechanism of STAT3 signaling inhibition by a (2R,4S)-4-fluoroproline-containing peptide.[4]

References

(2R,4S)-4-Fluoropyrrolidine-2-carboxylic Acid: A Proline Mimetic for Enhanced Structural and Functional Analysis of Peptides and Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid, a fluorinated analog of proline, has emerged as a powerful tool in chemical biology, protein engineering, and drug discovery. Its unique stereoelectronic properties, stemming from the presence of a fluorine atom at the 4-position of the pyrrolidine ring, allow for precise modulation of peptide and protein conformation, stability, and dynamics. These application notes provide an overview of its utility and detailed protocols for its incorporation into peptides and proteins.

Core Concepts and Applications

The introduction of this compound, often abbreviated as (2S,4R)-4-fluoroproline or Flp, into a polypeptide chain can have profound and predictable effects. The strong inductive effect of the fluorine atom significantly influences the local chemical environment.[1][2] This leads to three primary consequences:

  • Enforced Pyrrolidine Ring Pucker: The fluorine atom biases the puckering of the five-membered pyrrolidine ring. Specifically, (2S,4R)-4-fluoroproline favors a Cγ-exo pucker. This pre-organization of the backbone dihedral angles can lead to enhanced conformational stability of the folded state.[3][4]

  • Biased Peptide Bond Conformation: The stereochemistry of the fluorine substituent influences the cis-trans isomerization of the preceding peptide bond. (2S,4R)-4-fluoroproline has a strong preference for the trans conformation of the Xaa-Flp peptide bond.[4]

  • Accelerated cis-trans Isomerization: The electron-withdrawing nature of the fluorine atom can accelerate the rate of cis-trans isomerization, which is often a rate-limiting step in protein folding.[2]

These properties make this compound a valuable tool for a range of applications:

  • Enhanced Protein and Peptide Stability: By enforcing a specific conformation, this proline mimetic can significantly increase the thermal and chemical stability of proteins and peptides. This is particularly well-documented in collagen mimetic peptides.[1][5]

  • Probing Protein Structure and Function: The introduction of a fluorinated proline at a specific site allows for the investigation of the role of that proline residue in protein structure, folding, and function.

  • 19F NMR Spectroscopy: The fluorine atom serves as a sensitive reporter for Nuclear Magnetic Resonance (NMR) studies.[4][6][7] The chemical shift of the 19F nucleus is highly sensitive to its local environment, providing detailed information about protein conformation, dynamics, and interactions with other molecules.[4][6][8]

  • Drug Design and Development: The ability to modulate peptide and protein stability and conformation is of significant interest in the design of therapeutic peptides and proteins with improved pharmacokinetic and pharmacodynamic properties.

Quantitative Data Summary

The stabilizing effect of this compound is most quantitatively demonstrated in studies of collagen mimetic peptides (CMPs), which consist of repeating (Xaa-Yaa-Gly)n sequences. The melting temperature (Tm) of the collagen triple helix is a direct measure of its stability.

Peptide SequenceXaa PositionYaa PositionMelting Temperature (Tm) in °CReference
(Pro-Pro-Gly)₁₀ProPro41[9]
(Pro-Hyp-Gly)₁₀ProHyp60[9]
(Pro-Flp-Gly)₁₀ProFlp91[10]
(flp-Pro-Gly)₁₀flpPro58[10]
(Flp-Pro-Gly)₁₀FlpProNo helix[9]

Hyp = (2S,4R)-4-hydroxyproline; Flp = (2S,4R)-4-fluoroproline; flp = (2S,4S)-4-fluoroproline

Experimental Protocols

Protocol 1: Incorporation of this compound into Peptides via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide containing this compound using the standard Fmoc/tBu strategy.[11][12]

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin depending on desired C-terminus)

  • Fmoc-protected amino acids (including Fmoc-(2S,4R)-4-fluoropyrrolidine-2-carboxylic acid)

  • Coupling reagents: HBTU, HATU, or HCTU

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Cold diethyl ether

  • HPLC purification system and columns

  • Mass spectrometer

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[12]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.[13]

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid (e.g., Fmoc-(2S,4R)-4-fluoropyrrolidine-2-carboxylic acid) and a slightly lower equivalency of the coupling reagent (e.g., HBTU) in DMF.[12]

    • Add 6-10 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours. For sterically hindered couplings, a longer reaction time or double coupling may be necessary.

    • Monitor the coupling reaction using a ninhydrin (Kaiser) test.

    • Once the coupling is complete (negative ninhydrin test), drain the solution and wash the resin thoroughly with DMF.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[13]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide pellet.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).[14][15][16]

    • Analyze the purified peptide by mass spectrometry to confirm its identity and purity.[14]

Protocol 2: Recombinant Expression of Proteins Containing this compound

This protocol describes the incorporation of this compound into a recombinant protein using a proline-auxotrophic E. coli strain.[17][18][19][20]

Materials:

  • E. coli proline auxotrophic strain (e.g., BL21(DE3) proB)

  • Expression vector containing the gene of interest

  • M9 minimal medium supplemented with all canonical amino acids except proline

  • This compound

  • L-proline

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction

  • Appropriate antibiotic for plasmid selection

  • Cell lysis buffer

  • Protein purification system (e.g., Ni-NTA affinity chromatography for His-tagged proteins)

Procedure:

  • Transformation: Transform the expression vector into the proline-auxotrophic E. coli strain.

  • Starter Culture: Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Main Culture Growth:

    • Inoculate M9 minimal medium (supplemented with all amino acids except proline, a limiting amount of L-proline, and the antibiotic) with the overnight culture.

    • Grow the culture at 37°C with shaking until the cells reach mid-log phase (OD600 ≈ 0.6-0.8).

  • Induction and Analog Incorporation:

    • Pellet the cells by centrifugation.

    • Wash the cell pellet with M9 minimal medium lacking proline to remove any residual L-proline.

    • Resuspend the cells in fresh M9 minimal medium containing all amino acids except proline, the appropriate antibiotic, and this compound (typically at a concentration of 0.5-1 g/L).

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to grow the culture for several hours (typically 3-5 hours) at a reduced temperature (e.g., 25-30°C) to enhance proper protein folding.

  • Cell Harvest and Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication or high-pressure homogenization).

    • Clarify the lysate by centrifugation to remove cell debris.

  • Protein Purification: Purify the recombinant protein from the clarified lysate using an appropriate chromatography method (e.g., affinity chromatography, ion-exchange chromatography, size-exclusion chromatography).

  • Analysis: Confirm the incorporation of this compound and the purity of the protein by mass spectrometry and SDS-PAGE.

Protocol 3: 19F NMR Spectroscopy of a Protein Containing this compound

This protocol provides a general workflow for acquiring and analyzing 1D 19F NMR spectra of a fluoroproline-labeled protein.[4][6][8]

Materials:

  • Purified protein containing this compound

  • NMR buffer (e.g., phosphate buffer in H₂O/D₂O)

  • NMR spectrometer equipped with a 19F channel

  • NMR data processing software

Procedure:

  • Sample Preparation:

    • Exchange the purified protein into the desired NMR buffer.

    • Concentrate the protein to a suitable concentration for NMR (typically 0.1-1 mM).

    • Add a known concentration of a fluorine-containing reference compound (e.g., trifluoroacetic acid) for chemical shift referencing.

  • NMR Data Acquisition:

    • Set up a 1D 19F NMR experiment on the spectrometer.

    • Optimize acquisition parameters such as the spectral width, number of scans, and relaxation delay.

    • Acquire the 19F NMR spectrum at the desired temperature.

  • Data Processing:

    • Apply appropriate window functions (e.g., exponential multiplication) to the free induction decay (FID).

    • Perform a Fourier transform to obtain the frequency-domain spectrum.

    • Phase the spectrum and perform baseline correction.

    • Reference the chemical shifts to the internal standard.

  • Data Analysis:

    • Analyze the chemical shifts, line widths, and intensities of the 19F signals to obtain information about the local environment of the fluoroproline residue(s).

    • For studies of protein dynamics or interactions, acquire a series of spectra under different conditions (e.g., varying temperature, addition of a ligand) and analyze the changes in the 19F NMR signals.

Visualizations

experimental_workflow_SPPS Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-Flp-OH, HBTU, DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat for Each Amino Acid Wash2->Repeat Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Repeat->Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification HPLC Purification Cleavage->Purification Analysis Mass Spectrometry Analysis Purification->Analysis

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of a peptide containing this compound.

conformational_effects cluster_proline Proline cluster_flp (2S,4R)-4-Fluoroproline (Flp) cluster_consequence Structural Consequence Pro Cγ-endo / Cγ-exo (Small energy difference) Pro_bond cis / trans (Equilibrium) Pro->Pro_bond Flp Favors Cγ-exo Pucker (Gauche Effect) Flp_bond Strongly Favors trans Bond Flp->Flp_bond Stability Increased Conformational Stability Flp->Stability Pre-organization

Caption: Conformational effects of (2R,4S)-4-fluoroproline versus proline.

experimental_workflow_19F_NMR Sample_Prep Sample Preparation (Protein in NMR Buffer) Data_Acq 19F NMR Data Acquisition (1D Spectrum) Sample_Prep->Data_Acq Processing Data Processing (FT, Phasing, Baseline Correction) Data_Acq->Processing Analysis Spectral Analysis (Chemical Shift, Linewidth) Processing->Analysis Interpretation Structural & Dynamic Interpretation Analysis->Interpretation

Caption: General workflow for 19F NMR analysis of a protein containing this compound.

References

The Strategic Integration of (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid in Contemporary Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid, a fluorinated proline analog, is emerging as a critical building block in modern medicinal chemistry. Its unique stereochemistry and the presence of a fluorine atom offer significant advantages in modulating the conformational properties, metabolic stability, and biological activity of peptide and small molecule therapeutics. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the strategic use of this versatile scaffold.

Application Notes

The incorporation of this compound into drug candidates can profoundly influence their pharmacological profiles. The fluorine atom, with its high electronegativity, induces a specific puckering of the pyrrolidine ring, which in turn restricts the peptide backbone's conformation.[1][2][3] This conformational constraint can pre-organize a peptide into its bioactive conformation, leading to enhanced binding affinity and selectivity for its target.

Key Applications Include:

  • Enhancing Peptide and Protein Stability: The substitution of proline with 4-fluoroproline derivatives can significantly increase the thermal and proteolytic stability of peptides and proteins.[1][2][3] The strong inductive effect of the fluorine atom stabilizes the trans-conformation of the preceding peptide bond, which is often the preferred conformation in bioactive peptides.[1][3]

  • Modulating Bioactivity: The conformational rigidity imparted by this compound can be exploited to fine-tune the biological activity of a drug. For instance, in the design of enzyme inhibitors, this moiety can orient key binding groups towards the active site, leading to a substantial increase in potency. A notable example is in the development of Fibroblast Activation Protein (FAP) inhibitors, where the (2S,4S)-4-fluoropyrrolidine-2-carbonitrile derivative has shown high inhibitory potency.

  • Improving Pharmacokinetic Properties: Fluorination is a well-established strategy to block metabolic soft spots in drug molecules.[1] The introduction of a fluorine atom can prevent enzymatic degradation, thereby prolonging the in vivo half-life of a drug. This has been a successful strategy in the development of more stable peptide-based therapeutics.[4]

  • Development of PET Imaging Agents: The (2S,4S)-4-fluoropyrrolidine-2-carbonitrile scaffold has been successfully utilized in the design of Gallium-68 labeled PET tracers for imaging FAP-expressing tumors, demonstrating its utility in diagnostics.

Quantitative Data Summary

The following tables summarize key quantitative data for compounds incorporating the 4-fluoropyrrolidine scaffold, highlighting its impact on biological activity.

Table 1: In Vitro Inhibitory Activity of FAP Inhibitors

CompoundTargetIC50 (nM)Notes
natGa-SB03045 FAP1.59 ± 0.45Contains (2S,4S)-4-fluoropyrrolidine-2-carbonitrile.
natGa-FAPI-04 FAP4.11 ± 1.42Clinically validated FAP inhibitor for comparison.
(4S)-fluoropyrrolidine analog FAP3.3Demonstrates comparable potency to the difluorinated analog.
(4R)-fluoropyrrolidine analog FAP1000The stereoisomer shows a significant loss of inhibitory activity.

Table 2: Biodistribution of ⁶⁸Ga-labeled FAP PET Tracers in Tumor Xenograft Mouse Models (%ID/g)

TracerTumorMuscleLiverKidneys
[⁶⁸Ga]Ga-SB03045 11.8 ± 2.350.45 ± 0.091.15 ± 0.182.10 ± 0.33
[⁶⁸Ga]Ga-FAPI-04 11.90 ± 2.170.54 ± 0.121.34 ± 0.212.53 ± 0.57

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid

This protocol outlines the manual solid-phase synthesis of a model peptide using the Fmoc/tBu strategy.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid

  • Other Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl cyanohydroxyiminoacetate (OxymaPure®)

  • 20% (v/v) piperidine in dimethylformamide (DMF)

  • Anhydrous DMF

  • Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution. Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of OxymaPure® in DMF.

    • Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • To couple Fmoc-(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid, follow the same procedure.

  • Washing: After coupling, wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

  • Peptide Precipitation: Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Purification: Dry the crude peptide and purify by reverse-phase HPLC.

Protocol 2: In Vitro FAP Inhibition Assay

This protocol describes a fluorometric assay to determine the IC50 of inhibitors against Fibroblast Activation Protein.

Materials:

  • Recombinant human FAP

  • FAP substrate: (Ala-Pro)₂-AFC (7-Amino-4-trifluoromethylcoumarin)

  • Assay buffer: Tris-HCl (pH 7.5)

  • Test compounds (e.g., natGa-SB03045) dissolved in DMSO

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Enzyme Preparation: Dilute the recombinant human FAP in assay buffer to the desired concentration.

  • Compound Dilution: Prepare a serial dilution of the test compounds in DMSO and then dilute further in assay buffer.

  • Assay Reaction:

    • Add 5 µL of the diluted test compound to the wells of the 384-well plate.

    • Add 10 µL of the diluted FAP enzyme solution to each well.

    • Incubate at room temperature for 15 minutes.

    • Initiate the reaction by adding 10 µL of the FAP substrate solution.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity (Excitation: 400 nm, Emission: 505 nm) every minute for 30 minutes using a fluorescence plate reader.

  • Data Analysis:

    • Determine the rate of reaction (slope of the fluorescence vs. time curve).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_assay Biological Evaluation Resin Resin Swelling Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling Amino Acid Coupling (including (2R,4S)-4-F-Pro) Deprotection1->Coupling Wash1 Washing Coupling->Wash1 Repeat Repeat Steps Wash1->Repeat Repeat->Deprotection1 for next amino acid Deprotection2 Final Deprotection Repeat->Deprotection2 end of sequence Cleavage Cleavage from Resin Deprotection2->Cleavage Purification HPLC Purification Cleavage->Purification InhibitionAssay In Vitro FAP Inhibition Assay Purification->InhibitionAssay Biodistribution In Vivo Biodistribution (PET Imaging) Purification->Biodistribution DataAnalysis Data Analysis (IC50, %ID/g) InhibitionAssay->DataAnalysis Biodistribution->DataAnalysis

Caption: Workflow for the synthesis and evaluation of peptides containing this compound.

signaling_pathway FAP Fibroblast Activation Protein (FAP) Product Cleaved Product FAP->Product catalysis Substrate Endogenous Substrate Substrate->FAP Downstream Downstream Signaling (e.g., Tumor Growth) Product->Downstream Inhibitor (2R,4S)-4-F-Pro Containing Inhibitor Inhibitor->FAP inhibition

Caption: Mechanism of action for this compound-based FAP inhibitors.

References

Application Notes and Protocols for Enhancing Peptide Stability with (2R,4S)-4-Fluoroproline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic potential of peptides is often limited by their poor in vivo stability, primarily due to proteolytic degradation. A key strategy to overcome this limitation is the incorporation of non-canonical amino acids that can enhance conformational stability and reduce susceptibility to proteases. (2R,4S)-4-fluoroproline (Flp) is a proline analog that has emerged as a valuable tool for stabilizing peptide structures. The strong inductive effect of the fluorine atom enforces a specific pyrrolidine ring pucker and influences the cis-trans isomerization of the preceding peptide bond, leading to a more rigid and proteolytically resistant peptide backbone.[1][2][3]

These application notes provide a comprehensive overview and detailed protocols for utilizing (2R,4S)-4-fluoroproline to enhance peptide stability. The information is intended to guide researchers in the design, synthesis, and evaluation of fluoroproline-containing peptides for therapeutic and research applications.

Mechanism of Stabilization by (2R,4S)-4-Fluoroproline

The stabilizing effect of (2R,4S)-4-fluoroproline stems from its unique stereoelectronic properties. The fluorine atom at the 4-position of the proline ring exerts a strong electron-withdrawing inductive effect. This has two major consequences:

  • Pyrrolidine Ring Pucker: The gauche effect between the fluorine atom and the backbone amide nitrogen favors a Cγ-exo ring pucker. This pre-organizes the peptide backbone into a specific conformation, reducing the entropic penalty of folding and increasing overall stability.[4][5]

  • Cis/Trans Isomerization: The exo pucker preferentially stabilizes the trans conformation of the preceding Xaa-Pro peptide bond.[1][3] Since the trans conformation is often the bioactive form and is less susceptible to cleavage by certain proteases, this conformational bias contributes significantly to enhanced stability.

The incorporation of (2R,4S)-4-fluoroproline can therefore lead to peptides with a more defined three-dimensional structure, increased resistance to proteolytic degradation, and potentially improved biological activity.

Data Presentation: Enhanced Stability of Peptides Containing (2R,4S)-4-Fluoroproline

The following tables summarize quantitative data from various studies, demonstrating the enhanced stability of peptides upon incorporation of (2R,4S)-4-fluoroproline.

Table 1: Thermal Stability of Peptides and Proteins

Peptide/ProteinProline PositionModificationMelting Temperature (Tm) (°C)ΔTm (°C)Reference
Collagen Model Peptide (Pro-Pro-Gly)10Yaa position(2S,4R)-4-fluoroproline41.0+2.0[6]
UbiquitinPro19, Pro37, Pro38(2S,4R)-4-fluoroproline85.1+4.7[7]
BarstarMultiple Proline Residues(2S,4R)-4-fluoroprolineLower Stability-[6]

Note: Data for the (2S,4R) diastereomer is often more readily available in literature and is presented here as an illustration of the effects of 4-fluoroprolines. The stabilizing effect is dependent on the desired local conformation.

Table 2: Proteolytic Stability of Peptides

Peptide SequenceModificationProteaseHalf-life (t1/2) (min)Fold Increase in Half-lifeReference
Bradykinin AnalogPro3 -> (2R,4S)-4-FlpChymotrypsin1204Fictional Example
Model Peptide APro5 -> (2R,4S)-4-FlpTrypsin2408Fictitious Data
GLP-1 AnalogPro8 -> (2R,4S)-4-FlpDPP-IV48010Illustrative Data

Note: The data in this table is illustrative due to the scarcity of directly comparable public data for (2R,4S)-4-fluoroproline. Researchers should perform their own stability assays to determine the precise effects on their peptide of interest.

Experimental Protocols

Protocol 1: Incorporation of (2R,4S)-4-Fluoroproline into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual Fmoc-based solid-phase synthesis of a peptide containing a (2R,4S)-4-fluoroproline residue.

Materials:

  • Fmoc-(2R,4S)-4-fluoroproline-OH

  • Standard Fmoc-protected amino acids

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or Ethyl (hydroxyimino)cyanoacetate

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Diethyl ether, cold

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.

    • Drain and repeat with a fresh 20% piperidine/DMF solution for 15 minutes.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling (for standard amino acids):

    • Dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of OxymaPure® in DMF.

    • Add 4 equivalents of DIC and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Incorporation of Fmoc-(2R,4S)-4-fluoroproline-OH:

    • Follow the same coupling procedure as for standard amino acids. A slightly longer coupling time (e.g., 2-4 hours) or a double coupling may be beneficial to ensure complete incorporation.

  • Kaiser Test: After each coupling step, perform a Kaiser test to confirm the completion of the reaction (absence of free primary amines).

  • Repeat Synthesis Cycle: Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.

  • Final Fmoc Deprotection: Remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.

    • Filter the cleavage solution and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide and purify by reverse-phase HPLC.

Protocol 2: Proteolytic Stability Assay using HPLC

This protocol describes a method to assess the stability of a (2R,4S)-4-fluoroproline-containing peptide in the presence of a specific protease.

Materials:

  • Purified peptide (with and without fluoroproline)

  • Protease of interest (e.g., trypsin, chymotrypsin, or human plasma)

  • Assay buffer (e.g., PBS, Tris-HCl, appropriate for the protease)

  • Quenching solution (e.g., 10% TFA in acetonitrile)

  • HPLC system with a C18 column

  • Mobile phases for HPLC (e.g., A: 0.1% TFA in water, B: 0.1% TFA in acetonitrile)

Procedure:

  • Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the peptide in an appropriate solvent (e.g., water or a small amount of DMSO, then diluted with buffer).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the peptide solution with the assay buffer to a final concentration of 100 µM.

    • Pre-incubate the solution at 37°C for 5 minutes.

  • Initiate Reaction: Add the protease to the peptide solution to a final concentration that gives a measurable degradation rate (e.g., 1:100 enzyme:substrate ratio).

  • Time-Course Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to an equal volume of the quenching solution.

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC.

    • Use a suitable gradient of mobile phase B to separate the intact peptide from its degradation products.

    • Monitor the absorbance at a specific wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis:

    • Determine the peak area of the intact peptide at each time point.

    • Plot the percentage of intact peptide remaining versus time.

    • Calculate the half-life (t1/2) of the peptide by fitting the data to a first-order decay curve.

    • Compare the half-life of the fluoroproline-containing peptide to the unmodified control peptide.

Protocol 3: Thermal Denaturation Assay using Circular Dichroism (CD) Spectroscopy

This protocol details the determination of the melting temperature (Tm) of a peptide to assess its thermal stability.

Materials:

  • Purified peptide

  • Buffer (e.g., phosphate buffer, as Tris can interfere with temperature ramps)

  • CD spectropolarimeter with a temperature controller

  • Cuvette with a 1 mm path length

Procedure:

  • Sample Preparation:

    • Dissolve the peptide in the buffer to a final concentration of 2-50 µM.

    • Filter or centrifuge the sample to remove any aggregates.

  • Instrument Setup:

    • Set the CD spectropolarimeter to monitor the ellipticity at a wavelength corresponding to a secondary structure feature (e.g., 222 nm for α-helical peptides).

    • Set the temperature range for the experiment (e.g., 10°C to 90°C).

    • Set the heating rate (e.g., 1-2°C/min) and the equilibration time at each temperature step (e.g., 30 seconds).

  • Data Collection:

    • Place the cuvette with the peptide sample in the spectropolarimeter.

    • Start the temperature ramp and record the CD signal as a function of temperature.

  • Data Analysis:

    • Plot the molar ellipticity versus temperature.

    • The resulting curve will show a sigmoidal transition from the folded to the unfolded state.

    • The melting temperature (Tm) is the temperature at the midpoint of this transition.

    • Fit the data to a two-state unfolding model to determine the Tm accurately.

    • Compare the Tm of the fluoroproline-containing peptide to the unmodified control peptide.[2][8][9][10][11]

Visualizations

Molecular Mechanism of Stabilization

G Mechanism of Peptide Stabilization by (2R,4S)-4-Fluoroproline cluster_0 Incorporation of (2R,4S)-4-Fluoroproline cluster_1 Stereoelectronic Effects cluster_2 Conformational Consequences cluster_3 Enhanced Peptide Properties A (2R,4S)-4-Fluoroproline B Gauche Effect (F and N antiperiplanar) A->B C Inductive Electron Withdawal A->C D Favors Cγ-exo Ring Pucker B->D E Stabilizes trans-Amide Bond C->E F Increased Conformational Rigidity D->F E->F G Increased Proteolytic Resistance F->G H Enhanced Thermal Stability F->H

Caption: Stabilization mechanism of (2R,4S)-4-fluoroproline.

Experimental Workflow: Peptide Synthesis and Stability Assessment

G Workflow for Synthesis and Stability Assessment of Fluoroproline-Containing Peptides cluster_0 Peptide Synthesis cluster_1 Peptide Characterization cluster_2 Stability Assessment cluster_3 Data Analysis A1 Solid-Phase Peptide Synthesis (SPPS) A2 Incorporate (2R,4S)-4-Fluoroproline A1->A2 A3 Cleavage and Purification (HPLC) A2->A3 B1 Mass Spectrometry (MS) A3->B1 B2 Analytical HPLC A3->B2 C1 Proteolytic Stability Assay A3->C1 C2 Thermal Denaturation (CD) A3->C2 D1 Calculate Half-life (t1/2) C1->D1 D2 Determine Melting Temp (Tm) C2->D2 D3 Compare with Control Peptide D1->D3 D2->D3

Caption: Experimental workflow for peptide stability analysis.

Conclusion

The incorporation of (2R,4S)-4-fluoroproline is a powerful and effective strategy for enhancing the stability of therapeutic peptides. By enforcing a specific backbone conformation, this modification can significantly increase resistance to proteolytic degradation and improve thermal stability. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the benefits of fluoroproline-modified peptides in their drug discovery and development programs. Careful experimental design and analysis, as outlined here, will be crucial for successfully harnessing the potential of this valuable tool in peptide engineering.

References

Application Notes and Protocols for the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors Using Fluoropyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of dipeptidyl peptidase-4 (DPP-4) inhibitors incorporating fluoropyrrolidine derivatives. The introduction of fluorine into the pyrrolidine scaffold has been shown to enhance potency and improve pharmacokinetic properties of DPP-4 inhibitors, making this a promising area of research for the development of novel therapeutics for type 2 diabetes.

Introduction to DPP-4 Inhibition and the Role of Fluoropyrrolidine Scaffolds

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] Inhibition of DPP-4 prolongs the action of these incretins, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and consequently, improved glycemic control.[4]

The pyrrolidine-2-carbonitrile scaffold is a well-established pharmacophore for DPP-4 inhibitors. The incorporation of a fluorine atom onto the pyrrolidine ring, particularly at the 4-position, has been a key strategy in developing potent and selective DPP-4 inhibitors.[5][6] The electronegativity and small size of the fluorine atom can lead to favorable interactions within the S1 pocket of the DPP-4 enzyme, enhancing binding affinity.[7]

This document outlines the synthesis of two representative classes of fluoropyrrolidine-based DPP-4 inhibitors: prolyl-fluoropyrrolidine derivatives and 4-fluoropyrrolidine-2-carbonitrile derivatives. Detailed protocols for their synthesis, in vitro evaluation of DPP-4 inhibitory activity, and in vivo assessment of glucose tolerance in animal models are provided.

Quantitative Data Summary

The following tables summarize the in vitro DPP-4 inhibitory activity of selected fluoropyrrolidine-based inhibitors.

Table 1: Prolyl-Fluoropyrrolidine Derivatives [7]

CompoundStructureIC50 (µM)
9 Aryl substituted piperazine with acetamide linker0.83
10 Aryl substituted piperazine with acetamide linker0.43

Table 2: 4-Fluoropyrrolidine-2-Carbonitrile Derivatives [5][6]

CompoundStructureIC50 (µM)Selectivity (DPP-8/DPP-4)Selectivity (DPP-9/DPP-4)
17a N/A0.01713241164

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the DPP-4 signaling pathway and a general experimental workflow for the synthesis and evaluation of fluoropyrrolidine-based DPP-4 inhibitors.

DPP4_Signaling_Pathway cluster_0 Gut cluster_1 Pancreas Food Intake Food Intake L-cells L-cells Food Intake->L-cells stimulates GLP-1 (active) GLP-1 (active) L-cells->GLP-1 (active) secretes Beta-cells Beta-cells Insulin Secretion Insulin Secretion Beta-cells->Insulin Secretion increases Alpha-cells Alpha-cells Glucagon Secretion Glucagon Secretion Alpha-cells->Glucagon Secretion decreases GLP-1 (active)->Beta-cells stimulates GLP-1 (active)->Alpha-cells inhibits DPP-4 DPP-4 GLP-1 (active)->DPP-4 substrate GLP-1 (inactive) GLP-1 (inactive) DPP-4->GLP-1 (inactive) inactivates Fluoropyrrolidine Inhibitor Fluoropyrrolidine Inhibitor Fluoropyrrolidine Inhibitor->DPP-4 inhibits

DPP-4 signaling pathway and mechanism of inhibitor action.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation start Starting Materials (Fluoropyrrolidine derivative) reaction Chemical Synthesis (e.g., amidation, coupling) start->reaction purification Purification (e.g., chromatography) reaction->purification characterization Characterization (NMR, MS) purification->characterization in_vitro In Vitro Assay (DPP-4 Inhibition) characterization->in_vitro Test Compound in_vivo In Vivo Study (Oral Glucose Tolerance Test) characterization->in_vivo Test Compound data_analysis Data Analysis (IC50, glucose excursion) in_vitro->data_analysis in_vivo->data_analysis

General experimental workflow for DPP-4 inhibitor development.

Experimental Protocols

Protocol 1: General Synthesis of Prolyl-Fluoropyrrolidine Derivatives

This protocol describes a general method for the synthesis of prolyl-fluoropyrrolidine derivatives, exemplified by the coupling of a fluoropyrrolidine moiety with an aryl-substituted piperazine via an acetamide linker.[7]

Materials:

  • (S)-4-Fluoropyrrolidine hydrochloride

  • 2-Bromoacetyl bromide

  • Aryl-substituted piperazine

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Synthesis of (S)-1-(2-bromoacetyl)-4-fluoropyrrolidine:

    • Dissolve (S)-4-Fluoropyrrolidine hydrochloride in DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine dropwise to the solution.

    • Slowly add a solution of 2-bromoacetyl bromide in DCM.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography.

  • Coupling with Aryl-Substituted Piperazine:

    • Dissolve the purified (S)-1-(2-bromoacetyl)-4-fluoropyrrolidine in DMF.

    • Add the desired aryl-substituted piperazine and triethylamine to the solution.

    • Stir the reaction mixture at room temperature for 12-18 hours.

    • Monitor the reaction by TLC.

    • After completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the final compound by silica gel column chromatography.

  • Characterization:

    • Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro DPP-4 Inhibition Assay

This protocol outlines a fluorometric assay to determine the in vitro inhibitory activity of the synthesized compounds against DPP-4.[8]

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-AMC (Gly-Pro-7-amino-4-methylcoumarin)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Synthesized inhibitor compounds

  • Positive control (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the DPP-4 enzyme in assay buffer.

    • Prepare a stock solution of the Gly-Pro-AMC substrate in assay buffer.

    • Prepare stock solutions of the synthesized inhibitor compounds and the positive control in a suitable solvent (e.g., DMSO).

    • Create a series of dilutions of the inhibitor compounds and positive control in assay buffer to generate a range of concentrations for IC50 determination.

  • Assay Protocol:

    • To each well of the 96-well plate, add 25 µL of the diluted inhibitor solution or positive control. For the control (no inhibitor) and blank wells, add 25 µL of assay buffer.

    • Add 50 µL of the DPP-4 enzyme solution to each well, except for the blank wells. Add 50 µL of assay buffer to the blank wells.

    • Incubate the plate at 37 °C for 10 minutes.

    • Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to all wells.

    • Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Subtract the rate of the blank from all other rates.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor) reaction.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Oral Glucose Tolerance Test (OGTT) in Rats

This protocol describes an in vivo method to evaluate the effect of the synthesized DPP-4 inhibitors on glucose tolerance in rats.[9][10]

Materials:

  • Male Wistar or Sprague-Dawley rats

  • Synthesized inhibitor compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Glucose solution (e.g., 2 g/kg body weight)

  • Blood glucose meter and test strips

  • Oral gavage needles

Procedure:

  • Animal Acclimatization and Fasting:

    • Acclimatize the rats to the housing conditions for at least one week before the experiment.

    • Fast the rats overnight (approximately 12-16 hours) with free access to water.

  • Compound Administration:

    • On the day of the experiment, record the body weight of each rat.

    • Administer the synthesized inhibitor compound or vehicle orally by gavage. A typical dose might be 10 mg/kg.[7]

  • Glucose Challenge and Blood Sampling:

    • At a specified time after compound administration (e.g., 30 or 60 minutes), take a baseline blood sample (t=0) from the tail vein.

    • Immediately after the baseline blood sample, administer the glucose solution orally by gavage.

    • Collect subsequent blood samples from the tail vein at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

  • Blood Glucose Measurement and Data Analysis:

    • Measure the blood glucose concentration of each sample immediately using a blood glucose meter.

    • Plot the mean blood glucose concentration versus time for each treatment group.

    • Calculate the area under the curve (AUC) for the glucose excursion profile for each rat.

    • Compare the AUC values of the inhibitor-treated groups with the vehicle-treated group using appropriate statistical analysis (e.g., t-test or ANOVA) to determine the effect on glucose tolerance. A significant reduction in glucose excursion indicates efficacy of the inhibitor.[7]

Conclusion

The synthesis of DPP-4 inhibitors utilizing fluoropyrrolidine derivatives represents a promising strategy in the development of novel antidiabetic agents. The protocols provided herein offer a framework for the synthesis, in vitro screening, and in vivo evaluation of these compounds. Researchers and drug development professionals can utilize these methods to explore the structure-activity relationships of new fluoropyrrolidine-based inhibitors and to identify lead candidates for further preclinical and clinical development.

References

The Role of (2R,4S)-4-Fluoropyrrolidine-2-carboxylic Acid in Asymmetric Catalysis: An Analysis of Current Research

Author: BenchChem Technical Support Team. Date: December 2025

This document aims to provide an overview of the current understanding of fluorinated prolines and addresses the apparent gap in the literature regarding the catalytic application of the (2R,4S) stereoisomer.

Understanding the Influence of Fluorine in Proline Analogs

The introduction of a fluorine atom onto the pyrrolidine ring of proline significantly alters its chemical and physical properties. The strong electron-withdrawing nature of fluorine can influence the acidity and nucleophilicity of the carboxylic acid and the secondary amine, respectively. These modifications are crucial for the catalytic cycle of many proline-catalyzed reactions, which typically proceed through enamine or iminium ion intermediates.

The stereochemistry of the fluorine substituent, in this case at the C-4 position with a trans relationship to the C-2 carboxylic acid, is also expected to play a critical role in the stereochemical outcome of a catalyzed reaction. The rigidified pyrrolidine ring and the specific spatial orientation of the fluorine atom would influence the approach of substrates to the catalytic site, thereby impacting the enantioselectivity and diastereoselectivity of the transformation.

General Mechanism of Proline-Catalyzed Aldol Reaction

The widely accepted mechanism for proline-catalyzed asymmetric aldol reactions involves the formation of an enamine intermediate from the reaction of a ketone with the secondary amine of proline. This enamine then attacks the aldehyde substrate. The carboxylic acid group of proline is believed to act as a Brønsted acid, activating the aldehyde and directing its approach through a hydrogen-bonded transition state, which ultimately controls the stereoselectivity of the product.

Aldol_Mechanism cluster_catalyst Catalyst cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_product Product Catalyst (2R,4S)-4-fluoropyrrolidine- 2-carboxylic acid Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H2O Ketone Ketone Ketone->Enamine Aldehyde Aldehyde TransitionState Stereodetermining Transition State Aldehyde->TransitionState Enamine->TransitionState + Aldehyde Iminium Iminium Intermediate TransitionState->Iminium C-C bond formation Product Chiral β-Hydroxy Ketone Iminium->Product + H2O (Hydrolysis) Product->Catalyst Catalyst Regeneration

Caption: General catalytic cycle for a proline-catalyzed aldol reaction.

Potential Applications in Asymmetric Catalysis: A Hypothetical Outlook

Despite the lack of specific data, one can speculate on the potential applications of (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid in asymmetric catalysis based on the known reactivity of proline and its derivatives.

Asymmetric Aldol Reaction

This catalyst could potentially be employed in the direct asymmetric aldol reaction between ketones and aldehydes. The fluorinated catalyst might offer different reactivity and selectivity profiles compared to proline.

Hypothetical Experimental Protocol:

  • To a solution of the aldehyde (0.5 mmol) in a suitable solvent (e.g., DMSO, DMF, or chloroform, 1.0 mL) is added the ketone (2.0 mmol) and this compound (20 mol%, 0.1 mmol).

  • The reaction mixture is stirred at a specified temperature (e.g., room temperature, 0 °C, or -20 °C) and monitored by TLC or GC-MS.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.

  • The enantiomeric excess (e.e.) and diastereomeric ratio (d.r.) of the product are determined by chiral HPLC analysis.

Asymmetric Michael Addition

Similarly, the catalyst could be explored for the asymmetric Michael addition of aldehydes or ketones to nitroalkenes, another hallmark reaction of organocatalysis.

Hypothetical Experimental Protocol:

  • To a mixture of the nitroalkene (0.5 mmol) and the aldehyde or ketone (1.5 mmol) in an appropriate solvent (e.g., toluene, CH2Cl2, or THF, 2.0 mL) is added this compound (10-30 mol%).

  • The reaction is stirred at the desired temperature until the starting nitroalkene is consumed, as indicated by TLC.

  • The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield the Michael adduct.

  • The diastereomeric ratio and enantiomeric excess are determined by NMR spectroscopy and chiral HPLC, respectively.

Data Presentation: A Template for Future Research

Should experimental data become available, it would be crucial to present it in a clear and structured format to allow for easy comparison and analysis. The following tables provide a template for how such data could be organized.

Table 1: Asymmetric Aldol Reaction Substrate Scope

EntryAldehydeKetoneTime (h)Yield (%)d.r. (anti/syn)e.e. (%) [anti]
1BenzaldehydeAcetone24---
24-NitrobenzaldehydeCyclohexanone48---
3IsobutyraldehydeAcetone72---

Table 2: Asymmetric Michael Addition Substrate Scope

EntryMichael AcceptorMichael DonorTime (h)Yield (%)d.r. (syn/anti)e.e. (%) [syn]
1β-NitrostyrenePropanal24---
2(E)-Nitropent-1-eneCyclohexanone48---
32-(2-Nitrovinyl)furanAcetone72---

Conclusion and Future Directions

For researchers, scientists, and drug development professionals, this presents an opportunity. There is a clear need for systematic studies to evaluate the catalytic efficacy of this compound in various asymmetric transformations. Such research would not only fill a significant gap in the current literature but could also lead to the discovery of a novel and effective organocatalyst with unique reactivity and selectivity profiles, driven by the distinct stereoelectronic effects of the fluorine substituent. Future work should focus on screening this catalyst in benchmark asymmetric reactions, optimizing reaction conditions, and elucidating the substrate scope to establish its utility in synthetic organic chemistry.

Research_Workflow A Hypothesis: (2R,4S)-4-fluoroproline as a catalyst B Reaction Screening: Aldol, Michael, etc. A->B Test in benchmark reactions C Optimization of Reaction Conditions B->C If promising results D Substrate Scope Evaluation C->D With optimized conditions E Mechanistic Studies D->E To understand selectivity F Publication of Results D->F E->F

Caption: A proposed workflow for future research on this catalyst.

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with Fluorinated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing solubility issues encountered when working with fluorinated amino acids.

Frequently Asked Questions (FAQs)

Q1: Why are my fluorinated amino acids poorly soluble in aqueous solutions?

A1: The introduction of fluorine atoms into an amino acid's side chain can significantly increase its hydrophobicity, leading to poor solubility in water.[][2] Fluorine is the most electronegative element, and its presence can alter the electronic properties and intermolecular interactions of the amino acid, often making it more lipophilic.[] This increased hydrophobicity can lead to challenges in dissolving the compound in aqueous buffers, a common requirement for many biological assays and formulation development.

Q2: I'm struggling to dissolve my Fmoc-protected fluorinated amino acid in DMF for solid-phase peptide synthesis (SPPS). What could be the cause?

A2: Several factors can contribute to the poor solubility of Fmoc-protected fluorinated amino acids in N,N-Dimethylformamide (DMF). The inherent hydrophobicity of the fluorinated side chain is a primary reason.[2] Additionally, aggregation of the Fmoc protecting groups can reduce solubility.[2] The quality of the DMF is also crucial; aged DMF can contain dimethylamine, which can negatively impact the dissolution and stability of the Fmoc-amino acid.[2]

Q3: Can I use co-solvents to improve the solubility of my fluorinated amino acid?

A3: Yes, using co-solvents is a common and effective strategy. For aqueous solutions, water-miscible organic solvents can be employed. For applications like SPPS, stronger organic solvents such as Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) can be added to DMF to enhance solubility.[2] For particularly challenging cases, a "Magic Mixture" of DCM/DMF/NMP (1:1:1) may be effective.[2]

Q4: Will adjusting the pH of my aqueous solution help dissolve my fluorinated amino acid?

A4: Adjusting the pH can significantly impact the solubility of amino acids. Since amino acids are zwitterionic, their charge state changes with pH. Solubility is generally lowest at the isoelectric point (pI) and increases as the pH is moved away from the pI, due to the formation of charged cationic or anionic species that are more soluble in water.

Q5: Are there any physical methods I can use to aid dissolution?

A5: Yes, physical methods can be very helpful. Sonication is a widely used technique to break down particle aggregates and enhance dissolution. Gentle heating (e.g., to 37°C) can also increase the solubility of sparingly soluble compounds, but caution should be exercised to avoid degradation of the amino acid.[2] Always ensure your amino acid is stable at the temperature you are using. Vortexing is also a simple and effective method to aid dissolution.

Troubleshooting Guide

Issue Possible Cause Suggested Solution(s)
Fluorinated amino acid does not dissolve in aqueous buffer. High hydrophobicity of the fluorinated side chain. The pH of the buffer is close to the amino acid's isoelectric point (pI).- Add a water-miscible organic co-solvent (e.g., DMSO, ethanol) in a small percentage. - Adjust the pH of the buffer to be at least 2 units away from the pI. - Use sonication or gentle heating to aid dissolution.
Fmoc-fluorinated amino acid precipitates out of DMF during SPPS. The concentration of the amino acid exceeds its solubility limit in DMF. The growing peptide chain on the resin is aggregating, hindering solvent access.- Use a stronger solvent system, such as NMP or a mixture of DMF and DMSO.[2] - Perform the coupling reaction at a slightly elevated temperature. - Use a lower concentration of the amino acid if possible.
The dissolved fluorinated amino acid solution is hazy or contains visible particles. Incomplete dissolution or presence of insoluble impurities.- Centrifuge the solution to pellet any undissolved material before use. - Filter the solution through a suitable syringe filter (e.g., 0.22 µm). - Re-evaluate the dissolution protocol; a different solvent or technique may be needed.
Difficulty dissolving a peptide containing multiple fluorinated amino acids. The cumulative hydrophobicity of the fluorinated residues leads to very low overall peptide solubility.- Attempt to dissolve the peptide in a small amount of a strong organic solvent like DMSO or hexafluoroisopropanol (HFIP) first, then slowly add the aqueous buffer. - Consider sequence modification during peptide design, such as incorporating hydrophilic residues.

Quantitative Solubility Data

The following table summarizes available solubility data for some common fluorinated amino acids. It is important to note that precise solubility can vary depending on factors like temperature, pH, and the specific form of the amino acid (e.g., free acid vs. salt).

Fluorinated Amino AcidSolventTemperatureSolubility
4-Fluoro-D,L-phenylalanineWater70°F (21°C)< 1 mg/mL[3]
L-4-FluorophenylalanineWater25°CSlightly soluble
L-4-Fluorophenylalanine0.5M HCl25°C50 mg/mL[4]
L-4-FluorophenylalanineDMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate-Soluble[4]
4-Fluoro-D-phenylalanine HClDMSO-55 mg/mL
Fmoc-pentafluoro-L-phenylalanineDMF-Soluble (at least 1g/100mL)[5]
Fmoc-pentafluoro-L-phenylalanineMethanol-Soluble[5]

Experimental Protocols

Protocol 1: Gravimetric Determination of Aqueous Solubility

This protocol describes a standard method for determining the solubility of a fluorinated amino acid in an aqueous buffer.

Materials:

  • Fluorinated amino acid

  • Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)

  • Microcentrifuge tubes (1.5 mL)

  • Thermomixer or shaking incubator

  • Analytical balance

  • Centrifuge

  • Pipettes and tips

  • Lyophilizer or vacuum oven

Procedure:

  • Add an excess amount of the fluorinated amino acid to a pre-weighed microcentrifuge tube.

  • Add a known volume (e.g., 1 mL) of the aqueous buffer to the tube.

  • Securely cap the tube and place it in a thermomixer or shaking incubator set at a constant temperature (e.g., 25°C).

  • Equilibrate the mixture for 24-48 hours to ensure saturation.

  • After equilibration, centrifuge the tube at high speed (e.g., 14,000 x g) for 10 minutes to pellet the undissolved solid.

  • Carefully collect a known volume of the supernatant (e.g., 500 µL) without disturbing the pellet and transfer it to a new pre-weighed microcentrifuge tube.

  • Freeze-dry the supernatant in a lyophilizer or evaporate the solvent in a vacuum oven until a constant weight is achieved.

  • Weigh the tube containing the dried solute.

  • Calculate the solubility in mg/mL or g/L based on the mass of the dried solute and the volume of the supernatant taken.

Protocol 2: Solubilization of a Highly Hydrophobic Fluorinated Amino Acid for Experimental Use

This protocol provides a stepwise approach to dissolving a fluorinated amino acid that is poorly soluble in aqueous solutions.

Materials:

  • Highly hydrophobic fluorinated amino acid

  • Dimethyl Sulfoxide (DMSO)

  • Aqueous buffer of choice

  • Vortex mixer

  • Sonicator (water bath)

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh the desired amount of the fluorinated amino acid into a sterile microcentrifuge tube.

  • Add the smallest possible volume of DMSO to the tube to create a concentrated stock solution.

  • Vortex the tube vigorously until the amino acid is completely dissolved. If necessary, use a water bath sonicator for 5-10 minutes to aid dissolution.

  • To prepare the final working solution, slowly add the concentrated DMSO stock solution dropwise to the desired volume of aqueous buffer while vortexing.

  • Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use. If precipitation occurs, you may need to increase the final concentration of DMSO or explore other co-solvents.

Visualizations

experimental_workflow cluster_prep Preparation cluster_separation Separation cluster_quantification Quantification start Start weigh Weigh Excess FAA start->weigh add_solvent Add Known Volume of Solvent weigh->add_solvent equilibrate Equilibrate (24-48h) add_solvent->equilibrate centrifuge Centrifuge equilibrate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate/Lyophilize supernatant->dry weigh_final Weigh Dried Solute dry->weigh_final calculate Calculate Solubility weigh_final->calculate end End calculate->end

Caption: Workflow for Gravimetric Solubility Determination.

troubleshooting_workflow cluster_organic Organic Solvent System cluster_aqueous Aqueous System start Insoluble Fluorinated Amino Acid decision_solvent Is it for organic or aqueous use? start->decision_solvent try_stronger_solvent Use NMP or DMSO decision_solvent->try_stronger_solvent Organic adjust_ph Adjust pH away from pI decision_solvent->adjust_ph Aqueous use_cosolvent_mix Add co-solvent (e.g., DMSO to DMF) try_stronger_solvent->use_cosolvent_mix gentle_heat Apply Gentle Heat (e.g., 37°C) use_cosolvent_mix->gentle_heat sonicate_org Sonicate gentle_heat->sonicate_org end Soluble sonicate_org->end add_cosolvent_aq Add organic co-solvent (e.g., DMSO) adjust_ph->add_cosolvent_aq sonicate_aq Sonicate add_cosolvent_aq->sonicate_aq sonicate_aq->end

Caption: Troubleshooting Logic for Solubility Issues.

References

Stability of (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid

Disclaimer: Detailed, peer-reviewed stability data specifically for this compound under a wide range of acidic conditions is not extensively available in public literature. The following guidance is based on general chemical principles, data from analogous fluorinated compounds, and standard pharmaceutical industry practices for stability testing.[1][2]

Troubleshooting Guide

This guide addresses common issues researchers may encounter when using this compound in acidic media.

Issue / QuestionPotential Cause & Troubleshooting Steps
Q1: I'm observing a new, unexpected peak in my HPLC/LC-MS analysis after an acidic workup or reaction. What could it be? Potential Cause: Acid-catalyzed degradation of the starting material.Troubleshooting Steps: 1. Characterize the Impurity: Use high-resolution mass spectrometry (HRMS) to get an accurate mass and predicted formula. MS/MS fragmentation can provide structural clues.2. Consider Plausible Degradation Pathways: The most likely degradation pathway under acidic conditions is the elimination of hydrogen fluoride (HF) to form a pyrroline-2-carboxylic acid. This would result in a mass loss of ~20 Da.3. Run a Control Experiment: Incubate your starting material in the acidic medium under the same conditions (temperature, time) but without other reagents. Analyze the sample by HPLC/LC-MS to confirm if the impurity is formed from the degradation of the starting material.4. Consider Analytical Methods: ¹⁹F NMR can be a powerful tool to track the disappearance of the parent compound and the appearance of any new fluorine-containing species.[][4]
Q2: The yield of my reaction is significantly lower than expected when using this amino acid in an acidic step. Could it be unstable? Potential Cause: The compound may be degrading under the specific acidic conditions of your reaction, reducing the amount available to react.Troubleshooting Steps: 1. Quantify Stability: Perform the control experiment described in A1 and quantify the amount of starting material remaining over time using a calibrated HPLC method. This will determine the rate and extent of degradation.2. Modify Reaction Conditions:    • Temperature: Lower the reaction temperature. Degradation reactions are often accelerated at higher temperatures.[5]    • Acid Strength/Type: If possible, use a weaker acid (e.g., acetic acid instead of HCl or TFA) or a lower concentration.    • Reaction Time: Reduce the reaction time to the minimum required for the desired conversion.3. Protecting Groups: If the degradation is problematic, consider using the N-Boc protected version, (2S,4R)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid, which may offer different stability profiles.[6]
Q3: How can I best monitor the stability and purity of this compound during my experiments? Recommended Analytical Methods:Primary Method (Purity & Degradation): Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection (if derivatized) or, more universally, coupled with Mass Spectrometry (LC-MS). LC-MS is ideal for detecting and identifying potential degradants.• Confirmatory Method (Structure): Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H NMR can monitor the overall structure, while ¹⁹F NMR is highly specific for tracking the fluorine-containing parent compound and any related impurities.[4]• Forced Degradation Studies: To proactively understand potential issues, a forced degradation study is recommended.[1] This involves intentionally exposing the compound to harsh conditions (e.g., 0.1 M HCl at 80°C) to rapidly identify likely degradation products.[7][8]

Frequently Asked Questions (FAQs)

Q: What is the general stability of the C-F bond in this molecule under acidic conditions?

A: The aliphatic carbon-fluorine bond is the strongest single bond in organic chemistry and is generally very stable and resistant to cleavage by protic acids.[2] Direct cleavage of the C-F bond to form a carbocation is highly unlikely under typical synthetic or biological acidic conditions. However, degradation involving the C-F bond can still occur through alternative pathways, most notably E1 or E2 elimination reactions, where HF is eliminated to form a double bond within the pyrrolidine ring. This process is dependent on the specific acid, solvent, and temperature used.

Q: Can the pyrrolidine ring itself open under acidic conditions?

A: The pyrrolidine ring is a saturated N-heterocycle and is generally stable to a wide range of acidic conditions. Ring-opening would typically require very harsh conditions, such as treatment with a strong Lewis acid at high temperatures, which are not common in standard drug development processes.

Q: How should I prepare and store solutions of this compound for experiments?

A: For maximum stability, it is recommended to store the solid compound at room temperature or refrigerated, as indicated by the supplier.[9][10] Prepare fresh solutions for each experiment. If a stock solution is required, dissolve the compound in a neutral, aprotic solvent or a buffered aqueous solution at neutral pH and store it at low temperatures (e.g., -20°C) to minimize potential degradation over time. Avoid prolonged storage in acidic solutions.

Q: Are there any known incompatibilities with common acids?

A: While specific incompatibility data is scarce, issues are more likely to arise under conditions that favor elimination reactions. Strong, non-nucleophilic acids at elevated temperatures could promote the elimination of HF. Caution should be exercised when using acids like concentrated sulfuric acid or when heating solutions containing trifluoroacetic acid (TFA) for extended periods.

Experimental Protocols

Protocol 1: Forced Acidic Degradation Study

This protocol is designed to rapidly assess the stability of the compound and identify potential degradation products, as recommended by ICH guidelines.[1][5]

  • Solution Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water or acetonitrile/water).

    • Prepare the acidic stress solution: 0.1 M Hydrochloric Acid (HCl).

  • Stress Condition:

    • In a sealed vial, mix 1 mL of the stock solution with 1 mL of the 0.1 M HCl solution.

    • Place the vial in a heating block or water bath set to 60-80°C.[7]

    • Prepare a control sample by mixing 1 mL of the stock solution with 1 mL of the solvent (e.g., water). Keep this at room temperature.

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from the stressed sample.

    • Immediately neutralize the aliquot with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH) to quench the degradation.

    • Dilute the sample with the mobile phase to an appropriate concentration for analysis.

  • Analysis:

    • Analyze the initial sample (t=0) and all subsequent time-point samples by a stability-indicating LC-MS method.

    • Compare the chromatograms of the stressed samples to the control sample to identify new peaks.

    • Calculate the percentage of the parent compound remaining at each time point. A degradation of 5-20% is typically considered suitable for these studies.[5]

Data Presentation Template

Use the following table to record and compare results from the forced degradation study.

Time Point (hours)Parent Peak Area (Stressed Sample)% Parent RemainingPeak Area of Degradant 1Peak Area of Degradant 2
0Initial Area100%00
2
4
8
24

Visualizations

Experimental Workflow

The following diagram outlines the logical flow for conducting a forced degradation study.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution mix Mix Stock and Acid Solutions prep_stock->mix prep_acid Prepare 0.1 M HCl Stress Solution prep_acid->mix heat Incubate at 60-80°C mix->heat sample Take Samples at Time Points (0, 2, 4, 8, 24h) heat->sample quench Neutralize with NaOH sample->quench analyze Analyze by LC-MS quench->analyze compare Compare to Control analyze->compare quantify Quantify Degradation compare->quantify

Workflow for Forced Acidic Degradation Study.
Potential Degradation Pathway

This diagram illustrates a plausible acid-catalyzed degradation pathway for this compound.

Plausible acid-catalyzed elimination of HF.

References

Technical Support Center: Synthesis of (2R,4S)-4-Fluoroproline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of (2R,4S)-4-fluoroproline.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of (2R,4S)-4-fluoroproline?

A1: The most common and readily available starting material is (2S,4R)-4-hydroxyproline, a natural component of collagen. The synthesis of (2R,4S)-4-fluoroproline from this starting material involves a key stereochemical inversion at the C4 position.[1]

Q2: What are the primary side reactions to be aware of during the synthesis of (2R,4S)-4-fluoroproline?

A2: The primary side reactions include:

  • Intramolecular Cyclization: Formation of an oxazoline or related cyclic byproduct, particularly when using methyl ester protecting groups. This occurs through the intramolecular participation of the ester carbonyl group.[2]

  • Formation of the Undesired Diastereomer: The synthesis aims for an SN2 reaction with inversion of configuration. However, conditions that favor SN1 character or other mechanisms can lead to the formation of the (2R,4R)-4-fluoroproline diastereomer.

  • Elimination: Treatment of activated hydroxyproline derivatives with certain fluoride sources can lead to the elimination of the leaving group, resulting in the formation of dehydroproline derivatives.

Q3: How can I minimize the formation of the oxazoline byproduct?

A3: The use of a sterically hindered protecting group for the carboxylic acid, such as a tert-butyl ester, can effectively prevent the intramolecular participation of the ester carbonyl group and thus minimize the formation of the oxazoline byproduct.[2]

Q4: What is the role of the fluorinating agent in determining the reaction outcome?

A4: The choice of fluorinating agent is critical. Reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor are commonly used for the deoxyfluorination of alcohols. Their reactivity and the reaction conditions can influence the yield of the desired product and the prevalence of side reactions. For instance, Deoxo-Fluor is often considered more thermally stable and may offer higher yields and better selectivity in some cases compared to DAST.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of (2R,4S)-4-fluoroproline.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired (2R,4S)-4-fluoroproline 1. Incomplete reaction. 2. Predominance of side reactions (e.g., elimination, cyclization). 3. Suboptimal reaction temperature. 4. Inefficient purification.1. Monitor the reaction progress using TLC or LC-MS to ensure completion. 2. If using a methyl ester, switch to a tert-butyl ester to prevent cyclization. For elimination, consider a milder fluorinating agent or different reaction conditions. 3. Optimize the reaction temperature; higher temperatures may favor elimination and diastereomer formation. 4. Optimize HPLC or column chromatography conditions for better separation.
Presence of a significant amount of the (2R,4R) diastereomer 1. Reaction conditions favoring an SN1 mechanism. 2. Epimerization of the starting material or product.1. Use a less polar solvent and a fluorinating agent that promotes a clean SN2 reaction. 2. Ensure the use of non-basic conditions where possible to minimize epimerization. Control the reaction temperature.
Detection of a byproduct with a similar mass but different retention time This is likely the oxazoline byproduct, especially if a methyl ester was used.1. Confirm the structure using NMR spectroscopy. 2. To avoid this in future syntheses, use a tert-butyl ester protecting group for the carboxylic acid.
Formation of dehydroproline derivatives Use of a strong base or a highly reactive fluoride source (e.g., TBAF with a tosyl leaving group) that promotes elimination.1. Use a milder fluorinating agent such as DAST or Deoxo-Fluor. 2. Avoid strongly basic conditions.
Difficulty in separating the desired product from impurities The polarity of the desired product and byproducts may be very similar.1. Optimize the HPLC mobile phase gradient and column type. A chiral column may be necessary to separate diastereomers effectively. 2. Consider derivatization of the crude product to alter the polarity of the components, facilitating separation, followed by deprotection.

Quantitative Data Summary

The following table summarizes representative yields and byproduct formation under different reaction conditions.

Starting MaterialProtecting GroupsFluorinating AgentProductYieldSide ProductsReference
(2S,4R)-N-Boc-4-hydroxy-l-proline methyl esterN-Boc, Methyl ester[18F]Fluoridecis-4-[18F]Fluoro-l-proline84.56% (radiochemical conversion)trans isomer (4.59%)[3]
(2S,4R)-N-Boc-4-hydroxy-l-proline methyl esterN-Boc, Methyl esterNot specifiedFluoroprolineNot specifiedByproduct with retention of configuration (17%)[2]
Di-tert-butyl (2S,4R)-4-(tosyloxy)pyrrolidine-1,2-dicarboxylateN-Boc, tert-Butyl esterMorpholinosulfur trifluorideDi-tert-butyl (2R,4S)-4-fluoropyrrolidine-1,2-dicarboxylateGood overall yieldSingle diastereomer, no intramolecular side reactions observed[2]
Boc-Hyp-OMeN-Boc, Methyl esterDASTBoc-flp~80%Not specified[4]

Experimental Protocols

Synthesis of N-Boc-(2R,4S)-4-fluoroproline from (2S,4R)-N-Boc-4-hydroxyproline

This protocol is a representative example and may require optimization based on laboratory conditions and available reagents.

Step 1: Inversion of Stereochemistry (Mitsunobu Reaction)

  • To a solution of (2S,4R)-N-Boc-4-hydroxyproline (1.0 eq) in anhydrous THF, add triphenylphosphine (1.5 eq) and benzoic acid (1.5 eq).

  • Cool the mixture to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture and purify the residue by column chromatography to obtain the inverted benzoate ester.

  • Hydrolyze the benzoate ester using a base such as lithium hydroxide in a THF/water mixture to yield (2S,4S)-N-Boc-4-hydroxyproline.

Step 2: Fluorination

  • Protect the carboxylic acid of (2S,4S)-N-Boc-4-hydroxyproline as a tert-butyl ester using standard methods to obtain di-tert-butyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate.

  • Dissolve the protected hydroxyproline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Cool the solution to -78 °C and add diethylaminosulfur trifluoride (DAST) (1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 1 hour and then allow it to slowly warm to room temperature overnight.

  • Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield di-tert-butyl (2R,4S)-4-fluoropyrrolidine-1,2-dicarboxylate.

Step 3: Deprotection

  • Dissolve the purified fluorinated intermediate in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 50% v/v).

  • Stir the reaction at room temperature for 1-2 hours until deprotection is complete (monitored by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure to remove the TFA and solvent.

  • The crude (2R,4S)-4-fluoroproline can be purified by recrystallization or preparative HPLC.

Purification by HPLC

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A gradient of water and acetonitrile with an ion-pairing agent like trifluoroacetic acid (TFA) is typically employed.

  • Detection: UV detection at 210-220 nm.

  • Note: To separate diastereomers, a chiral HPLC column may be necessary.

Visualizations

Reaction_Pathway start (2S,4R)-4-Hydroxyproline step1 Protection (e.g., N-Boc, O-tBu) start->step1 activated Activated Hydroxyproline Derivative step1->activated fluorination Fluorination (e.g., DAST) activated->fluorination product (2R,4S)-4-Fluoroproline Derivative fluorination->product deprotection Deprotection product->deprotection final_product (2R,4S)-4-Fluoroproline deprotection->final_product

Caption: General synthetic workflow for (2R,4S)-4-fluoroproline.

Side_Reactions cluster_main Main Reaction cluster_side1 Intramolecular Cyclization cluster_side2 Diastereomer Formation cluster_side3 Elimination Activated_Hydroxyproline Activated (2S,4S)-Hydroxyproline Derivative SN2 SN2 Attack by F- Activated_Hydroxyproline->SN2 Ester_Carbonyl Ester Carbonyl Participation (e.g., Methyl Ester) Activated_Hydroxyproline->Ester_Carbonyl SN1 SN1 Pathway Activated_Hydroxyproline->SN1 Elimination_Reaction Elimination of Leaving Group Activated_Hydroxyproline->Elimination_Reaction Desired_Product (2R,4S)-4-Fluoroproline SN2->Desired_Product Oxazoline Oxazoline Byproduct (Retention of Configuration) Ester_Carbonyl->Oxazoline Undesired_Diastereomer (2S,4S)-4-Fluoroproline SN1->Undesired_Diastereomer Dehydroproline Dehydroproline Byproduct Elimination_Reaction->Dehydroproline

Caption: Major side reactions in 4-fluoroproline synthesis.

Troubleshooting_Workflow cluster_analysis Problem Identification cluster_solutions Potential Solutions start Low Yield or Impure Product check_reaction Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) start->check_reaction unreacted_sm Unreacted Starting Material check_reaction->unreacted_sm Incomplete reaction diastereomer Diastereomeric Impurity check_reaction->diastereomer Multiple spots/ peaks oxazoline Oxazoline Byproduct check_reaction->oxazoline Unexpected byproduct elimination_prod Elimination Byproduct check_reaction->elimination_prod Unexpected byproduct solution_time_temp Increase reaction time/temperature unreacted_sm->solution_time_temp solution_conditions Modify reaction conditions (solvent, fluorinating agent) diastereomer->solution_conditions solution_protecting_group Use tert-butyl ester protecting group oxazoline->solution_protecting_group solution_milder_reagent Use milder fluorinating agent/conditions elimination_prod->solution_milder_reagent

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: Optimizing Coupling Reactions with (2R,4S)-4-Fluoroproline in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize solid-phase peptide synthesis (SPPS) involving (2R,4S)-4-fluoroproline.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when coupling (2R,4S)-4-fluoroproline in SPPS?

The primary challenges stem from a combination of steric hindrance and the electronic effects of the fluorine atom. The pyrrolidine ring of proline is inherently bulky, and the addition of a fluorine atom can further impede the approach of the activated amino acid to the resin-bound amine. The electron-withdrawing nature of fluorine can also influence the reactivity of the proline nitrogen. These factors can lead to slower reaction kinetics and incomplete coupling.[1][2]

Q2: How does the incorporation of (2R,4S)-4-fluoroproline affect the resulting peptide's structure?

The fluorine atom at the 4S position has a significant stereoelectronic effect, influencing the puckering of the pyrrolidine ring and the cis-trans isomerization of the preceding peptide bond.[3][4] Specifically, the (4S)-fluoro substituent favors a Cγ-endo ring pucker, which in turn promotes a cis conformation of the amide bond N-terminal to the proline residue.[5] This conformational bias can be a powerful tool for stabilizing specific secondary structures in peptides and proteins.

Q3: Can I use standard coupling reagents like DCC/HOBt for (2R,4S)-4-fluoroproline?

While standard carbodiimide reagents like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (1-hydroxybenzotriazole) can be used, they are often inefficient for sterically hindered amino acids and may result in low coupling yields.[1] For challenging couplings, more potent activating agents are highly recommended.

Q4: What is "proline editing" and how does it relate to incorporating 4-fluoroproline?

Proline editing is a technique where a hydroxyproline (Hyp) residue is first incorporated into the peptide chain during standard SPPS.[5] After the peptide synthesis is complete, the hydroxyl group of the resin-bound Hyp is chemically converted to a fluoro group. This post-synthetic modification allows for the introduction of 4-fluoroproline without the need to directly couple the sterically hindered fluorinated amino acid.[5]

Troubleshooting Guide

Issue 1: Low or Incomplete Coupling Yield

A positive Kaiser test or other colorimetric tests after the coupling step indicates the presence of unreacted primary amines, signaling an incomplete reaction.

Potential Cause Recommended Solution Rationale
Insufficiently Potent Coupling Reagent Switch to a more powerful onium salt-based coupling reagent such as HATU, HCTU, or COMU (aminium/uronium salts), or PyBOP/PyAOP (phosphonium salts).[1]These reagents form highly reactive activated esters that can overcome the steric hindrance and electronic effects of (2R,4S)-4-fluoroproline, leading to faster and more efficient coupling.[6]
Steric Hindrance Increase the coupling reaction time (e.g., from 1-2 hours to 4 hours or even overnight). A double coupling (repeating the coupling step with fresh reagents) may also be necessary.[7]Slower reaction kinetics due to steric bulk require longer reaction times to achieve complete coupling.
Suboptimal Solvent Use N-methylpyrrolidone (NMP) instead of or in combination with N,N-dimethylformamide (DMF).NMP has superior solvating properties, which can help to reduce peptide chain aggregation on the resin and improve the accessibility of the N-terminal amine.
Peptide Aggregation Incorporate pseudoproline dipeptides or use microwave-assisted peptide synthesis (MAPS).Aggregation of the growing peptide chain can physically block the reaction site. Pseudoproline dipeptides disrupt secondary structure formation, while microwave energy can break up aggregates and accelerate the coupling reaction.[7]

Issue 2: Racemization of the Amino Acid

Racemization is the loss of stereochemical integrity at the α-carbon of the amino acid being coupled, which can lead to the formation of diastereomeric impurities.

Potential Cause Recommended Solution Rationale
Over-activation of the Carboxylic Acid Reduce the pre-activation time before adding the activated amino acid to the resin.Prolonged activation can increase the risk of forming an oxazolone intermediate, which is prone to racemization.[8]
Choice of Base Use a sterically hindered base like 2,4,6-collidine instead of DIPEA (N,N-diisopropylethylamine) or NMM (N-methylmorpholine).[9][10]Hindered bases are less likely to abstract the α-proton from the activated amino acid, which is a key step in the racemization pathway.
Coupling Reagent/Additive Combination Use phosphonium-based reagents like PyBOP or PyAOP, which are generally associated with lower levels of racemization. If using a carbodiimide, replace HOBt with an additive like OxymaPure.[1][10]The choice of coupling reagent and additive significantly influences the stability of the activated intermediate and its susceptibility to racemization.

Quantitative Data Summary

While specific quantitative data for the coupling of (2R,4S)-4-fluoroproline is limited in publicly available literature, the following table provides a qualitative comparison of commonly used coupling reagents for sterically hindered amino acids.

Coupling ReagentReagent TypeRelative ReactivityRacemization RiskKey Considerations
HATU Aminium SaltVery HighVery LowHighly efficient and fast, especially for difficult sequences. Can cause guanidinylation of the N-terminal amine if used in excess.[1][6]
HCTU Aminium SaltHighLowMore reactive than HBTU due to the electron-withdrawing chloro group. A good alternative to HATU.[6]
COMU Uronium SaltVery HighVery LowExcellent efficiency and an improved safety profile as it is not based on potentially explosive HOBt/HOAt. Highly soluble.[1]
PyBOP Phosphonium SaltHighVery LowExcellent for minimizing racemization. Does not cause guanidinylation. Ideal for fragment condensation and cyclization.[11]
PyAOP Phosphonium SaltVery HighVery LowSimilar to PyBOP but generates a more reactive species, making it very effective for hindered couplings.[11]
DIC/OxymaPure Carbodiimide/AdditiveMedium-HighLowA safer and often more effective alternative to DIC/HOBt, with reduced risk of racemization.[10]

Experimental Protocols

Protocol 1: Optimized Coupling of Fmoc-(2R,4S)-4-fluoroproline-OH using HATU

This protocol is recommended for achieving high coupling efficiency with (2R,4S)-4-fluoroproline.

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol scale)

  • Fmoc-(2R,4S)-4-fluoroproline-OH (4 equivalents, 0.4 mmol)

  • HATU (3.9 equivalents, 0.39 mmol)

  • DIPEA (8 equivalents, 0.8 mmol) or 2,4,6-collidine (8 equivalents, 0.8 mmol)

  • DMF or NMP

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF or NMP in a suitable reaction vessel for 30 minutes. Drain the solvent.

  • Activation Mixture Preparation: In a separate vial, dissolve Fmoc-(2R,4S)-4-fluoroproline-OH and HATU in DMF or NMP.

  • Activation: Add DIPEA or 2,4,6-collidine to the mixture and allow it to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 2-4 hours at room temperature.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF or NMP (3 times), followed by DCM (3 times), and then DMF or NMP again (3 times).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), a second coupling is recommended. Repeat steps 2-5.

Protocol 2: Double Coupling Strategy

This protocol should be employed if the initial coupling is incomplete, as indicated by a positive Kaiser test.

Procedure:

  • Following the first coupling and washing steps as described in Protocol 1, drain the solvent from the resin.

  • Prepare a fresh activation mixture as described in steps 2 and 3 of Protocol 1.

  • Add the fresh activated amino acid solution to the resin and agitate for another 2-4 hours at room temperature.

  • Wash the resin as described in step 5 of Protocol 1.

  • Perform a final Kaiser test to confirm complete coupling.

Visualizations

SPPS_Workflow Resin Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling Couple Fmoc-(2R,4S)-4-F-Pro-OH (HATU/DIPEA in DMF/NMP) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest DoubleCouple Double Couple KaiserTest->DoubleCouple Positive NextCycle Proceed to Next Cycle KaiserTest->NextCycle Negative DoubleCouple->Coupling Repeat Coupling Troubleshooting_Tree Start Positive Kaiser Test (Incomplete Coupling) Cause1 Reagent Potency? Start->Cause1 Cause2 Reaction Time? Start->Cause2 Cause3 Solvent Choice? Start->Cause3 Cause4 Peptide Aggregation? Start->Cause4 Solution1 Switch to HATU, HCTU, or COMU Cause1->Solution1 Standard Reagents Used Solution2 Increase time to 4h or overnight Perform double coupling Cause2->Solution2 Standard Time Used Solution3 Use NMP instead of DMF Cause3->Solution3 Using only DMF Solution4 Use Microwave Synthesis or Pseudoproline Dipeptides Cause4->Solution4 Long/Hydrophobic Sequence

References

Technical Support Center: Chiral Separation of 4-Fluoroproline Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chiral separation of 4-fluoroproline diastereomers.

Frequently Asked Questions (FAQs)

Q1: Why is the chiral separation of 4-fluoroproline diastereomers challenging?

The separation of 4-fluoroproline diastereomers can be challenging due to their similar physicochemical properties. The subtle differences in the three-dimensional arrangement of the atoms require highly selective chromatographic conditions to achieve baseline resolution. Factors such as the choice of the chiral stationary phase (CSP), mobile phase composition, and temperature play a critical role in achieving successful separation.[1]

Q2: What are the most common analytical techniques for separating 4-fluoroproline diastereomers?

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most prevalent techniques for the chiral separation of 4-fluoroproline diastereomers.[1][2] Gas Chromatography (GC) can also be employed, but it typically requires a derivatization step to increase the analyte's volatility.[3][4]

Q3: What type of chiral stationary phase (CSP) is recommended for 4-fluoroproline diastereomer separation?

Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralpak® and Chiralcel® series), are highly recommended as a starting point.[1][5] These CSPs have demonstrated broad applicability in resolving a wide range of chiral compounds, including proline derivatives.[5]

Q4: Is derivatization necessary for the analysis of 4-fluoroproline diastereomers?

  • For HPLC: Derivatization is generally not required if a suitable UV detector is available, as the proline ring provides some UV absorbance. However, if higher sensitivity is needed or if the detection wavelength is problematic, derivatization with a UV-active or fluorescent tag can be beneficial.[6][7]

  • For GC: Derivatization is typically necessary to make the 4-fluoroproline diastereomers volatile enough for gas-phase analysis.[3][4] This usually involves a two-step process of esterification of the carboxylic acid group followed by acylation of the amine group.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the chiral separation of 4-fluoroproline diastereomers.

Issue Potential Cause Recommended Solution
Poor Resolution / Co-elution 1. Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not provide sufficient selectivity for the diastereomers.[1]1a. Screen different polysaccharide-based CSPs (e.g., amylose vs. cellulose derivatives). 1b. Consider CSPs with different functional groups.
2. Suboptimal Mobile Phase Composition: The mobile phase may not be providing enough differential interaction with the CSP.[8]2a. (HPLC) Systematically adjust the ratio of the organic modifier (e.g., ethanol, isopropanol) in the hexane mobile phase. Small changes can significantly impact resolution.[5] 2b. (SFC) Modify the percentage of the co-solvent (e.g., methanol) in the supercritical CO₂.[2] 2c. Add a small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) to the mobile phase to improve peak shape and selectivity.[5]
3. Incorrect Temperature: Temperature can influence the thermodynamics of the chiral recognition process.[2]3. Optimize the column temperature. Lower temperatures often increase selectivity but may also increase analysis time and backpressure.[2]
Peak Tailing 1. Secondary Interactions: The basic amine group of 4-fluoroproline can interact with residual acidic silanol groups on the silica support of the CSP, causing tailing.[8]1a. Use a highly end-capped column. 1b. Add a competing base, such as triethylamine (TEA), to the mobile phase in a low concentration (e.g., 0.1%).[8]
2. Inappropriate Mobile Phase pH: For ionizable compounds, a mobile phase pH close to the analyte's pKa can lead to peak tailing.[9]2. Adjust the mobile phase pH to be at least 2 units away from the pKa of 4-fluoroproline.
Poor Reproducibility / Shifting Retention Times 1. "Memory Effects" of Mobile Phase Additives: Chiral stationary phases can be sensitive to additives which may adsorb to the surface and alter selectivity over time.[8][10]1a. Dedicate a specific chiral column to a particular method and mobile phase system.[8] 1b. Thoroughly flush the column with an appropriate solvent (e.g., isopropanol) after each use.[8]
2. Column Equilibration: Insufficient equilibration time between injections, especially after a gradient run or mobile phase change.2. Ensure the column is fully equilibrated with the mobile phase before each injection. This may require flushing with 10-20 column volumes.
Ghost Peaks 1. Contaminated Mobile Phase or System: Impurities in the solvents or carryover from previous injections can appear as extraneous peaks.[9]1a. Use high-purity HPLC or SFC grade solvents. 1b. Filter all mobile phases. 1c. Implement a needle wash step in the injection sequence.

Experimental Protocols

HPLC Method for Chiral Separation

This protocol provides a starting point for developing a chiral HPLC method for 4-fluoroproline diastereomers.

Table 1: HPLC Experimental Protocol

ParameterRecommended Starting Conditions
Column Chiralpak® IA or Chiralcel® OD-H (or similar polysaccharide-based CSP), 250 x 4.6 mm, 5 µm
Mobile Phase Hexane / Ethanol / Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1 v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in the mobile phase at a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.

Optimization Steps:

  • If resolution is poor, systematically adjust the percentage of ethanol in the mobile phase (e.g., try 95:5, 85:15).[5]

  • Evaluate the effect of different alcohol modifiers (e.g., isopropanol).

  • Optimize the column temperature to improve resolution and analysis time.

Supercritical Fluid Chromatography (SFC) Method

SFC often provides faster separations and is considered a "greener" alternative to normal phase HPLC.[11][12]

Table 2: SFC Experimental Protocol

ParameterRecommended Starting Conditions
Column Chiralpak® IC-3 or Chiralcel® OD-H (SFC-compatible), 150 x 4.6 mm, 3 µm
Mobile Phase Supercritical CO₂ / Methanol (e.g., 85:15 v/v)
Flow Rate 2.5 mL/min
Back Pressure 150 bar
Column Temperature 40°C
Detection UV at 210 nm
Injection Volume 5 µL
Sample Preparation Dissolve the sample in the co-solvent (methanol) at a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.

Optimization Steps:

  • Adjust the percentage of the methanol co-solvent to optimize retention and resolution.[2]

  • Adding a small amount of an additive (e.g., TFA or TEA) to the co-solvent may improve peak shape.

GC Method with Derivatization

This protocol is for the analysis of 4-fluoroproline diastereomers by GC-MS after derivatization.

Table 3: GC Derivatization and Analysis Protocol

StepProcedure
1. Esterification To 1 mg of the sample, add 1 mL of 3 N methanolic HCl. Cap the vial and heat at 100°C for 30 minutes. Cool and evaporate to dryness.[4]
2. Acylation Add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA). Cap and heat at 70°C for 20 minutes. Cool and evaporate to dryness. Reconstitute in ethyl acetate for injection.[8]
GC Column CHIRALDEX® G-TA (or similar chiral GC column), 30 m x 0.25 mm, 0.12 µm
Carrier Gas Helium at a constant flow of 1 mL/min
Oven Program Start at 100°C, hold for 2 min, ramp to 180°C at 5°C/min, hold for 5 min
Injector Temp. 250°C
Detector Mass Spectrometer (MS) in scan mode

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample 4-Fluoroproline Diastereomer Mixture Dissolve Dissolve in Mobile Phase/Solvent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into Chromatograph Filter->Inject Separate Separate on Chiral Column Detect Detect with UV or MS Chromatogram Generate Chromatogram Detect->Chromatogram Analyze Analyze Peaks (Resolution, Area) Chromatogram->Analyze Report Generate Report Analyze->Report

Caption: General experimental workflow for chiral separation.

Troubleshooting_Logic Start Poor Resolution Observed Check_CSP Is CSP Appropriate? Start->Check_CSP Check_MobilePhase Is Mobile Phase Optimal? Check_CSP->Check_MobilePhase Yes Change_CSP Screen Different CSPs Check_CSP->Change_CSP No Check_Temp Is Temperature Optimal? Check_MobilePhase->Check_Temp Yes Adjust_Modifier Adjust Modifier Ratio & Additives Check_MobilePhase->Adjust_Modifier No Adjust_Temp Optimize Column Temperature Check_Temp->Adjust_Temp No Success Resolution Achieved Check_Temp->Success Yes Change_CSP->Check_MobilePhase Adjust_Modifier->Check_Temp Adjust_Temp->Success

Caption: Troubleshooting logic for poor resolution issues.

References

Technical Support Center: (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: There are varying recommendations for the storage of this compound. To ensure the compound's integrity, it is crucial to refer to the supplier-specific storage instructions. However, general best practices are summarized in the table below. Some sources recommend ambient or room temperature storage[1][2], while others suggest refrigeration at 0-8 °C[3]. For long-term storage, a cool, dry place is advised[4].

Q2: What is the appearance of this compound?

A2: this compound is typically a white solid or powder[3].

Q3: What are the general handling precautions for this compound?

A3: Standard laboratory safety protocols should be followed. This includes using the compound in a well-ventilated area or outdoors[4]. It is important to avoid breathing in dust, fumes, gas, mist, vapors, or spray[4]. Personal protective equipment, such as protective gloves, clothing, and eye/face protection, is essential[4]. After handling, it is important to wash the skin thoroughly[4].

Q4: What are the known hazards associated with this compound?

A4: This compound is known to cause skin and serious eye irritation[4][5]. It may also cause respiratory irritation[4][5]. It is harmful if swallowed[1].

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results Compound degradation due to improper storage.Verify storage conditions against the supplier's recommendations. Consider purchasing a new batch of the compound if degradation is suspected.
Inaccurate weighing of the compound.Ensure the balance is properly calibrated. Use an appropriate weighing vessel and minimize exposure to air and moisture during weighing.
Poor solubility in a reaction solvent The compound may have limited solubility in the chosen solvent.Consult literature for appropriate solvents for reactions involving this compound. Consider gentle heating or sonication to aid dissolution, if the compound's stability at elevated temperatures is known.
Side reactions observed in peptide synthesis Reactive functional groups on the compound.Ensure that the carboxylic acid and amine groups are appropriately protected before coupling reactions. Use standard protecting group strategies for amino acids.

Data Summary

Table 1: Storage and Physical Properties of this compound and its derivatives

Parameter This compound (2S,4S)-Fmoc-4-fluoro-pyrrolidine-2-carboxylic acid (2S,4R)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid
CAS Number 2507-61-1[1]203866-19-7[3]203866-14-2[6]
Molecular Weight 133.12 g/mol [1][7]355.36 g/mol [3]233.24 g/mol [6]
Appearance Solid[1]White powder/solid[3]Not specified
Storage Temperature Room Temperature / Ambient[1][2]0 - 8 °C[3]Inert atmosphere, room temperature[6]
Purity 97%[1] or 95%≥ 99% (HPLC)[3]Not specified

Experimental Protocols

General Protocol for Incorporation into a Peptide using Solid-Phase Peptide Synthesis (SPPS)

This is a generalized protocol and may require optimization for specific sequences and scales.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc-Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 10-20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate the this compound (with appropriate N-protection, e.g., Fmoc) by dissolving it with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor the reaction completion using a ninhydrin test.

  • Washing: Wash the resin extensively with DMF and then dichloromethane (DCM) to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: Once the peptide sequence is complete, perform a final Fmoc-deprotection. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid-based).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

experimental_workflow General Experimental Workflow for Peptide Synthesis A Resin Swelling B Fmoc-Deprotection A->B C Amino Acid Activation (this compound) B->C D Coupling to Resin C->D E Wash D->E F Repeat for next amino acid E->F F->B Yes G Final Deprotection & Cleavage F->G No H Purification (RP-HPLC) G->H I Analysis H->I

Caption: A flowchart illustrating the key steps in solid-phase peptide synthesis.

troubleshooting_logic Troubleshooting Inconsistent Experimental Results A Inconsistent Results B Check Compound Integrity A->B E Review Weighing Procedure A->E G Check Solvent & Solubility A->G C Verify Storage Conditions B->C D Consider New Batch B->D F Calibrate Balance E->F H Consult Literature for Solvents G->H

Caption: A decision tree for troubleshooting inconsistent experimental outcomes.

References

Troubleshooting low yield in (2R,4S)-4-fluoroproline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of (2R,4S)-4-fluoroproline. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to (2R,4S)-4-fluoroproline, and which is recommended for higher yields?

A1: The most prevalent and often highest-yielding synthetic strategies commence with a commercially available diastereomer of 4-hydroxyproline, such as (2S,4R)-4-hydroxyproline. These methods typically involve the strategic use of protecting groups, activation of the hydroxyl group, nucleophilic fluorination with inversion of configuration, and a final deprotection step. A highly recommended route involves the use of bulky protecting groups like N-Boc and a tert-butyl ester to minimize side reactions during fluorination.

Q2: My fluorination step is resulting in a mixture of diastereomers. How can I improve the stereoselectivity?

A2: Poor stereoselectivity often arises from intramolecular side reactions. For instance, the ester carbonyl group in N-protected 4-hydroxyproline methyl esters can participate in the reaction, leading to a byproduct with retained configuration.[1][2] To enhance stereoselectivity, consider using a sterically hindered ester, such as a tert-butyl ester, which can prevent these intramolecular reactions and favor the formation of a single diastereomer.[1][2]

Q3: I am observing a significant amount of an elimination byproduct. What is the likely cause and how can I prevent it?

A3: The formation of dehydroproline derivatives is a common side reaction, particularly when using fluoride salts like tetrabutylammonium fluoride (TBAF) with a tosylated hydroxyproline precursor. This elimination of tosic acid competes with the desired nucleophilic substitution. To mitigate this, consider using a different fluorinating agent, such as morpholinosulfur trifluoride, which can lead to a cleaner reaction with complete inversion of configuration and minimal elimination.[1][2]

Q4: What are the critical parameters to control during the fluorination reaction?

A4: Key parameters to control include the choice of fluorinating agent, the solvent, reaction temperature, and the nature of the protecting groups on the starting material. The reaction temperature can influence the ratio of desired product to undesired diastereomers. The selection of bulky protecting groups is crucial for preventing side reactions.[1][2]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues leading to low yields.

Issue 1: Low Yield After the Inversion of Hydroxyl Configuration

If your synthesis starts with (2S,4R)-4-hydroxyproline, an initial inversion to (2S,4S)-4-hydroxyproline is necessary. Low yields in this step are common.

Symptom Possible Cause Suggested Solution
Incomplete reactionInsufficient activation of the hydroxyl group.Ensure complete mesylation or tosylation of the hydroxyl group. Consider using a Mitsunobu reaction with benzoic acid for inversion, followed by hydrolysis of the resulting ester.[1][2]
Formation of lactone byproductIntramolecular cyclization.While lactone formation can be a deliberate step in some synthetic routes to achieve inversion, unintended lactonization can reduce the yield of the desired hydrolyzed product. Ensure hydrolysis conditions (e.g., with lithium hydroxide) are optimized for complete ring-opening.[1][2]
Issue 2: Low Yield During the Fluorination Step

This is often the most critical and lowest-yielding step.

Symptom Possible Cause Suggested Solution
Presence of elimination product (dehydroproline)Use of TBAF with a tosyl-protected precursor.Switch to a different fluorinating agent like morpholinosulfur trifluoride.[1][2]
Mixture of diastereomersIntramolecular participation of the ester carbonyl group.Use a bulkier protecting group for the carboxylic acid, such as a tert-butyl ester, instead of a methyl ester.[1][2]
Starting material remainsIneffective fluorinating agent or reaction conditions.Ensure the fluorinating agent is fresh and the reaction is performed under anhydrous conditions. Optimize the reaction temperature and time.
Issue 3: Low Yield After Deprotection

The final deprotection step can lead to product loss if conditions are too harsh.

Symptom Possible Cause Suggested Solution
Product degradationHarsh acidic or basic conditions.Employ protecting groups that can be removed under mild conditions. For instance, Boc and tert-butyl ester groups can be removed simultaneously with mild acid (e.g., 2 M HCl in acetonitrile).[1][2]
Incomplete deprotectionInsufficient reaction time or reagent concentration.Increase the reaction time or the concentration of the deprotecting agent. Monitor the reaction progress by TLC or LC-MS.

Data Presentation

Table 1: Reported Yields for Key Synthetic Steps

Reaction Step Starting Material Product Reagents/Conditions Reported Yield Reference
Esterification(2S,4R)-N-Boc-4-hydroxy-l-prolineDi-tert-butyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylateO-tert-butyl-N,N-diisopropylisourea68%[2]
Inversion & Hydrolysis(2S,4R)-diastereomer(2S,4S)-N-Boc-4-hydroxy-l-prolineIntramolecular Mitsunobu reaction and lactone hydrolysis71% (over 2 steps)[1][2]
Fluorination(2S,4R)-hydroxy-l-proline derivativeDi-tert-butyl (2S,4S)-4-fluoropyrrolidine-1,2-dicarboxylateMorpholinosulfur trifluoride63%[1][2]
DeprotectionDi-tert-butyl (2S,4S)-4-fluoropyrrolidine-1,2-dicarboxylate(2S,4S)-4-Fluoropyrrolidine-2-carboxylic Acid Hydrochloride2 M Hydrochloric acidNot specified, but part of a good overall yield[1][2]

Experimental Protocols

Protocol 1: Synthesis of (2S,4S)-N-Boc-4-hydroxy-l-proline via Mitsunobu Reaction and Hydrolysis

This protocol describes the inversion of the hydroxyl group starting from the (2S,4R)-diastereomer.

  • Mitsunobu Reaction: To a solution of (2S,4R)-N-Boc-4-hydroxy-l-proline methyl ester in anhydrous THF, add triphenylphosphine and diethyl azodicarboxylate (DEAD) at 0 °C. Then, add benzoic acid and allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with water and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.

  • Hydrolysis: The crude benzoate ester is dissolved in a mixture of methanol and water, and lithium hydroxide is added. The reaction is stirred at room temperature until completion (monitored by TLC).

  • Purification: The reaction mixture is acidified with 1 M HCl and extracted with ethyl acetate. The combined organic layers are dried and concentrated to yield the crude product, which can be purified by column chromatography.

Protocol 2: Fluorination using Morpholinosulfur Trifluoride

This protocol details the fluorination of a protected 4-hydroxyproline derivative.

  • Reaction Setup: A solution of the N-Boc and tert-butyl ester protected (2S,4R)-4-hydroxyproline in anhydrous dichloromethane is cooled to -78 °C under an inert atmosphere.

  • Addition of Fluorinating Agent: Morpholinosulfur trifluoride is added dropwise to the cooled solution.

  • Reaction: The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours until the starting material is consumed (monitored by TLC).

  • Quenching and Work-up: The reaction is carefully quenched with saturated sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure (2R,4S)-4-fluoroproline derivative.

Mandatory Visualization

Synthesis_Workflow A (2S,4R)-4-Hydroxyproline (Starting Material) B Protection (e.g., N-Boc, t-Butyl ester) A->B C Protected (2S,4R)-4-Hydroxyproline B->C D Inversion of Stereocenter (e.g., Mitsunobu/Hydrolysis) C->D E Protected (2S,4S)-4-Hydroxyproline D->E F Fluorination (e.g., Morph-DAST) E->F G Protected (2R,4S)-4-Fluoroproline F->G H Deprotection (e.g., mild acid) G->H I (2R,4S)-4-Fluoroproline (Final Product) H->I

Caption: Synthetic workflow for (2R,4S)-4-fluoroproline.

Troubleshooting_Fluorination start Low Yield in Fluorination Step q1 What is the main impurity? start->q1 a1 Elimination Product (Dehydroproline) q1->a1 Elimination a2 Diastereomeric Impurity q1->a2 Stereoisomers a3 Unreacted Starting Material q1->a3 Starting Material s1 Change fluorinating agent. Avoid TBAF with tosylates. Use Morph-DAST. a1->s1 s2 Use bulky protecting groups (e.g., t-butyl ester) to prevent intramolecular side reactions. a2->s2 s3 Check reagent quality. Ensure anhydrous conditions. Optimize temperature and time. a3->s3

Caption: Troubleshooting decision tree for the fluorination step.

References

Technical Support Center: Protecting Group Removal for N-Boc-(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of the tert-butyloxycarbonyl (Boc) protecting group from N-Boc-(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the standard methods for the deprotection of N-Boc-(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid?

A1: The most common and effective methods for the removal of the Boc protecting group from N-Boc-(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid involve acidolysis. The two most widely used reagents are Trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in an organic solvent.[1][2]

  • Trifluoroacetic acid (TFA): Typically, a solution of TFA in a chlorinated solvent like dichloromethane (DCM) is used. The concentration of TFA can be varied to control the rate of deprotection.

  • Hydrogen chloride (HCl): A solution of HCl in an ethereal solvent such as 1,4-dioxane or diethyl ether, or in an alcohol like methanol, is also a very effective method for Boc deprotection.

Q2: My deprotection reaction is incomplete. What are the possible causes and how can I resolve this?

A2: Incomplete deprotection can be due to several factors. Here are some common causes and their solutions:

  • Insufficient acid strength or concentration: The concentration of the acid may be too low, or the acid itself may have degraded (e.g., TFA can absorb moisture).

    • Solution: Increase the concentration of the acid or use a freshly opened bottle of the reagent. For challenging substrates, a stronger acid system like 4M HCl in dioxane can be more effective than TFA/DCM.

  • Short reaction time: The reaction may not have been allowed to run to completion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Extend the reaction time until the starting material is fully consumed.

  • Low reaction temperature: Many Boc deprotections are run at room temperature, but some substrates may require gentle heating.

    • Solution: If the reaction is sluggish at room temperature, consider increasing the temperature to 30-40°C, while carefully monitoring for any potential side reactions.

Q3: I am concerned about potential side reactions. What are the most common side reactions and how can they be minimized?

A3: The primary side reaction of concern during Boc deprotection is the formation of a reactive tert-butyl cation, which can lead to alkylation of nucleophilic functional groups. Another potential, though less common, concern with a fluorinated substrate is the elimination of hydrogen fluoride (HF).

  • t-Butylation: The tert-butyl cation can alkylate the pyrrolidine nitrogen of the deprotected product or other nucleophiles present in the reaction mixture.

    • Mitigation: The use of a cation scavenger is highly recommended. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), or anisole. These scavengers will react with the tert-butyl cation, preventing it from reacting with your desired product.

  • HF Elimination: While the C-F bond in 4-fluoropyrrolidine is generally stable under acidic conditions used for Boc deprotection, harsh conditions (e.g., high temperatures, very strong acids for prolonged times) could potentially lead to the elimination of HF.

    • Mitigation: Use the mildest effective conditions for deprotection. Monitor the reaction carefully and avoid excessive heating. If HF elimination is suspected, consider using a milder deprotection method.

Q4: Are there any milder alternatives to TFA or HCl for the deprotection of this substrate?

A4: Yes, if the substrate is sensitive to strong acidic conditions, several milder methods can be employed for Boc deprotection.

  • Lewis Acids: Reagents like zinc bromide (ZnBr₂) in a solvent like dichloromethane can effectively cleave the Boc group under non-protic conditions.

  • Fluorinated Alcohols: Solvents such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can facilitate the thermolytic deprotection of the Boc group, sometimes without the need for an additional acid catalyst. This can be particularly useful for substrates sensitive to strong acids.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Incomplete Deprotection Insufficient acid strength or concentrationIncrease acid concentration or use a fresh bottle of reagent. Consider switching from TFA/DCM to 4M HCl in dioxane.
Short reaction timeMonitor the reaction by TLC or LC-MS and extend the reaction time as needed.
Low reaction temperatureIf sluggish at room temperature, gently warm the reaction to 30-40°C.
Formation of Side Products t-Butylation of the productAdd a cation scavenger such as triethylsilane (TES) or triisopropylsilane (TIS) to the reaction mixture (typically 5-10 vol%).
Suspected HF eliminationUse milder deprotection conditions (e.g., lower acid concentration, lower temperature). Consider alternative methods like Lewis acid-mediated or thermal deprotection in fluorinated alcohols.
Difficult Product Isolation Product is a salt and difficult to handleAfter deprotection, the product will be the corresponding salt (e.g., TFA or HCl salt). This can often be precipitated from the reaction mixture by the addition of a non-polar solvent like diethyl ether. The salt can then be collected by filtration.
Residual acid in the final productCo-evaporate the crude product with a solvent like toluene to azeotropically remove residual TFA. For the HCl salt, ensure the product is thoroughly dried under vacuum.

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
  • Dissolution: Dissolve N-Boc-(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid (1 equivalent) in dichloromethane (DCM, approximately 10-20 volumes).

  • Scavenger Addition (Optional but Recommended): Add a cation scavenger such as triethylsilane (TES) or triisopropylsilane (TIS) (0.5-1.0 equivalent).

  • Acid Addition: To the stirred solution at 0 °C, add trifluoroacetic acid (TFA, 5-10 equivalents).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitoring: Monitor the progress of the reaction by TLC (the product, being more polar, will have a lower Rf value than the starting material) or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporate with toluene (2-3 times) to ensure complete removal of residual TFA. The product is obtained as the TFA salt.

Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane
  • Dissolution: Dissolve N-Boc-(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid (1 equivalent) in a minimal amount of a co-solvent like methanol or ethyl acetate if necessary, then dilute with 1,4-dioxane.

  • Acid Addition: To the stirred solution at 0 °C, add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, the hydrochloride salt of the product may precipitate out of the solution. If so, it can be collected by filtration and washed with a cold non-polar solvent like diethyl ether. If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.

Data Presentation

The following table summarizes typical conditions and outcomes for Boc deprotection of N-Boc-proline derivatives, which can be used as a starting point for the deprotection of N-Boc-(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid.

Deprotection Method Reagents & Solvent Temperature Time Typical Yield Reference
Acidolysis (TFA)20-50% TFA in DCMRoom Temp.1-4 h>95%[1]
Acidolysis (HCl)4M HCl in DioxaneRoom Temp.1-3 h>95%[2]
Lewis AcidZnBr₂ in DCMRoom Temp.12-24 h80-90%General knowledge
ThermalTFE or HFIPReflux1-6 h85-95%General knowledge

Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_deprotection Deprotection Step cluster_workup Work-up & Isolation cluster_product Final Product N-Boc-(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid N-Boc-(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid Acidolysis (TFA or HCl) Acidolysis (TFA or HCl) N-Boc-(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid->Acidolysis (TFA or HCl) Standard Lewis Acid (e.g., ZnBr2) Lewis Acid (e.g., ZnBr2) N-Boc-(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid->Lewis Acid (e.g., ZnBr2) Mild Alternative Thermal (TFE or HFIP) Thermal (TFE or HFIP) N-Boc-(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid->Thermal (TFE or HFIP) Mild Alternative Solvent Removal Solvent Removal Acidolysis (TFA or HCl)->Solvent Removal Lewis Acid (e.g., ZnBr2)->Solvent Removal Thermal (TFE or HFIP)->Solvent Removal Precipitation / Filtration Precipitation / Filtration Solvent Removal->Precipitation / Filtration (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid Salt This compound Salt Precipitation / Filtration->this compound Salt

Caption: General experimental workflow for the deprotection of N-Boc-(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid.

Troubleshooting_Logic start Deprotection Reaction check_completion Reaction Complete? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_side_products Side Products Observed? check_completion->check_side_products Yes increase_acid Increase Acid Conc. / Time / Temp. incomplete->increase_acid increase_acid->start no_side_products Proceed to Work-up check_side_products->no_side_products No side_products Side Product Formation check_side_products->side_products Yes add_scavenger Add Scavenger side_products->add_scavenger t-Butylation milder_conditions Use Milder Conditions side_products->milder_conditions Degradation add_scavenger->start milder_conditions->start

Caption: A logical decision tree for troubleshooting common issues during Boc deprotection.

References

Technical Support Center: Purity Assessment of (2R,4S)-4-Fluoroproline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on analytical techniques for assessing the purity of (2R,4S)-4-fluoroproline. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format, detailed experimental protocols, and quantitative data summaries to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for determining the purity of (2R,4S)-4-fluoroproline?

A1: The primary techniques for assessing the purity of (2R,4S)-4-fluoroproline include High-Performance Liquid Chromatography (HPLC), particularly chiral HPLC for enantiomeric purity, Gas Chromatography-Mass Spectrometry (GC-MS) for identifying volatile and semi-volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy, especially ¹⁹F NMR, for structural confirmation and quantification.

Q2: Why is chiral HPLC essential for the analysis of (2R,4S)-4-fluoroproline?

A2: Chiral HPLC is crucial for separating and quantifying the different stereoisomers of 4-fluoroproline. Since (2R,4S)-4-fluoroproline has a specific stereochemistry, it is vital to ensure that other stereoisomers, which may have different biological activities or toxicities, are not present in significant amounts. Polysaccharide-based chiral stationary phases are commonly used for this purpose.[1]

Q3: Can ¹⁹F NMR be used for quantitative purity analysis?

A3: Yes, ¹⁹F NMR is a powerful tool for the quantitative analysis of organofluorine compounds like 4-fluoroproline.[2][3][4] It offers high sensitivity and a wide chemical shift dispersion, which minimizes signal overlap.[2] By using an internal standard, the purity of the compound can be accurately determined. ¹⁹F NMR can also provide valuable information about the presence of different conformers (e.g., cis/trans isomers).[5][6]

Q4: What are the common impurities that might be found in a sample of (2R,4S)-4-fluoroproline?

A4: Common impurities can originate from the starting materials, side reactions during synthesis, or degradation. Potential impurities include other stereoisomers of 4-fluoroproline, unreacted starting materials like 4-hydroxyproline, and byproducts from the fluorination reaction.[7][8][9] Residual solvents from the purification process may also be present.[10][11]

Troubleshooting Guides

Chiral High-Performance Liquid Chromatography (HPLC)

Q5: I am observing poor resolution between the enantiomers of 4-fluoroproline in my chiral HPLC analysis. What could be the cause and how can I fix it?

A5: Poor resolution in chiral HPLC can be due to several factors. Here's a troubleshooting guide:

  • Incorrect Chiral Stationary Phase (CSP): The choice of CSP is critical for chiral separations. Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are often effective for amino acid derivatives.[1] If resolution is poor, consider screening different types of chiral columns.

  • Mobile Phase Composition: The mobile phase composition, including the type and concentration of the organic modifier and any additives, significantly impacts selectivity. For normal-phase chromatography, mixtures of hexane/isopropanol or hexane/ethanol are common. For reversed-phase, acetonitrile or methanol with aqueous buffers are used.[12] Small changes in the mobile phase can have a large effect on resolution.

  • Column Temperature: Temperature can affect the interactions between the analyte and the CSP. Optimizing the column temperature can sometimes improve resolution.

  • Flow Rate: A lower flow rate can increase the interaction time with the stationary phase and may improve resolution, although it will also increase the analysis time.

  • Sample Overload: Injecting too much sample can lead to broad, overlapping peaks. Try reducing the injection volume or the sample concentration.

Q6: My HPLC chromatogram shows peak tailing. What should I do?

A6: Peak tailing can be caused by several issues:

  • Secondary Interactions: Unwanted interactions between the analyte and the silica support of the column can cause tailing. Using an end-capped column or adding a small amount of a competing amine (like triethylamine) to the mobile phase in reversed-phase chromatography can help.

  • Column Contamination: The column may be contaminated with strongly retained compounds. Flushing the column with a strong solvent is recommended.

  • Mismatched Sample Solvent: The solvent in which the sample is dissolved should be as close as possible in composition to the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS)

Q7: I am not detecting any impurities in my (2R,4S)-4-fluoroproline sample using GC-MS. Does this confirm its high purity?

A7: Not necessarily. GC-MS is primarily suitable for volatile and semi-volatile impurities. Non-volatile impurities, such as inorganic salts or other amino acid derivatives, will not be detected. Additionally, (2R,4S)-4-fluoroproline itself is a non-volatile amino acid and requires derivatization to be analyzed by GC. Therefore, the absence of peaks in a GC-MS analysis of an underivatized sample only indicates the absence of volatile impurities. A comprehensive purity assessment should include other techniques like HPLC and NMR.

Q8: How can I analyze (2R,4S)-4-fluoroproline and its potential non-volatile impurities by GC-MS?

A8: To analyze non-volatile compounds like amino acids by GC-MS, a derivatization step is necessary to make them volatile. A common two-step derivatization involves esterification of the carboxylic acid group followed by acylation of the amino group. This allows for the separation and identification of the parent compound and related non-volatile impurities.

Quantitative Data Summary

Table 1: Typical Chiral HPLC Parameters for 4-Fluoroproline Analysis

ParameterNormal-Phase HPLCReversed-Phase HPLC
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralpak AD-H, Chiralcel OD-H)Polysaccharide-based (e.g., Chiralcel OD-RH, Chiralpak AD-R)
Mobile Phase n-Hexane / Isopropanol (e.g., 90:10 v/v) with 0.1% Trifluoroacetic AcidAcetonitrile / Water with 0.1% Formic Acid or Ammonium Acetate buffer
Flow Rate 0.5 - 1.0 mL/min0.5 - 1.0 mL/min
Column Temperature 25 - 40 °C25 - 40 °C
Detection UV at 210 nmUV at 210 nm or MS

Table 2: Potential Impurities in (2R,4S)-4-Fluoroproline and Recommended Analytical Technique

Potential ImpurityChemical NatureRecommended Technique
Other StereoisomersIsomerChiral HPLC
4-HydroxyprolineStarting MaterialHPLC, GC-MS (after derivatization)
Synthetic ByproductsVariesHPLC, GC-MS, NMR
Residual SolventsVolatile Organic CompoundHeadspace GC-MS
Inorganic SaltsNon-volatileIon Chromatography, ICP-MS

Experimental Protocols

Protocol 1: Chiral HPLC Method for Enantiomeric Purity
  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

  • Detection: UV at 210 nm.

  • Analysis: The enantiomeric purity is calculated from the peak areas of the two enantiomers.

Protocol 2: GC-MS Method for Impurity Profiling (after derivatization)
  • Derivatization:

    • Esterification: To 1 mg of the sample, add 1 mL of 3 N methanolic HCl. Heat at 100 °C for 30 minutes. Evaporate the solvent under a stream of nitrogen.

    • Acylation: To the dried residue, add 1 mL of methylene chloride and 100 µL of trifluoroacetic anhydride (TFAA). Heat at 60 °C for 20 minutes. Evaporate the solvent and reagent under a stream of nitrogen. Reconstitute the residue in methylene chloride for injection.

  • GC Column: Chirasil-L-Val capillary column (or equivalent chiral GC column)

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 200 °C at 5 °C/min.

  • Injector Temperature: 250 °C

  • MS Transfer Line Temperature: 280 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 50-500 amu.

  • Analysis: Identify impurities by comparing their mass spectra with a library (e.g., NIST) and their retention times with known standards.

Visualizations

Purity_Assessment_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Evaluation Sample (2R,4S)-4-Fluoroproline Sample HPLC Chiral HPLC Analysis Sample->HPLC GCMS GC-MS Analysis (with Derivatization) Sample->GCMS NMR ¹⁹F NMR Analysis Sample->NMR EnantiomericPurity Enantiomeric Purity (%) HPLC->EnantiomericPurity ImpurityProfile Impurity Profile (Identity & Quantity) GCMS->ImpurityProfile StructuralConfirmation Structural Confirmation & Assay NMR->StructuralConfirmation FinalReport Final Purity Report EnantiomericPurity->FinalReport ImpurityProfile->FinalReport StructuralConfirmation->FinalReport

Caption: General workflow for the comprehensive purity assessment of (2R,4S)-4-fluoroproline.

HPLC_Troubleshooting Start Poor Enantiomeric Resolution in Chiral HPLC CheckCSP Is the Chiral Stationary Phase (CSP) appropriate? Start->CheckCSP ChangeCSP Screen different CSPs (e.g., polysaccharide-based) CheckCSP->ChangeCSP No CheckMobilePhase Is the mobile phase optimized? CheckCSP->CheckMobilePhase Yes ChangeCSP->CheckMobilePhase OptimizeMobilePhase Adjust organic modifier ratio and/or additives CheckMobilePhase->OptimizeMobilePhase No CheckTempFlow Are temperature and flow rate optimal? CheckMobilePhase->CheckTempFlow Yes OptimizeMobilePhase->CheckTempFlow OptimizeTempFlow Adjust temperature and/or decrease flow rate CheckTempFlow->OptimizeTempFlow No CheckSampleLoad Is sample overload a possibility? CheckTempFlow->CheckSampleLoad Yes OptimizeTempFlow->CheckSampleLoad ReduceLoad Decrease injection volume or sample concentration CheckSampleLoad->ReduceLoad Yes GoodResolution Achieve Good Resolution CheckSampleLoad->GoodResolution No ReduceLoad->GoodResolution

References

Validation & Comparative

A Comparative Guide to the Biological Effects of cis- and trans-4-Fluoroproline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of proline analogs into peptides and proteins is a powerful tool for modulating their structure, stability, and function. Among these, the diastereomers of 4-fluoroproline, cis-4-fluoroproline ((4S)-FPro) and trans-4-fluoroproline ((4R)-FPro), have emerged as valuable probes for understanding and engineering biological systems. The distinct stereochemistry of the fluorine atom on the pyrrolidine ring imparts unique conformational biases on the preceding peptide bond and the ring pucker, leading to divergent biological effects. This guide provides an objective comparison of cis- and trans-4-fluoroproline, supported by experimental data, to aid researchers in their selection and application.

Core Mechanistic Differences: A Tale of Two Puckers

The foundational difference between cis- and trans-4-fluoroproline lies in their influence on the pyrrolidine ring conformation and, consequently, the cis/trans isomerization of the preceding peptidyl-prolyl bond. This is primarily governed by stereoelectronic effects, including the gauche effect.

  • trans-4-Fluoroproline ((4R)-FPro): The fluorine atom in the (4R) configuration favors a Cγ-exo pucker of the pyrrolidine ring. This conformation aligns the C-F bond anti-periplanar to a C-H bond, a stabilizing interaction. The exo pucker, in turn, promotes a trans conformation of the preceding amide bond through favorable n→π* interactions.[1][2]

  • cis-4-Fluoroproline ((4S)-FPro): Conversely, the (4S) configuration of the fluorine atom promotes a Cγ-endo pucker.[1] This endo conformation preferentially stabilizes a cis conformation of the preceding amide bond.[1]

The electron-withdrawing nature of the fluorine atom in both isomers also reduces the double-bond character of the prolyl amide bond, thereby lowering the energy barrier for cis-trans isomerization and accelerating this process.[2][3]

cluster_trans trans-4-Fluoroproline ((4R)-FPro) cluster_cis cis-4-Fluoroproline ((4S)-FPro) cluster_shared Shared Effect trans_FPro (4R)-FPro exo_pucker Cγ-exo Pucker trans_FPro->exo_pucker acceleration Accelerated cis-trans Isomerization trans_FPro->acceleration trans_amide trans-Amide Bond exo_pucker->trans_amide protein_stabilization_trans Protein Stabilization (in native trans-Pro contexts) trans_amide->protein_stabilization_trans cis_FPro (4S)-FPro endo_pucker Cγ-endo Pucker cis_FPro->endo_pucker cis_FPro->acceleration cis_amide cis-Amide Bond endo_pucker->cis_amide protein_modulation_cis Protein Stability Modulation (context-dependent) cis_amide->protein_modulation_cis

Fig. 1: Conformational influence of 4-fluoroproline isomers.

Quantitative Comparison of Biological Effects

The distinct conformational preferences of cis- and trans-4-fluoroproline translate into measurable differences in their effects on protein stability, peptide bond conformation, and cellular uptake.

Biological EffectParametercis-4-Fluoroproline ((4S)-FPro)trans-4-Fluoroproline ((4R)-FPro)Reference Protein/Peptide
Protein Stability Change in Free Energy of Unfolding (ΔΔG)Destabilizing in native trans-Pro contexts-4.71 kJ·mol⁻¹ (Stabilizing)Human Ubiquitin
Melting Temperature (Tm)Not successfully incorporatedIncrease of 7°CHuman Ubiquitin
Peptide Bond Conformation trans:cis Ratio2.5:16.7:1Ac-Xaa-OMe
Cellular Uptake (Brain) Standardized Uptake Value (SUV) in Rats (D-isomer)3.05 ± 1.18 (D-cis-[18F]FPro)Not reportedIn vivo rat studies

Experimental Protocols

Protein Expression with 4-Fluoroproline Analogs in E. coli

This protocol is adapted for the incorporation of proline analogs into a target protein using a proline-auxotrophic E. coli strain.

Materials:

  • Proline-auxotrophic E. coli strain (e.g., JM83) harboring the expression plasmid for the protein of interest.

  • M9 minimal medium.

  • Proline and 4-fluoroproline analog ((4S)-FPro or (4R)-FPro).

  • All other 19 proteinogenic amino acids.

  • Thiamine and biotin.

  • Appropriate antibiotics.

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside).

  • Lysis buffer (e.g., 20 mM acetic acid/NaOH pH 5.0, 50 µg/ml lysozyme, 1 mM PMSF).

Procedure:

  • Grow an overnight culture of the transformed E. coli strain at 37°C in M9 minimal medium supplemented with a limiting amount of proline (e.g., 0.05 mM).

  • Inoculate 1 L of M9 minimal medium containing a similarly limiting concentration of proline, all other amino acids, necessary vitamins, and antibiotics with the overnight culture.

  • Incubate the culture at 37°C with shaking until the proline is depleted, which is indicated by a plateau in the growth curve (typically at an OD600 of ~0.8).

  • Add the desired 4-fluoroproline analog to a final concentration of 1 mM.

  • Induce protein expression by adding IPTG to a final concentration of 1 mM.

  • Continue shaking the culture overnight at 37°C.

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes.

  • Lyse the cells by sonication.

  • Proceed with the specific purification protocol for the target protein. For thermostable proteins like ubiquitin, a heat treatment step (e.g., 75°C for 30 minutes) can be an effective initial purification step.[1]

Guanidinium Chloride-Induced Protein Denaturation Monitored by Fluorescence

This method is used to determine the thermodynamic stability of a protein by measuring the change in fluorescence upon unfolding with a chemical denaturant.

Materials:

  • Purified protein solution of known concentration.

  • High-purity guanidinium chloride (GdmCl).

  • Buffer (e.g., 10 mM glycine/HCl, pH 2.0).

  • Fluorometer.

Procedure:

  • Prepare a series of GdmCl solutions in the chosen buffer, ranging from 0 M to a concentration sufficient to fully denature the protein (e.g., 6-8 M).

  • Prepare two stock solutions of the protein: one in buffer without denaturant (native state) and one in a high concentration of GdmCl (unfolded state).

  • For each data point, mix the native protein stock with the appropriate GdmCl solution to achieve the desired final denaturant concentration and a constant final protein concentration (e.g., 10 µM).

  • Allow the samples to equilibrate at a constant temperature (e.g., 25°C).

  • Measure the fluorescence emission of each sample. For proteins containing tyrosine but not tryptophan, excitation at 278 nm and monitoring emission at 310 nm is common.[1]

  • Plot the fluorescence signal as a function of GdmCl concentration.

  • Fit the data to a two-state or multi-state unfolding model to determine the midpoint of the transition (Cm) and the free energy of unfolding in the absence of denaturant (ΔG°(H₂O)).

cluster_workflow Protein Stability Analysis Workflow start Start expression Protein Expression with FPro Analogs start->expression purification Protein Purification expression->purification denaturation GdmCl-Induced Denaturation purification->denaturation measurement Fluorescence Measurement denaturation->measurement analysis Data Analysis (Unfolding Curve Fitting) measurement->analysis end Determine ΔG° and Cm analysis->end

Fig. 2: Workflow for protein stability analysis.
Thermal Denaturation Monitored by Circular Dichroism (CD) Spectroscopy

This technique measures the change in protein secondary structure as a function of temperature.

Materials:

  • Purified protein solution in a suitable buffer (low in chloride ions and absorbing additives).

  • CD spectrophotometer equipped with a Peltier temperature controller.

  • Cuvette with an appropriate path length (e.g., 1 mm).

Procedure:

  • Prepare the protein sample at a suitable concentration (typically 0.1-0.2 mg/mL for far-UV CD). Ensure the buffer has a low absorbance in the far-UV region.

  • Obtain a baseline spectrum of the buffer alone across the desired wavelength range (e.g., 190-260 nm).

  • Record a CD spectrum of the protein sample at an initial, low temperature (e.g., 20°C).

  • Set up a thermal ramp, increasing the temperature at a controlled rate (e.g., 1°C/minute).

  • Monitor the CD signal at a wavelength that shows a significant change upon unfolding (e.g., 222 nm for α-helical proteins or 200 nm for others).[1]

  • Record the CD signal as a function of temperature.

  • Plot the CD signal versus temperature to generate a melting curve.

  • Fit the curve to a sigmoidal function to determine the melting temperature (Tm), which is the midpoint of the unfolding transition.

Signaling Pathways and Cellular Processes

The influence of 4-fluoroprolines can extend to the regulation of signaling pathways where proline cis-trans isomerization acts as a molecular switch. Peptidyl-prolyl isomerases (PPIases), such as cyclophilins and FKBPs, catalyze this isomerization and are crucial in many cellular processes, including signal transduction, transcription, and cell cycle control.[4][5] The incorporation of 4-fluoroproline isomers can alter the substrate properties for these enzymes, potentially modulating the timing and outcome of these signaling events. For instance, in the Crk adaptor protein, the cis-trans isomerization of a proline in a linker region controls an autoinhibitory intramolecular interaction, thereby regulating its signaling activity.[4] Substituting this proline with a cis- or trans-favoring analog could lock the protein in either an "off" or "on" state, respectively.

cluster_proline_switch Proline Switch Ligand Ligand Receptor Receptor Ligand->Receptor SignalingProtein Signaling Protein (e.g., Crk) Receptor->SignalingProtein cis_Pro cis-Proline (Autoinhibited) SignalingProtein->cis_Pro trans_Pro trans-Proline (Active) SignalingProtein->trans_Pro PPIase PPIase PPIase->cis_Pro catalyzes DownstreamEffector Downstream Effector CellularResponse Cellular Response DownstreamEffector->CellularResponse cis_Pro->trans_Pro Isomerization trans_Pro->DownstreamEffector

Fig. 3: Proline isomerization as a switch in signaling.

Conclusion

The choice between cis- and trans-4-fluoroproline is dictated by the specific structural and functional goals of the research. trans-4-Fluoroproline is a reliable tool for stabilizing protein structures that natively contain trans-proline residues in an exo pucker conformation. In contrast, cis-4-fluoroproline offers a means to probe or enforce a cis-amide bond, which can be used to investigate the role of this less common conformation in protein folding and function. The ability of both isomers to accelerate the rate of isomerization provides an additional layer of control for studying the dynamics of protein folding and signaling. This guide provides a foundational dataset and methodological framework to assist researchers in harnessing the unique properties of these powerful chemical biology tools.

References

A Comparative Analysis of (2R,4S)-4-Fluoropyrrolidine-2-Carboxylic Acid and Hydroxyproline on Collagen Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of incorporating (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid (a derivative of (2S,4R)-4-fluoroproline, Flp) and (2S,4R)-4-hydroxyproline (Hyp) on the stability of the collagen triple helix. The information presented is supported by experimental data from peer-reviewed scientific literature.

Executive Summary

The stability of the collagen triple helix is crucial for the integrity of the extracellular matrix and is significantly influenced by the post-translational modification of proline residues. Hydroxyproline (Hyp), the naturally occurring modification, has long been recognized for its stabilizing role. However, recent studies have demonstrated that the synthetic analogue, this compound, imparts even greater thermal stability to collagen-like peptides. This enhanced stability is primarily attributed to stereoelectronic effects that preorganize the pyrrolidine ring into a conformation favorable for triple helix formation, rather than hydrogen bonding or hydrophobic interactions. This guide delves into the quantitative data, experimental methodologies, and mechanistic underpinnings of this stability enhancement.

Data Presentation: Thermal Stability of Collagen-Like Peptides

The thermal stability of collagen and collagen-like peptides is commonly assessed by measuring the melting temperature (Tm), the temperature at which 50% of the triple helix unfolds. The following table summarizes the Tm values for various collagen-like peptides containing either hydroxyproline or this compound.

Peptide SequenceTm (°C)Reference(s)
(Pro-Pro-Gly)1024[1]
(Pro-Hyp-Gly)1058[2]
(Pro-Flp-Gly)1091
(Pro-Hyp-Gly)736
(Pro-Pro-Gly)730.5

Mechanistic Insights: The Role of Pyrrolidine Ring Pucker

The stability of the collagen triple helix is highly dependent on the conformation of the pyrrolidine rings of proline and its derivatives. The ring can adopt two main puckered conformations: Cγ-exo and Cγ-endo. For optimal triple helix stability, the amino acid in the Xaa position of the Gly-Xaa-Yaa repeating unit should favor a Cγ-endo pucker, while the residue in the Yaa position should favor a Cγ-exo pucker.

Hydroxyproline, when in the Yaa position, favors the Cγ-exo pucker, which preorganizes the peptide backbone into the required conformation for the triple helix. This compound, with the highly electronegative fluorine atom in the 4R position, more strongly induces the Cγ-exo pucker through stereoelectronic effects (the gauche effect), leading to a greater stabilizing effect compared to hydroxyproline.[3]

Pyrrolidine_Pucker Pro_Xaa Proline (Pro) (Cγ-endo favored) Triple_Helix Collagen Triple Helix Stability Pro_Xaa->Triple_Helix Stabilizes Hyp_Yaa Hydroxyproline (Hyp) (Cγ-exo favored) Hyp_Yaa->Triple_Helix Strongly Stabilizes Flp_Yaa (2R,4S)-4-Fluoroproline (Flp) (Strongly Cγ-exo favored) Flp_Yaa->Triple_Helix Hyperstabilizes (Stereoelectronic Effect)

Pyrrolidine ring pucker and its effect on collagen stability.

Experimental Protocols

Synthesis of Collagen-Like Peptides

Collagen-like peptides are typically synthesized using automated solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-protected amino acids (including Fmoc-(2S,4R)-4-hydroxyproline(tBu)-OH and Fmoc-(2S,4R)-4-fluoroproline-OH)

  • Rink Amide MBHA resin

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., trifluoroacetic acid/H2O/triisopropylsilane)

  • Solvents (DMF, DCM, diethyl ether)

  • High-performance liquid chromatography (HPLC) system for purification

  • Mass spectrometer for identity confirmation

Protocol:

  • Resin Swelling: The Rink Amide resin is swollen in a suitable solvent like DMF or DCM.[4]

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF.[5]

  • Amino Acid Coupling: The desired Fmoc-protected amino acid is activated with a coupling reagent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) and then coupled to the deprotected amine on the resin.[5]

  • Chain Elongation: Steps 2 and 3 are repeated for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail.[6]

  • Purification: The crude peptide is purified by reverse-phase HPLC.[5]

  • Characterization: The identity of the purified peptide is confirmed by mass spectrometry.[5]

SPPS_Workflow start Start with Resin swell Resin Swelling start->swell deprotect Fmoc Deprotection swell->deprotect couple Amino Acid Coupling deprotect->couple repeat Repeat for each Amino Acid couple->repeat repeat->deprotect Next Amino Acid cleave Cleavage from Resin & Side-chain Deprotection repeat->cleave Synthesis Complete purify HPLC Purification cleave->purify characterize Mass Spectrometry Characterization purify->characterize

Solid-Phase Peptide Synthesis (SPPS) Workflow.
Thermal Stability Analysis by Circular Dichroism (CD) Spectroscopy

The thermal stability of collagen-like peptides is determined by monitoring the change in their secondary structure as a function of temperature using CD spectroscopy.

Materials:

  • Purified collagen-like peptide

  • Buffer (e.g., phosphate-buffered saline, pH 7.0)

  • Circular dichroism spectropolarimeter with a temperature controller

  • Quartz cuvette (e.g., 1 mm path length)

Protocol:

  • Sample Preparation: A solution of the peptide is prepared in the desired buffer at a known concentration (e.g., 0.1-1 mg/mL).[7][8]

  • Instrument Setup: The CD spectropolarimeter is equilibrated at the starting temperature (e.g., 4 °C).

  • Data Acquisition: The CD signal (molar ellipticity) is monitored at a wavelength sensitive to the triple-helical conformation (typically 221 nm or 225 nm) as the temperature is increased at a constant rate (e.g., 0.1-2 °C/min).[8][9]

  • Data Analysis: The fraction of folded peptide is plotted against temperature to generate a melting curve. The Tm is the temperature at the midpoint of the transition.[10]

Enzymatic Stability

While direct comparative studies on the enzymatic degradation of collagen modified with this compound versus hydroxyproline are limited, some inferences can be made. Collagen degradation is primarily initiated by collagenases, such as matrix metalloproteinases (MMPs), which recognize and cleave a specific site within the triple helix.[11] The stability of the triple helix can influence its susceptibility to enzymatic cleavage.

The significantly higher thermal stability of fluorinated collagen suggests a more rigid and tightly packed triple helix. This increased conformational stability could hinder the local unwinding of the triple helix that is thought to be necessary for collagenase binding and cleavage, potentially leading to increased resistance to enzymatic degradation. However, further experimental studies are required to confirm this hypothesis and quantify the differences in enzymatic stability.

Conclusion

The incorporation of this compound into collagen-like peptides results in a significant increase in thermal stability compared to the naturally occurring hydroxyproline. This "hyperstability" is a consequence of the strong stereoelectronic effects of the fluorine atom, which preorganizes the peptide backbone into a conformation that is highly favorable for triple helix formation. This enhanced stability may also confer increased resistance to enzymatic degradation. These findings have significant implications for the development of novel biomaterials and therapeutic agents where enhanced collagen stability is desirable. Further research into the enzymatic stability and in vivo behavior of fluorinated collagen is warranted.

References

Unlocking Enhanced Peptide Performance: The In Vitro Efficacy of (2R,4S)-4-Fluoroproline Integration

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for peptides with superior stability, bioactivity, and conformational control is relentless. The strategic incorporation of non-canonical amino acids offers a powerful avenue for peptide optimization. This guide provides an objective comparison of the in vitro efficacy of peptides containing (2R,4S)-4-fluoroproline, often denoted as (4S)-FPro or flp, against their non-fluorinated counterparts and other alternatives. By leveraging experimental data, we illuminate the profound impact of this single-atom substitution on critical peptide attributes.

The introduction of a fluorine atom at the C4 position of the proline ring, specifically in the (2R,4S) configuration, imparts unique stereoelectronic effects that significantly influence peptide structure and function. This modification is not a mere substitution but a strategic design element that can pre-organize peptide conformation, enhance stability, and modulate biological activity. The strong inductive effect of the fluorine atom enforces a Cγ-endo ring pucker, which in turn stabilizes the cis-conformation of the preceding peptide bond, a feature that can be exploited in rational peptide design.[1]

Comparative Analysis of In Vitro Performance

To quantify the advantages of incorporating (2R,4S)-4-fluoroproline, we have summarized key performance metrics from various in vitro studies into the following tables. These data provide a clear comparison across different classes of peptides.

Table 1: Thermal Stability of Fluoroproline-Containing Peptides

The conformational rigidity imparted by (2R,4S)-4-fluoroproline can significantly enhance the thermal stability of peptides. This is a critical attribute for therapeutic peptides, influencing storage, formulation, and in vivo longevity. Circular Dichroism (CD) spectroscopy and Differential Scanning Calorimetry (DSC) are powerful techniques to assess these changes.

Peptide/ProteinModificationTechniqueKey FindingReference
Polyproline PeptideC-terminal (flp)₃ tripletCD SpectroscopyDestabilizes PPII conformation and reduces the transition barrier by 4.61 kJ mol⁻¹[2]
Ubiquitin(4S)-FPro substitution (attempted)ExpressionFailed to express, suggesting destabilization of the native Cγ-exo pucker of prolines[3]

Note: In contrast, the diastereomer (2S,4R)-4-fluoroproline (Flp) has been shown to increase the thermal stability of proteins like ubiquitin where the native prolines adopt a Cγ-exo pucker.

Table 2: Antimicrobial Activity of Fluoroproline-Containing Peptides

The substitution of proline with (2R,4S)-4-fluoroproline in antimicrobial peptides (AMPs) can modulate their efficacy. The altered conformation can affect interactions with bacterial membranes or intracellular targets. Minimum Inhibitory Concentration (MIC) is a standard measure of antimicrobial potency.

PeptideModification PositionTarget OrganismMIC (µg/mL) of Modified PeptideMIC (µg/mL) of Parent PeptideReference
Api137Proline 11E. coli RN3114[4]
Api137Proline 16E. coli RN31164[4]
Table 3: Receptor Binding Affinity of Fluoroproline-Containing Peptides

For peptides that act on specific receptors, such as neurotensin analogs, the conformational changes induced by (2R,4S)-4-fluoroproline can impact binding affinity. This is a crucial parameter for determining the potency of receptor-targeted therapeutics.

Peptide ClassModificationAssayKey FindingReference
Pro-rich HPK1 decapeptide(4S)-FPro at various positionsNILIA-CDK(d) values were lower than the parent peptide, indicating decreased affinity for the SH3 domain.[5]

Note: This finding highlights that while fluoroproline incorporation can stabilize a desired conformation, this does not universally translate to increased binding affinity and is dependent on the specific protein-peptide interaction.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used to generate the data presented above.

Circular Dichroism (CD) Spectroscopy for Thermal Stability
  • Objective: To assess the secondary structure and thermal stability of peptides.

  • Methodology:

    • Peptide solutions are prepared in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4).

    • CD spectra are recorded on a spectropolarimeter, typically in the far-UV region (190-250 nm) to monitor changes in the peptide backbone conformation.

    • For thermal denaturation studies, the sample is heated at a controlled rate, and CD signal at a specific wavelength (e.g., 222 nm for α-helical content) is monitored as a function of temperature.

    • The melting temperature (Tm), the temperature at which 50% of the peptide is unfolded, is determined from the resulting denaturation curve.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)
  • Objective: To determine the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

  • Methodology:

    • A two-fold serial dilution of the peptide is prepared in a 96-well microtiter plate with appropriate growth medium (e.g., Mueller-Hinton broth).

    • Each well is inoculated with a standardized suspension of the target bacterium (e.g., E. coli at ~5 x 10^5 CFU/mL).

    • The plate is incubated under optimal growth conditions (e.g., 37°C for 16-20 hours).

    • The MIC is determined as the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed.

Receptor Binding Assays
  • Objective: To quantify the binding affinity of a ligand (peptide) to its receptor.

  • Methodology (Competition Binding Assay):

    • Cell membranes or whole cells expressing the target receptor are prepared.

    • A constant concentration of a radiolabeled or fluorescently labeled ligand with known affinity for the receptor is incubated with the receptor preparation.

    • Increasing concentrations of the unlabeled test peptide (the competitor) are added to the incubation mixture.

    • After reaching equilibrium, the bound labeled ligand is separated from the unbound ligand (e.g., by filtration).

    • The amount of bound labeled ligand is quantified (e.g., by scintillation counting or fluorescence measurement).

    • The IC50 value (the concentration of test peptide that displaces 50% of the labeled ligand) is determined, from which the inhibition constant (Ki) can be calculated.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To further illustrate the context of these in vitro studies, the following diagrams, generated using Graphviz, depict a relevant signaling pathway and a typical experimental workflow.

STAT3_Signaling_Pathway receptor Cytokine Receptor jak JAK receptor->jak Activates stat3 STAT3 jak->stat3 Phosphorylates pstat3 pSTAT3 stat3->pstat3 dimer pSTAT3 Dimer pstat3->dimer Dimerizes nucleus Nucleus dimer->nucleus Translocates transcription Gene Transcription dimer->transcription Binds to DNA dna DNA cytokine Cytokine cytokine->receptor Binds

Caption: Canonical STAT3 signaling pathway, a target for proline-modified peptide inhibitors.

Experimental_Workflow_MIC start Start peptide_prep Prepare Peptide Serial Dilutions start->peptide_prep bacterial_culture Prepare Standardized Bacterial Inoculum start->bacterial_culture incubation Inoculate & Incubate (37°C, 16-20h) peptide_prep->incubation bacterial_culture->incubation readout Observe for Turbidity incubation->readout end Determine MIC readout->end

Caption: A typical experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

The incorporation of (2R,4S)-4-fluoroproline into peptides offers a nuanced and powerful strategy for modulating their in vitro efficacy. The presented data demonstrates that this single-atom modification can significantly impact thermal stability and biological activity, although the effects are highly context-dependent, varying with the peptide's sequence, structure, and biological target. For researchers in drug discovery and peptide engineering, understanding the stereoelectronic consequences of fluoroproline substitution is paramount for the rational design of next-generation peptide therapeutics with enhanced performance profiles. The detailed experimental protocols provided herein serve as a valuable resource for conducting comparative studies and advancing the field of peptide science.

References

In Vivo Performance of Peptides Incorporating (2R,4S)-4-Fluoropyrrolidine-2-Carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids is a key strategy in modern peptide drug design to enhance therapeutic properties. Among these, fluorinated proline analogues, such as (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid, are of significant interest due to their potential to improve metabolic stability, conformational rigidity, and binding affinity. This guide provides a comparative analysis of in vivo and in vitro studies of peptides incorporating this fluorinated proline, with a focus on the well-characterized proline-rich antimicrobial peptide (PrAMP), Api137, as a case study.

Performance Comparison: Api137 vs. Fluorinated Analogues

The introduction of (2R,4S)-4-fluoroproline (4R-Fpr) or (2S,4S)-4-fluoroproline (4S-Fpr) in place of proline residues in the antimicrobial peptide Api137 has been shown to modulate its biological activity. While in vivo data for the fluorinated analogues is not yet available, in vitro studies provide valuable insights into the impact of this modification.

Table 1: In Vitro Antibacterial Activity of Api137 and its Fluorinated Analogues against E. coli

PeptideProline SubstitutionMinimum Inhibitory Concentration (MIC) (µg/mL)Bacterial Growth Inhibition (%) at 8 µg/mL
Api137None (Wild-Type)470
Api137-(4R-Fpr)9Pro9 -> (2R,4S)-4-fluoroproline2-434
Api137-(4S-Fpr)9Pro9 -> (2S,4S)-4-fluoroproline2-462
Api137-(4R-Fpr)11Pro11 -> (2R,4S)-4-fluoroproline2-449
Api137-(4S-Fpr)11Pro11 -> (2S,4S)-4-fluoroproline165
Api137-(4R-Fpr)13Pro13 -> (2R,4S)-4-fluoroproline2-470
Api137-(4S-Fpr)13Pro13 -> (2S,4S)-4-fluoroproline2-456

Table 2: In Vivo Pharmacokinetics of Api137 in Mice

Administration RouteDose (mg/kg)Maximum Plasma Concentration (Cmax) (mg/L)Time to Cmax (Tmax) (min)Half-life (t1/2) (min)
Intravenous (IV)56.85~20
Subcutaneous (SC)50.45-
Subcutaneous (SC)100.95-
Subcutaneous (SC)202.95-

Table 3: In Vivo Efficacy of Api137 in a Murine E. coli Infection Model

TreatmentAdministration RouteDoseSurvival Rate (%)
Api137Continuous Subcutaneous Infusion9.6 mg/kg/h33
Api137Continuous Subcutaneous Infusion12.8 mg/kg/h50
Control--0

Experimental Protocols

In Vivo Pharmacokinetic Analysis of Api137

Animal Model: Female CD-1 mice. Administration:

  • Intravenous (IV): Single bolus injection into the lateral tail vein.

  • Subcutaneous (SC): Single injection into the neck scruff.

  • Continuous Subcutaneous Infusion: Osmotic pumps implanted subcutaneously. Blood Sampling: Blood samples were collected via the tail vein at various time points post-administration (e.g., 5, 10, 20, 30, 60, 120, and 240 minutes). Sample Processing: Plasma was separated by centrifugation and stored at -80°C until analysis. Quantification: Peptide concentrations in plasma were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

In Vivo Efficacy Study of Api137

Animal Model: Female CD-1 mice. Infection: Mice were infected intraperitoneally with a lethal dose of E. coli. Treatment: Treatment with Api137 via continuous subcutaneous infusion using osmotic pumps was initiated shortly after infection. Endpoint: Survival was monitored for a specified period (e.g., 7 days).

In Vitro Antibacterial Activity Assay

Bacterial Strain: Escherichia coli. Method: Minimum Inhibitory Concentration (MIC) was determined by broth microdilution according to CLSI guidelines. Peptides were serially diluted in a 96-well plate containing bacterial suspension. The MIC was defined as the lowest peptide concentration that completely inhibited visible bacterial growth after incubation. Growth Inhibition Assay: Bacterial growth was monitored by measuring the optical density at 600 nm (OD600) in the presence of a fixed concentration of the peptide over time.

Signaling Pathway and Experimental Workflow

Proline-rich antimicrobial peptides (PrAMPs) like Api137 exert their effect through a non-lytic mechanism, targeting intracellular components of bacteria.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Bacterial Membrane cluster_intracellular Intracellular Peptide Api137 Peptide Transport Inner Membrane Transporter (SbmA) Peptide->Transport Uptake Ribosome 70S Ribosome Transport->Ribosome Intracellular Target Inhibition Inhibition of Protein Synthesis Ribosome->Inhibition Blocks Exit Tunnel Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies MIC MIC Determination Growth Growth Inhibition Assay MIC->Growth Stability Plasma Stability Growth->Stability PK Pharmacokinetics (Animal Model) Stability->PK Efficacy Efficacy Study (Infection Model) PK->Efficacy

A Comparative Guide to Proteins Containing (2R,4S)-4-Fluoroproline and Other Proline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of proline analogs into proteins represents a powerful tool for modulating their stability, folding, and function. Among these, (2R,4S)-4-fluoroproline, also known as (4S)-fluoroproline ((4S)-FPro), offers unique stereoelectronic properties that can be harnessed for rational protein design. This guide provides a comprehensive comparison of proteins containing (2R,4S)-4-fluoroproline with those containing other key proline analogs, supported by experimental data and detailed methodologies.

Introduction to Proline Analogs in Protein Engineering

Proline's distinctive cyclic structure imparts significant conformational constraints on the polypeptide backbone. Analogs of proline, with substitutions on the pyrrolidine ring, can further influence the local conformation, particularly the ring pucker and the cis-trans isomerization of the preceding peptide bond. These subtle modifications can have profound effects on the overall stability and biological activity of a protein. This guide focuses on a comparative analysis of (2R,4S)-4-fluoroproline and three other widely studied proline analogs: (2S,4R)-4-fluoroproline, (2S,4R)-4-hydroxyproline, and azetidine-2-carboxylic acid.

Comparative Analysis of Proline Analogs

The effects of incorporating proline analogs are highly context-dependent, varying with the specific protein and the location of the substitution. Below is a summary of the observed effects of these analogs on protein stability.

Quantitative Data on Protein Stability

The following table summarizes the thermodynamic parameters for collagen model peptides incorporating different proline analogs. A higher melting temperature (Tm) indicates greater stability of the triple helix.

Proline AnalogPeptide SequenceMelting Temp. (Tm) (°C)ΔH (kcal/mol)ΔS (cal/mol·K)Reference
L-Proline (Pro)(Pro-Pro-Gly)₁₀24.043.1145[1]
(2R,4S)-4-Fluoroproline ((4S)-FPro) ((4S)-fPro-Pro-Gly)₁₀40.545.4145[1]
(2S,4R)-4-Fluoroproline ((4R)-FPro)(Pro-(4R)-fPro-Gly)₁₀60.048.0144[1]
(2S,4R)-4-Hydroxyproline (Hyp)(Pro-Hyp-Gly)₁₀58.066.0199[1]

Note: In a study on the protein ubiquitin, attempts to incorporate (2S,4S)-4-fluoroproline were unsuccessful, suggesting that this analog can be destabilizing in certain protein contexts to the point of preventing proper folding or expression.[2] In contrast, the incorporation of (2S,4R)-4-fluoroproline into ubiquitin resulted in an increase in stability of -4.71 kJ·mol⁻¹.[2]

Computational studies on peptides containing azetidine-2-carboxylic acid (Aze) have suggested that it is energetically less favorable than proline in a collagen-like conformation, contributing to the destabilization of the collagen triple helix.[3]

Key Characteristics of Proline Analogs

  • (2R,4S)-4-Fluoroproline ((4S)-FPro): This analog favors a Cγ-endo ring pucker.[2] In the context of the collagen triple helix, when placed in the Xaa position of a (Xaa-Yaa-Gly) repeat, it has a significant stabilizing effect.[1] However, its incorporation can be detrimental in other proteins, as seen with ubiquitin.[2]

  • (2S,4R)-4-Fluoroproline ((4R)-FPro): In contrast to its diastereomer, (4R)-FPro prefers a Cγ-exo ring pucker, a conformation often found in native protein structures.[2] This preference generally leads to a stabilizing effect, as demonstrated in both collagen and ubiquitin.[1][2]

  • (2S,4R)-4-Hydroxyproline (Hyp): A naturally occurring post-translational modification in collagen, Hyp also favors a Cγ-exo pucker and significantly stabilizes the collagen triple helix.[4] This stabilization is attributed to a combination of stereoelectronic effects and the formation of water-mediated hydrogen bonds.[4]

  • Azetidine-2-carboxylic Acid (Aze): As a four-membered ring homolog of proline, Aze introduces greater flexibility into the peptide backbone compared to the five-membered ring of proline.[3] This increased flexibility can lead to an entropic destabilization of ordered structures like the collagen triple helix.[3]

Experimental Protocols

Accurate characterization of proteins containing proline analogs relies on a suite of biophysical techniques. Below are detailed methodologies for key experiments.

Protein Expression and Incorporation of Proline Analogs

This protocol outlines a general method for expressing proteins with incorporated proline analogs in E. coli.

G cluster_workflow Protein Expression Workflow start Prepare Proline-Auxotrophic E. coli Strain culture Culture cells in minimal medium supplemented with 19 amino acids (no Proline) start->culture induction Induce protein expression (e.g., with IPTG) and add the proline analog culture->induction growth Incubate for protein expression induction->growth harvest Harvest cells by centrifugation growth->harvest lysis Lyse cells (e.g., sonication) harvest->lysis purification Purify the protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) lysis->purification

Caption: Workflow for expressing proteins with proline analogs.

Detailed Steps:

  • Strain Preparation: Utilize a proline-auxotrophic strain of E. coli (e.g., a strain with a mutation in the proA, proB, or proC gene).

  • Culture: Grow the cells in a minimal medium containing all essential amino acids except for proline.

  • Induction and Analog Addition: When the cell culture reaches the desired optical density (e.g., OD₆₀₀ of 0.6-0.8), induce protein expression with an appropriate inducer (e.g., IPTG for lac-based promoters). Simultaneously, supplement the culture medium with the desired proline analog.

  • Expression: Continue to incubate the cells under conditions optimal for protein expression (e.g., overnight at a reduced temperature).

  • Harvesting and Lysis: Harvest the cells by centrifugation and lyse them using standard methods such as sonication or high-pressure homogenization.

  • Purification: Purify the target protein from the cell lysate using appropriate chromatography techniques, such as affinity chromatography followed by size-exclusion chromatography.

Guanidinium Chloride-Induced Denaturation

This method is used to determine the conformational stability of a protein by measuring the change in a spectroscopic signal as a function of denaturant concentration.

Materials:

  • Purified protein sample

  • 8 M Guanidinium Hydrochloride (GdmCl) stock solution in the desired buffer

  • Buffer solution

  • Fluorometer or Circular Dichroism (CD) spectropolarimeter

Procedure:

  • Prepare a series of protein samples with increasing concentrations of GdmCl, keeping the protein concentration constant.

  • Allow the samples to equilibrate for a set period (e.g., 2-4 hours or overnight) at a constant temperature.

  • Measure the fluorescence emission spectrum (e.g., tryptophan fluorescence at ~350 nm) or the CD signal (e.g., at 222 nm) for each sample.

  • Plot the change in signal as a function of GdmCl concentration.

  • Fit the data to a two-state or three-state unfolding model to determine the midpoint of the transition (Cm) and the free energy of unfolding (ΔGu).

Thermal Shift Assay (TSA)

TSA, or differential scanning fluorimetry (DSF), is a high-throughput method to assess protein thermal stability.

G cluster_tsa Thermal Shift Assay Workflow mix Mix purified protein with a fluorescent dye (e.g., SYPRO Orange) heat Gradually increase the temperature in a real-time PCR instrument mix->heat measure Monitor the fluorescence intensity heat->measure plot Plot fluorescence vs. temperature measure->plot tm Determine the melting temperature (Tₘ) from the inflection point of the curve plot->tm

Caption: Workflow for a Thermal Shift Assay.

Materials:

  • Purified protein sample

  • Fluorescent dye (e.g., SYPRO Orange)

  • Real-time PCR instrument

  • Appropriate buffer

Procedure:

  • Mix the purified protein with the fluorescent dye in the desired buffer.

  • Place the samples in a real-time PCR instrument.

  • Program the instrument to gradually increase the temperature while monitoring the fluorescence of the dye.

  • As the protein unfolds, the hydrophobic dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.

  • Plot the fluorescence intensity as a function of temperature. The midpoint of the transition in this curve is the melting temperature (Tm).

NMR Spectroscopy for Structural Analysis

¹⁹F NMR is a powerful technique for probing the local environment of fluorine-containing amino acids within a protein.

G cluster_nmr ¹⁹F NMR Analysis protein Fluorine-labeled protein nmr NMR Spectrometer protein->nmr spectrum ¹⁹F NMR Spectrum nmr->spectrum analysis Analyze chemical shifts, coupling constants, and relaxation data spectrum->analysis info Obtain information on: - Local conformation - Dynamics - Ligand binding analysis->info

Caption: Logic diagram for ¹⁹F NMR analysis.

Procedure:

  • Prepare a concentrated, highly pure sample of the protein containing the fluorinated proline analog in a suitable NMR buffer.

  • Acquire ¹⁹F NMR spectra on a high-field NMR spectrometer equipped with a fluorine probe.

  • The chemical shift of the ¹⁹F signal is highly sensitive to the local electronic environment, providing information about the conformation and dynamics of the region surrounding the fluoroproline residue.

  • Changes in the ¹⁹F NMR spectrum upon addition of a ligand can be used to characterize binding events.

Conclusion

The incorporation of (2R,4S)-4-fluoroproline and other proline analogs provides a versatile approach for the fine-tuning of protein properties. The choice of analog depends critically on the desired outcome and the specific structural context of the proline residue being replaced. While (2S,4R)-4-fluoroproline and 4-hydroxyproline are often used to enhance protein stability, (2R,4S)-4-fluoroproline can have either a stabilizing or destabilizing effect, highlighting the nuanced interplay of stereoelectronic forces in protein structure. Azetidine-2-carboxylic acid, by increasing backbone flexibility, generally acts as a destabilizing agent. The experimental protocols provided herein offer a robust framework for the characterization of these modified proteins, enabling researchers to rationally engineer proteins with tailored stability and function for various applications in research and drug development.

References

Unveiling the Conformational Blueprint: A Comparative Guide to the Structural Impact of (2R,4S)-4-Fluoroproline on Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interplay between peptide structure and function is paramount. The incorporation of non-canonical amino acids, such as (2R,4S)-4-fluoroproline, offers a powerful tool to modulate peptide conformation and enhance therapeutic potential. This guide provides an objective comparison of the structural impact of (2R,4S)-4-fluoroproline against proline and its diastereomer, (2S,4R)-4-fluoroproline, supported by experimental data and detailed methodologies.

The substitution of a single hydrogen atom with fluorine at the C4 position of the proline ring introduces profound stereoelectronic effects that significantly influence the local and global conformation of a peptide. These changes primarily manifest in the pyrrolidine ring pucker and the cis/trans isomerization of the preceding peptide bond, ultimately impacting secondary structure and overall protein stability.

The Gauche Effect: A Stereoelectronic Tug-of-War

The conformational preferences of 4-fluoroproline diastereomers are largely governed by the gauche effect. This stereoelectronic interaction involves the preference of a substituent to be gauche (at a 60° dihedral angle) to an adjacent electron-withdrawing group. In the context of 4-fluoroproline, the highly electronegative fluorine atom dictates the pucker of the five-membered pyrrolidine ring.

  • (2R,4S)-4-fluoroproline ((4S)-FPro): The fluorine atom in the S configuration at the C4 position favors a Cγ-endo pucker. This conformation places the fluorine atom in a gauche position relative to the nitrogen atom of the peptide backbone.

  • (2S,4R)-4-fluoroproline ((4R)-FPro): Conversely, the R configuration of the fluorine atom promotes a Cγ-exo pucker to achieve the favored gauche arrangement.

This fundamental difference in ring pucker has a cascading effect on the conformation of the preceding peptide bond.

Stereoelectronic effects of 4-fluoroproline diastereomers.

Comparative Analysis of Conformational Parameters

The distinct stereoelectronic properties of (2R,4S)-4-fluoroproline lead to measurable differences in peptide conformation when compared to proline and (2S,4R)-4-fluoroproline. These differences can be quantified using various biophysical techniques.

ParameterProline(2S,4R)-4-Fluoroproline ((4R)-FPro)(2R,4S)-4-Fluoroproline ((4S)-FPro)
Preferred Ring Pucker Flexible (Cγ-exo/Cγ-endo)Cγ-exoCγ-endo
Preceding Amide Bond Slightly favors transStrongly favors transFavors cis
Impact on Polyproline II (PPII) Helix Supports PPII formationStabilizes PPII helixDestabilizes PPII helix
Effect on Protein Stability Context-dependentGenerally stabilizing if native proline is Cγ-exoGenerally stabilizing if native proline is Cγ-endo; can be destabilizing otherwise.

Experimental Workflows for Conformational Analysis

A multi-faceted experimental approach is typically employed to fully characterize the structural impact of incorporating (2R,4S)-4-fluoroproline into a peptide.

G Experimental Workflow for Peptide Conformation Analysis start Peptide Design & Synthesis spps Solid-Phase Peptide Synthesis (Incorporate (2R,4S)-4-FPro) start->spps purification Cleavage & HPLC Purification spps->purification nmr NMR Spectroscopy (1D/2D: COSY, TOCSY, NOESY, 19F) purification->nmr cd Circular Dichroism (Far-UV) purification->cd xray X-ray Crystallography purification->xray data_analysis Data Analysis & Structure Calculation nmr->data_analysis cd->data_analysis xray->data_analysis conformation Peptide Conformation (Ring Pucker, cis/trans Isomerism, Secondary Structure) data_analysis->conformation

Workflow for determining peptide conformation.

Detailed Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing (2R,4S)-4-Fluoroproline

This protocol outlines the manual synthesis of a peptide containing (2R,4S)-4-fluoroproline using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-(2R,4S)-4-fluoroproline-OH

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15-20 minutes.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate tube, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours. For Fmoc-(2R,4S)-4-fluoroproline-OH, a standard coupling time is generally sufficient.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the peptidyl-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the dry resin.

    • Agitate the mixture at room temperature for 2-3 hours.

    • Filter the cleavage solution from the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold ether.

    • Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity by mass spectrometry.

NMR Spectroscopy for Conformational Analysis

Sample Preparation:

  • Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃CN/D₂O mixture) to a concentration of 1-5 mM.[1][2]

  • For aqueous solutions, add 5-10% D₂O for the lock signal.[1]

  • Adjust the pH to the desired value (typically between 4 and 7).

NMR Experiments:

  • 1D ¹H and ¹⁹F NMR: Acquire one-dimensional proton and fluorine spectra to get an initial assessment of sample purity and conformational heterogeneity.

  • 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

  • 2D ¹H-¹H COSY (Correlation Spectroscopy): To identify scalar-coupled protons.

  • 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space proximities between protons (< 5 Å), which are crucial for determining the three-dimensional structure. A mixing time of 200-400 ms is typically used for NOESY.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

  • ¹H-¹⁵N HSQC (if ¹⁵N labeled): To analyze the backbone amide environment.

Data Analysis:

  • Assign all proton, carbon, and nitrogen resonances using the combination of 2D spectra.

  • Identify and quantify NOEs to generate distance restraints.

  • Measure coupling constants (e.g., ³J(HNHα)) to derive dihedral angle restraints.

  • Use the ¹⁹F chemical shifts to probe the local environment of the fluoroproline residue.

  • Calculate a family of structures consistent with the experimental restraints using software like CYANA or XPLOR-NIH.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Sample Preparation:

  • Prepare a peptide stock solution of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 0.1-0.2 mg/mL in a suitable buffer (e.g., 10 mM sodium phosphate buffer, pH 7.4).[3][4] The buffer should have low absorbance in the far-UV region.

  • Ensure the final sample is free of particulates by centrifugation or filtration.[3]

Instrument Parameters:

  • Wavelength Range: 190-260 nm for secondary structure analysis.[3][4]

  • Cuvette Pathlength: Typically 0.1 cm.[3]

  • Bandwidth: 1.0 nm.

  • Scan Speed: 50-100 nm/min.

  • Data Pitch/Resolution: 0.5-1.0 nm.

  • Accumulations: Average 3-5 scans to improve the signal-to-noise ratio.

  • Temperature: Maintain a constant temperature, typically 25°C, using a Peltier temperature controller.

Data Analysis:

  • Subtract the buffer blank spectrum from the peptide spectrum.

  • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ].

  • Analyze the resulting spectrum to estimate the secondary structure content (α-helix, β-sheet, random coil) using deconvolution software such as K2D2 or BeStSel.

X-ray Crystallography for High-Resolution Structure Determination

Crystallization:

  • Sample Purity and Concentration: The peptide must be highly pure (>97%) and concentrated (typically 5-20 mg/mL).

  • Crystallization Screens: Screen a wide range of crystallization conditions (precipitants, buffers, salts, and additives) using commercially available screens (e.g., Hampton Research, Qiagen). The hanging-drop or sitting-drop vapor diffusion method is commonly used.[5][6]

  • Optimization: Optimize initial crystal hits by systematically varying the concentrations of the precipitant, protein, and buffer pH to obtain diffraction-quality crystals (typically 0.1-0.5 mm in size).

Data Collection:

  • Cryo-protection: Soak the crystals in a cryoprotectant solution (e.g., the mother liquor supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation during freezing in liquid nitrogen.

  • X-ray Source: Use a synchrotron beamline for high-intensity X-rays.

  • Data Collection Strategy: Collect a complete dataset by rotating the crystal in the X-ray beam. The oscillation range per image is typically 0.5-1.0 degrees.

Structure Determination and Refinement:

  • Data Processing: Index, integrate, and scale the diffraction data using software like HKL2000 or XDS.

  • Phasing: Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or experimental phasing (e.g., single-wavelength anomalous dispersion - SAD).

  • Model Building: Build an initial model of the peptide into the electron density map using software like Coot.

  • Refinement: Refine the atomic model against the experimental data using programs like REFMAC5 or PHENIX, alternating between automated refinement and manual model building.[7]

  • Validation: Validate the final structure using tools like PROCHECK and MolProbity to assess its geometric quality and agreement with the experimental data.

References

4-Fluoroproline in Peptide Therapeutics: A Comparative Guide to Enzymatic Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, enhancing the enzymatic stability of peptide-based drugs is a critical challenge. The incorporation of non-canonical amino acids, such as 4-fluoroproline, represents a promising strategy to modulate peptide conformation and, consequently, their resistance to proteolytic degradation. This guide provides an objective comparison of the enzymatic stability of peptides containing 4-fluoroproline against their non-fluorinated counterparts, supported by available experimental data and detailed methodologies.

The introduction of fluorine, the most electronegative element, into the proline ring has profound stereoelectronic effects that influence the local conformation of the peptide backbone.[1][2][3] Specifically, the two diastereomers of 4-fluoroproline, (2S, 4R)-4-fluoroproline (4R-FPro) and (2S, 4S)-4-fluoroproline (4S-FPro), enforce distinct pyrrolidine ring pucker conformations. 4R-FPro favors a Cγ-exo pucker, which stabilizes a trans conformation of the preceding peptide bond, while 4S-FPro promotes a Cγ-endo pucker, favoring a cis peptide bond.[1][4] This pre-organization of the peptide backbone can lead to enhanced thermal and conformational stability, which is hypothesized to translate to increased resistance to enzymatic hydrolysis.[5][6][7]

Comparative Analysis of Enzymatic Stability

While the conformational effects of 4-fluoroproline are well-documented, direct quantitative comparisons of the enzymatic stability of a peptide and its 4-fluoroproline-substituted analog are not abundantly available in the literature. However, studies on peptides incorporating other fluorinated amino acids provide valuable insights into the potential impact of fluorination on proteolytic resistance.

A study on the antimicrobial peptide Api137, where individual proline residues were substituted with 4R-FPro and 4S-FPro, demonstrated that these substitutions can modulate biological activity.[5] While this study did not directly report on enzymatic stability, the observed changes in antimicrobial potency suggest that the conformational changes induced by 4-fluoroproline can significantly impact interactions with biological macromolecules, which would include proteases.

More direct evidence comes from a study on dipeptides containing β-perfluoroalkyl substituted prolines, which were assayed for their stability in mouse plasma.[1] This study revealed that the stereochemistry of the fluoroalkyl group significantly influences the peptide's half-life, with certain isomers showing markedly increased stability.

The following table summarizes hypothetical comparative data based on the general understanding of how 4-fluoroproline's conformational constraints could influence enzymatic stability. It is important to note that the proteolytic stability of fluorinated peptides is not always predictable and can be highly dependent on the specific enzyme, the position of the substitution relative to the cleavage site, and the overall peptide sequence.[8]

Peptide SequenceModificationEnzymeHalf-life (t½) in minutes% Remaining after 60 min
Ac-Pro-Ala-Tyr-NH2None (Control)Trypsin3025
Ac-(4R-FPro)-Ala-Tyr-NH2(2S, 4R)-4-fluoroprolineTrypsin9075
Ac-(4S-FPro)-Ala-Tyr-NH2(2S, 4S)-4-fluoroprolineTrypsin4540
Gly-Pro-Phe-Gly-NH2None (Control)Chymotrypsin2015
Gly-(4R-FPro)-Phe-Gly-NH2(2S, 4R)-4-fluoroprolineChymotrypsin7570

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of peptide stability. The following are generalized protocols for in vitro enzymatic stability assays.

In Vitro Enzymatic Degradation Assay using Trypsin

This protocol outlines the steps to assess the stability of a target peptide against trypsin digestion, followed by analysis using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Materials:

  • Target peptide and its 4-fluoroproline analog

  • Trypsin (sequencing grade)

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN)

  • Ultrapure water

  • RP-HPLC system with a C18 column

Procedure:

  • Peptide Solution Preparation: Prepare stock solutions of the control and 4-fluoroproline-containing peptides in ultrapure water or a suitable buffer at a concentration of 1 mg/mL.

  • Trypsin Solution Preparation: Prepare a stock solution of trypsin in 1 mM HCl at a concentration of 1 mg/mL. Immediately before use, dilute the trypsin stock solution with the ammonium bicarbonate buffer to the desired working concentration (e.g., 10 µg/mL).

  • Digestion Reaction:

    • In a microcentrifuge tube, combine 50 µL of the peptide stock solution with 440 µL of the ammonium bicarbonate buffer.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the digestion by adding 10 µL of the working trypsin solution (enzyme-to-substrate ratio of 1:100 w/w).

    • Incubate the reaction mixture at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 50 µL aliquot of the reaction mixture.

  • Quenching the Reaction: Immediately stop the enzymatic reaction in the aliquot by adding 5 µL of 10% TFA.

  • Sample Analysis by RP-HPLC:

    • Analyze the quenched samples by RP-HPLC.

    • Use a suitable gradient of water/ACN with 0.1% TFA.

    • Monitor the peptide degradation by observing the decrease in the peak area of the intact peptide and the appearance of new peaks corresponding to degradation products.

  • Data Analysis: Calculate the percentage of the remaining intact peptide at each time point relative to the amount at time zero. Determine the half-life (t½) of the peptide by plotting the percentage of remaining peptide against time and fitting the data to a first-order decay model.

Peptide Stability Assay in Human Serum

This protocol describes the evaluation of peptide stability in a more biologically relevant matrix, human serum.

Materials:

  • Target peptide and its 4-fluoroproline analog

  • Human serum (pooled)

  • Acetonitrile (ACN) with 1% TFA

  • Ultrapure water

  • LC-MS system

Procedure:

  • Peptide Solution Preparation: Prepare a stock solution of the peptide at 1 mg/mL in ultrapure water.

  • Serum Incubation:

    • Pre-warm the human serum to 37°C.

    • Add the peptide stock solution to the pre-warmed serum to a final concentration of 100 µg/mL.

    • Incubate the mixture at 37°C with gentle shaking.

  • Time-Point Sampling: At various time points (e.g., 0, 30, 60, 120, 240, and 480 minutes), withdraw a 100 µL aliquot of the serum-peptide mixture.

  • Protein Precipitation and Reaction Quenching:

    • To the aliquot, add 200 µL of ice-cold ACN with 1% TFA to precipitate serum proteins and stop enzymatic activity.

    • Vortex the mixture vigorously for 1 minute.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Sample Analysis by LC-MS:

    • Carefully collect the supernatant.

    • Analyze the supernatant using an LC-MS system to quantify the amount of intact peptide remaining.

  • Data Analysis: Similar to the trypsin assay, calculate the percentage of remaining peptide at each time point and determine the half-life.

Visualizing the Impact of 4-Fluoroproline

The conformational constraints imposed by 4-fluoroproline are central to its effect on enzymatic stability. The following diagram illustrates the workflow for evaluating how these constraints translate to increased proteolytic resistance.

G Workflow for Evaluating Enzymatic Stability of 4-Fluoroproline Peptides cluster_0 Peptide Design & Synthesis cluster_1 Enzymatic Stability Assay cluster_2 Analytical Quantification cluster_3 Data Analysis & Comparison P1 Control Peptide (with Proline) E1 Incubation with Protease (e.g., Trypsin, Chymotrypsin) P1->E1 P2 4-Fluoroproline Peptide (4R-FPro or 4S-FPro) P2->E1 E2 Time-course Sampling E1->E2 E3 Reaction Quenching E2->E3 A1 RP-HPLC or LC-MS Analysis E3->A1 A2 Quantify Remaining Intact Peptide A1->A2 D1 Calculate Degradation Rate and Half-life (t½) A2->D1 D2 Compare Stability of Control vs. 4-FPro Peptide D1->D2 G Hypothesized Mechanism of Increased Stability cluster_0 Peptide-Protease Interaction cluster_1 Catalytic Action cluster_2 Effect of 4-Fluoroproline S Peptide Substrate E Protease Active Site S->E Binding ES Enzyme-Substrate Complex H Hydrolysis of Peptide Bond ES->H Catalysis P Degradation Products H->P FPro 4-FPro Induced Conformational Rigidity FPro->S Hinders Optimal Binding

References

Unveiling the Signature of a Designer Amino Acid: A Guide to Validating (2R,4S)-4-Fluoroproline Incorporation by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engineering proteins with novel functionalities, the precise incorporation of non-canonical amino acids (ncAAs) is paramount. (2R,4S)-4-fluoroproline is a proline analog that can confer enhanced stability and unique conformational properties to proteins.[1][2][3] Validating its successful integration into the protein backbone is a critical step in the development of novel therapeutics and research tools. This guide provides a comprehensive comparison of mass spectrometry with other validation techniques, supported by experimental protocols and data, to ensure the accurate and efficient confirmation of (2R,4S)-4-fluoroproline incorporation.

Mass spectrometry stands out as the gold standard for confirming the site-specific and residue-specific incorporation of ncAAs due to its high sensitivity, specificity, and ability to provide precise molecular weight information.[4] This guide will delve into the details of validating (2R,4S)-4-fluoroproline incorporation using mass spectrometry and compare its performance with alternative methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Comparative Analysis of Validation Techniques

The choice of validation technique depends on the specific experimental question, available resources, and the desired level of detail. While mass spectrometry provides definitive evidence of incorporation and its precise location, NMR and X-ray crystallography offer valuable insights into the structural consequences of the modification.

FeatureMass Spectrometry (LC-MS/MS)Nuclear Magnetic Resonance (NMR)X-ray Crystallography
Principle Measures the mass-to-charge ratio of peptide fragments to identify amino acid sequences and modifications.[4]Measures the magnetic properties of atomic nuclei to determine the three-dimensional structure and dynamics of a protein in solution.Scatters X-rays off a protein crystal to determine the precise three-dimensional arrangement of atoms in the solid state.
Primary Output Peptide sequences with mass modifications, confirming incorporation and localization.3D protein structure and dynamics in solution, conformational changes upon incorporation.High-resolution 3D protein structure in a crystalline state.
Sample Requirement Purified protein that can be enzymatically digested.Highly pure, soluble, and concentrated protein sample.Highly pure protein that can be crystallized.
Resolution Provides residue-level confirmation of incorporation.Can provide atomic-resolution structural information.Can provide atomic-resolution structural information.
Throughput High-throughput capabilities.Lower throughput, time-consuming data acquisition and analysis.Lower throughput, crystallization can be a major bottleneck.
Quantitative Capability Can be adapted for quantitative analysis of incorporation efficiency.Can provide information on conformational equilibria.Provides a static structural model.
Key Advantage Direct and unambiguous confirmation of incorporation and its location.Provides information on protein dynamics in a near-native state.Provides the highest resolution structural information.
Limitation Does not directly provide 3D structural information.Limited to smaller proteins, can be complex to interpret.Requires protein crystallization, which is not always feasible.

Experimental Workflows and Protocols

The successful validation of (2R,4S)-4-fluoroproline incorporation requires a systematic workflow encompassing protein expression, purification, sample preparation for analysis, and data interpretation.

experimental_workflow cluster_expression Protein Expression cluster_purification Protein Purification cluster_validation Validation expression_host Proline Auxotrophic E. coli Strain culture Culture in Minimal Medium expression_host->culture Inoculate supplement Supplement with (2R,4S)-4-Fluoroproline culture->supplement Deplete Proline induction Induce Protein Expression lysis Cell Lysis induction->lysis Harvest Cells supplement->induction Add Inducer chromatography Affinity Chromatography lysis->chromatography Purify Protein verification SDS-PAGE Analysis chromatography->verification Assess Purity ms Mass Spectrometry verification->ms Confirm Incorporation nmr NMR Spectroscopy verification->nmr Structural Analysis xray X-ray Crystallography verification->xray High-Resolution Structure

General experimental workflow for expressing and validating a protein with (2R,4S)-4-fluoroproline.
Detailed Experimental Protocol: Mass Spectrometry Validation

This protocol outlines the key steps for validating the incorporation of (2R,4S)-4-fluoroproline using a bottom-up proteomics approach with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Protein Digestion:

  • In-solution digestion is suitable for purified proteins.

    • Denaturation, Reduction, and Alkylation: Resuspend the purified protein in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5). Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).

    • Digestion: Dilute the urea concentration to <1 M and add trypsin (or another suitable protease) at a 1:50 enzyme-to-protein ratio. Incubate overnight at 37°C.[5][6][7][8]

    • Quenching and Cleanup: Stop the digestion by adding formic acid. Desalt the resulting peptides using a C18 solid-phase extraction (SPE) column.

  • In-gel digestion is used for proteins separated by SDS-PAGE.

    • Excision and Destaining: Excise the protein band of interest from the Coomassie-stained gel. Destain with a solution of ammonium bicarbonate and acetonitrile.[5][6][7][8]

    • Reduction and Alkylation: Reduce the protein with DTT and alkylate with IAA within the gel piece.

    • Digestion: Rehydrate the gel piece with a trypsin solution and incubate overnight at 37°C.[5][6][7][8]

    • Peptide Extraction: Extract the peptides from the gel using a series of acetonitrile and formic acid washes.

2. LC-MS/MS Analysis:

  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system is recommended.

  • Chromatography:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from low to high organic content to elute peptides.

  • Mass Spectrometry:

    • MS1 Scan: Acquire high-resolution full scan mass spectra to detect the precursor ions of the peptides.

    • MS2 Scan (Tandem MS): Select the most intense precursor ions for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

3. Data Analysis:

  • Database Search: Use a proteomics search engine (e.g., Mascot, MaxQuant, or Proteome Discoverer) to search the acquired MS/MS spectra against a protein database containing the sequence of the target protein.

  • Variable Modification: Crucially, include a variable modification for proline corresponding to the mass shift caused by the substitution with (2R,4S)-4-fluoroproline. The mass of proline is 115.0633 u, and the mass of 4-fluoroproline is 133.0539 u, resulting in a mass difference of +18.0106 u.

  • Validation of Incorporation:

    • Peptide Identification: Look for identified peptides where proline is modified with the specified mass shift.

    • MS/MS Spectrum Analysis: Manually inspect the MS/MS spectra of the modified peptides to confirm the presence of fragment ions (b- and y-ions) that support the location of the fluoroproline residue.

    • Incorporation Efficiency (Quantitative): For a quantitative assessment, label-free quantification or stable isotope labeling by amino acids in cell culture (SILAC) can be employed to compare the abundance of peptides containing fluoroproline versus those with proline.

Quantitative Data Presentation

The efficiency of (2R,4S)-4-fluoroproline incorporation can be assessed and compared with other ncAAs or under different experimental conditions.

Table 1: Incorporation Efficiency of (2R,4S)-4-Fluoroproline in a Model Protein

Experimental ConditionValidation MethodIncorporation Efficiency (%)Reference
Proline auxotrophic E. coli with (2R,4S)-4-fluoroproline supplementationMass Spectrometry>90[1]
In vitro translation system with (2R,4S)-4-fluoroprolineMass SpectrometryVariable, dependent on concentrationN/A
Comparison with (2S,4R)-4-azidoprolineMass SpectrometryN/AN/A

Note: Quantitative data on the incorporation efficiency of (2R,4S)-4-fluoroproline is often specific to the protein and expression system used. The values presented are illustrative.

Signaling Pathways and Logical Relationships

The decision-making process for choosing a validation method can be represented as a logical workflow.

validation_decision_tree start Need to validate ncAA incorporation? q1 Is direct confirmation of incorporation and location required? start->q1 ms Use Mass Spectrometry q1->ms Yes q2 Is 3D structural information needed? q1->q2 No ms->q2 nmr_xray Consider NMR or X-ray Crystallography q2->nmr_xray Yes end Validation Strategy Defined q2->end No q3 Is protein dynamics in solution important? nmr_xray->q3 nmr Use NMR Spectroscopy q3->nmr Yes xray Use X-ray Crystallography q3->xray No nmr->end xray->end

Decision tree for selecting a validation method for ncAA incorporation.

References

Safety Operating Guide

Navigating the Disposal of (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Proper Disposal of a Fluorinated Organic Compound

For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a commitment to safety and environmental stewardship. The proper disposal of specialized chemical reagents, such as (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid, is a critical component of this commitment. This document provides a procedural, step-by-step guide for the safe handling and disposal of this halogenated organic compound, ensuring the protection of laboratory personnel and the environment.

This compound, a proline derivative, is classified as a halogenated organic compound due to the presence of a fluorine atom. The carbon-fluorine bond is exceptionally strong, which makes compounds like this persistent and requires specialized disposal methods.[1] Therefore, it is imperative to treat this substance as hazardous waste.

Immediate Safety Protocols and Handling

Before beginning any procedure that involves this compound, it is crucial to consult the material's Safety Data Sheet (SDS) for specific hazard information.[2] Always handle this chemical within a well-ventilated laboratory fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

In the event of a spill, contain the leak and absorb the material with an inert absorbent.[2][3] The contaminated absorbent and any cleaning materials must be collected in a sealed, properly labeled container for disposal as hazardous waste.[2][3]

Waste Segregation and Collection: A Critical Step

Proper segregation of chemical waste is paramount to ensure safe and compliant disposal. This compound waste must be collected separately from other waste streams.

Key Segregation Principles:

  • Halogenated vs. Non-Halogenated: Never mix halogenated organic waste with non-halogenated organic waste.[2][4][5] Maintaining this separation can significantly reduce disposal costs and complexity.[2]

  • Acids and Bases: Do not combine acidic waste with basic waste in the same container.[4]

  • Incompatible Materials: Keep halogenated waste separate from heavy metals, pesticides, cyanides, strong oxidizing agents, and acutely toxic "P-listed" wastes.[2][6]

Collect waste this compound in a designated, compatible, and clearly labeled hazardous waste container.[3][4] The container must have a secure, tight-fitting lid and be stored in a designated satellite accumulation area within the laboratory.[2][5]

Waste CategoryCollection ContainerLabeling Requirements
This compound (Solid) Tightly sealed, compatible container"Hazardous Waste", Chemical Name, Hazard Pictograms
This compound (in solution) Tightly sealed, compatible container (e.g., polyethylene carboy)"Hazardous Waste", Chemical Name and concentration of all constituents, Hazard Pictograms
Contaminated Materials (e.g., gloves, absorbent) Sealed plastic bag or other appropriate container"Hazardous Waste", Description of contents
Disposal Procedures: Ensuring Complete Destruction

The recommended and most effective method for the complete destruction of fluorinated organic compounds is high-temperature incineration .[1] This process is necessary to break the stable carbon-fluorine bond.[1] The incinerator must be specifically licensed and equipped to handle halogenated organic waste.

In situations where high-temperature incineration is not accessible, disposal in a designated hazardous waste landfill is a potential alternative.[1] This option is subject to local and national regulations, and the landfill must be permitted to accept halogenated organic waste.[1]

Another potential disposal method for liquid waste containing fluorinated compounds is deep well injection , where the waste is injected into deep, underground rock formations.[1]

The Role of Your Environmental Health and Safety (EHS) Office

Your institution's Environmental Health and Safety (EHS) office is the primary resource for guidance on chemical waste disposal. They will provide specific instructions on labeling, container types, and collection schedules, and will manage the final disposal process in compliance with all regulations. Always consult with your EHS office before disposing of any chemical waste.

Disposal Workflow for this compound

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_0 Start: Handling this compound cluster_1 Waste Generation cluster_2 Waste Segregation & Collection cluster_3 Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in Fume Hood A->B C Generate Waste (e.g., unused product, contaminated materials) B->C D Is the waste halogenated? C->D E Collect in Designated HALOGENATED Waste Container D->E  Yes   F Collect in Designated NON-HALOGENATED Waste Container D->F  No   G Properly Label Container ('Hazardous Waste', Chemical Name, etc.) E->G F->G H Store in Satellite Accumulation Area G->H I Contact Institutional EHS Office for Waste Pickup H->I J EHS Arranges for Final Disposal I->J K High-Temperature Incineration (Preferred Method) J->K L Hazardous Waste Landfill (Alternative) J->L

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling and disposal of (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid. The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles. A face shield is recommended when there is a significant risk of splashing.[3]To protect against potential serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).[3]To prevent skin contact and potential irritation.
Body Protection A long-sleeved laboratory coat.[3]To protect skin from accidental spills.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if handling large quantities or if dust is generated.To minimize inhalation of the compound, which may cause respiratory irritation.
Footwear Closed-toe shoes.[3]To protect feet from spills.

Operational Plan: Step-by-Step Handling Procedure

1. Preparation:

  • Designated Area: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation of any dust particles.[3]

  • Equipment: Assemble all necessary equipment, such as spatulas, weigh boats, and containers, within the fume hood before starting.

  • Spill Kit: Ensure a spill kit appropriate for solid irritants is readily accessible.

2. Weighing and Transfer:

  • To prevent the generation of dust, avoid weighing the compound directly on an open balance.[3]

  • Inside the fume hood, pre-tare a sealed container (e.g., a vial with a lid).

  • Carefully transfer the desired amount of the compound into the pre-tared container.

  • Seal the container before removing it from the fume hood for weighing.

  • If adjustments to the mass are required, return the sealed container to the fume hood to add or remove the substance.[3]

3. Post-Handling:

  • Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical.

  • Wash hands thoroughly with soap and water after completing the handling procedure.[3]

Disposal Plan

1. Waste Segregation and Collection:

  • Waste Category: this compound is a halogenated organic compound.

  • Container: All waste contaminated with this chemical, including disposable gloves, weigh boats, and paper towels, should be placed in a designated, sealed, and properly labeled hazardous waste container.[3]

2. Labeling:

  • The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Irritant, Harmful).[3]

3. Storage and Disposal:

  • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Dispose of the chemical waste through your institution's hazardous waste management program.

Experimental Workflow

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Fume Hood Area prep_ppe Don Appropriate PPE prep_area->prep_ppe prep_equip Assemble Equipment in Hood prep_ppe->prep_equip prep_spill Ensure Spill Kit is Accessible prep_equip->prep_spill handling_weigh Weigh Compound in Sealed Container prep_spill->handling_weigh handling_transfer Transfer Compound within Fume Hood handling_weigh->handling_transfer post_decon Decontaminate Surfaces & Equipment handling_transfer->post_decon post_wash Wash Hands Thoroughly post_decon->post_wash disp_collect Collect Waste in Labeled Container post_wash->disp_collect disp_store Store Waste in Designated Area disp_collect->disp_store disp_dispose Dispose via Hazardous Waste Program disp_store->disp_dispose

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid
Reactant of Route 2
(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.